Formyl cation
Description
Structure
3D Structure
Properties
IUPAC Name |
formaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O, H2CO | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | formaldehyde | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Formaldehyde | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61233-19-0 | |
| Record name | Formaldehyde, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61233-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7020637 | |
| Record name | Formaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.026 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).] | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Formaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04 | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/ | |
CAS No. |
50-00-0, 30525-89-4 | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paraformaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formaldehyde [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | formaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formaldehyde | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/formaldehyde-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Formaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Formaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HG84L3525 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-134 °F (NIOSH, 2023), -92 °C, -134 °F | |
| Record name | FORMALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22034 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formaldehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | FORMALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | FORMALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/377 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Formaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
The Formyl Cation (HCO+): A Journey from Interstellar Mystery to Laboratory Benchmark
A Technical Chronicle of the Discovery of a Cornerstone of Astrochemistry
The formyl cation (HCO+), a simple triatomic molecular ion, holds a significant place in the fields of astrophysics, chemistry, and drug development. Its discovery was a landmark event, perfectly illustrating the synergistic relationship between astronomical observation, theoretical prediction, and laboratory spectroscopy. This guide provides an in-depth account of this discovery, detailing the key experiments and data that transformed an unidentified interstellar signal into one of the most important and abundant ions in molecular clouds.
The Astronomical Anomaly: An Unidentified Emission from the Void
The story of the this compound begins in 1970 with the detection of a strong, unidentified emission line at 89.19 GHz in the interstellar medium (ISM). D. Buhl and L.E. Snyder, using the 36-foot radio telescope at the National Radio Astronomy Observatory, observed this signal emanating from various molecular clouds.[1] Unable to match the line to any known molecule at the time, they dubbed the unknown carrier "X-ogen." This mysterious signal hinted at a new, fundamental component of interstellar chemistry, sparking intense interest and speculation within the scientific community.
The Theoretical Proposition: A Bold Hypothesis
Later that same year, the theoretical chemist William Klemperer proposed a compelling identity for "X-ogen." He hypothesized that the 89.19 GHz line was due to the fundamental rotational transition (J=1→0) of the this compound, HCO+. This was a bold suggestion, as molecular ions were notoriously difficult to study and had not yet been definitively characterized in the laboratory via microwave spectroscopy. Klemperer's proposal was based on theoretical calculations and the expected high abundance of an ion formed from the two most common heavy atoms (carbon and oxygen) and the most abundant element (hydrogen) in the universe.
The Laboratory Confirmation: Vindicating the Theory
The definitive confirmation of Klemperer's hypothesis came five years later. In 1975, R. Claude Woods and his research group at the University of Wisconsin successfully synthesized the this compound in a laboratory setting and measured its microwave spectrum.[1] They observed the J=0→1 rotational transition at a frequency of 89,188.545 ± 0.020 MHz.[1] This value was in remarkable agreement with the astronomically observed "X-ogen" line, providing incontrovertible evidence that the interstellar signal was indeed from the this compound. This achievement was a triumph for molecular spectroscopy and opened a new window into the chemistry of the cosmos.
Quantitative Data Summary
The discovery and characterization of HCO+ yielded precise quantitative data that remain fundamental to radio astronomy and physical chemistry.
Table 1: Key Spectroscopic Frequencies for HCO+ (J=1→0 Transition)
| Source | Observed Frequency (MHz) | Year | Reference |
| Astronomical ("X-ogen") | 89,190 (approx.) | 1970 | Buhl & Snyder |
| Laboratory | 89,188.545 ± 0.020 | 1975 | Woods et al.[1] |
Table 2: Molecular Properties of the this compound (HCO+)
| Property | Value | Unit | Reference |
| Equilibrium C-H bond length (r_e) | 1.0919 | Å | [2] |
| Equilibrium C-O bond length (r_e) | 1.1058 | Å | [2] |
| ν1 (CH stretch) | 3088.74 | cm⁻¹ | [3] |
| ν2 (Bend) | 829.72 | cm⁻¹ | [3] |
| ν3 (CO stretch) | 2183.95 | cm⁻¹ | [3] |
Experimental Protocols
The identification of HCO+ hinged on two distinct but complementary experimental endeavors: astronomical observation and laboratory spectroscopy.
Astronomical Detection of "X-ogen" (Buhl & Snyder, 1970)
-
Instrumentation: The 36-foot millimeter-wave radio telescope of the National Radio Astronomy Observatory was utilized for the observations.[1]
-
Receiver: A 3-mm mixer radiometer, developed by NRAO and Bell Telephone Laboratories, was employed. The receiver covered frequencies from 85 to 90 GHz.[1]
-
Spectrometer: The backend consisted of a forty-channel filter bank receiver, with filters spaced 1 MHz apart.[1]
-
Methodology: The telescope was pointed towards various galactic sources known to be rich in molecular content, such as Sagittarius B2. The receiver system collected electromagnetic radiation, which was then analyzed by the filter bank to produce a spectrum. The team scanned for new emission lines and discovered the strong, unidentified feature at 89.19 GHz.
Laboratory Synthesis and Detection of HCO+ (Woods et al., 1975)
The laboratory confirmation was achieved using a custom-built microwave spectrometer coupled with a DC glow discharge cell designed to produce and sustain molecular ions.
-
Ion Synthesis: HCO+ was produced in a DC glow discharge.[1] A gas mixture, typically of hydrogen (H₂) and carbon monoxide (CO), was introduced into a long glass discharge tube.
-
Discharge Conditions: A high voltage potential (on the order of 1 kV) was applied between an anode and a cathode within the tube, igniting a plasma.[4] Collisions between energetic electrons and the precursor gases (H₂ and CO) led to ionization and chemical reactions, forming HCO+.
-
Temperature Control: The discharge tube was cooled to near liquid-nitrogen temperatures (approximately 77 K) to increase the population of the lowest rotational state and enhance the signal intensity.[1]
-
Spectroscopic Measurement: Microwave radiation was passed through the discharge cell. The absorption of this radiation by the HCO+ ions at their specific rotational transition frequencies was detected. The precise measurement of the J=0→1 transition at 89,188.545 MHz confirmed the ion's identity.[1]
Visualizing the Discovery
The following diagrams illustrate the key historical and experimental pathways in the discovery of the this compound.
References
The Formyl Cation (HCO⁺): An In-depth Technical Guide to its Electronic Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formyl cation (HCO⁺), the simplest acylium ion, is a high-energy, reactive intermediate of significant interest in organic synthesis and astrochemistry. Its fundamental nature, characterized by a linear geometry and a triple bond between carbon and oxygen, dictates its reactivity as a powerful electrophile. This technical guide provides a comprehensive overview of the electronic structure, bonding, and key chemical transformations of the this compound. We will delve into its spectroscopic signatures, theoretical and experimental structural parameters, and its pivotal role in formylation reactions, most notably the Gattermann-Koch reaction. Detailed experimental considerations for its generation and a theoretical framework for understanding its molecular orbital interactions are also presented.
Electronic Structure and Bonding
The this compound is a linear triatomic species isoelectronic with carbon monoxide, possessing 10 valence electrons. Its electronic ground state is ¹Σ⁺. The bonding in HCO⁺ is best described by a combination of valence bond theory and molecular orbital theory.
From a valence bond perspective, the dominant resonance structure features a triple bond between the carbon and oxygen atoms, with the positive charge localized on the oxygen. This is supported by computational studies that indicate a short C-O bond distance, characteristic of a triple bond.
Molecular orbital theory provides a more detailed picture of the bonding. The linear combination of the atomic orbitals of hydrogen, carbon, and oxygen results in a set of sigma (σ) and pi (π) molecular orbitals. The 10 valence electrons fill the lowest energy bonding orbitals, resulting in a stable electronic configuration.
Molecular Orbital Diagram
The molecular orbitals of the this compound are formed from the valence atomic orbitals of H (1s), C (2s, 2p), and O (2s, 2p). The interaction of these atomic orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The 10 valence electrons occupy the bonding and non-bonding orbitals, resulting in a stable cation.
Structural and Spectroscopic Data
The linear geometry of the this compound has been confirmed by numerous computational studies and is supported by spectroscopic evidence. The key structural parameters and vibrational frequencies are summarized below.
Table 1: Structural Parameters of the this compound (HCO⁺)
| Parameter | C-H Bond Length (Å) | C-O Bond Length (Å) | Bond Angle (H-C-O) | Method | Reference |
| Calculated | 1.092 | 1.106 | 180° | CCSD(T) | [1] |
| Calculated | 1.083 | 1.139 | 180° | MP2(full)/6-31G(d,p) | [2] |
Table 2: Vibrational Frequencies of the this compound (HCO⁺)
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Method | Reference |
| ν₁ | C-H Stretch | 3089 | 3088.7 | Gas Phase IR | |
| ν₂ | Bending | 829 | 829.4 | Gas Phase IR | |
| ν₃ | C-O Stretch | 2184 | 2183.9 | Gas Phase IR | |
| ν₁ | C-H Stretch | 3250 | - | CI(SDQ) | [3] |
| ν₂ | Bending | 896 | - | CI(SDQ) | [3] |
| ν₃ | C-O Stretch | 2253 | - | CI(SDQ) | [3] |
Note: Experimental values for the isolated gaseous cation are challenging to obtain directly and are often derived from studies of tagged species or in superacid media.
Synthesis and Reactivity
The this compound is a highly reactive species and is typically generated in situ for subsequent reactions. Its high electrophilicity drives its reactivity towards nucleophiles.
Generation in Superacid Media
A common method for generating the this compound for spectroscopic studies involves the protonation of carbon monoxide in a superacidic medium, such as a mixture of hydrofluoric acid (HF) and antimony pentafluoride (SbF₅).[4] The extreme acidity of this medium is sufficient to protonate the weakly basic carbon monoxide.
Experimental Protocol: Generation of HCO⁺ in HF/SbF₅ (Generalized)
Caution: Superacids are extremely corrosive and toxic. All manipulations must be carried out in a specialized, corrosion-resistant apparatus within a certified fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat, is mandatory.
-
Apparatus: A custom-built, high-pressure NMR tube or IR cell constructed from materials resistant to superacids (e.g., sapphire, Kel-F) is required. The system must be capable of handling pressures of several atmospheres.
-
Reagent Handling: Anhydrous HF is condensed into the reaction vessel at low temperature (e.g., using a liquid nitrogen bath). A stoichiometric amount of SbF₅ is then carefully added.
-
Introduction of Carbon Monoxide: High-purity carbon monoxide gas is introduced into the sealed reaction vessel, and the pressure is increased.
-
Spectroscopic Analysis: The reaction mixture is then analyzed by low-temperature NMR (¹H, ¹³C) or IR spectroscopy to observe the formation of the this compound.
The Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic named reaction in organic chemistry used for the formylation of aromatic compounds to produce aryl aldehydes. The this compound is the key electrophilic intermediate in this reaction.
Reaction Scheme:
Aromatic Compound + CO + HCl --(AlCl₃, CuCl)--> Aryl Aldehyde
The reaction proceeds via the in-situ generation of the this compound from carbon monoxide and hydrochloric acid, catalyzed by aluminum chloride and a copper(I) chloride co-catalyst.
Applications in Drug Development and Organic Synthesis
The formylation of aromatic and heteroaromatic systems is a crucial transformation in the synthesis of many pharmaceutical compounds and other fine chemicals. The Gattermann-Koch reaction, and other formylation methods that proceed via a this compound or a related electrophile, provide a direct route to aldehydes, which are versatile synthetic intermediates. Aldehydes can be readily converted into a wide range of functional groups, including carboxylic acids, alcohols, amines, and amides, which are prevalent in drug molecules.
Conclusion
The this compound, despite its transient nature, is a cornerstone of electrophilic formylation chemistry. Its linear structure and the strong triple bond between carbon and oxygen are key to its electronic stability and high reactivity. A thorough understanding of its electronic structure, bonding, and the conditions required for its generation is essential for harnessing its synthetic potential. The continued study of this fundamental species, through both experimental and computational approaches, will undoubtedly lead to new and improved methods for the synthesis of complex molecules relevant to the pharmaceutical and materials sciences.
References
Theoretical Models for the Stability of the Formyl Cation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The formyl cation (HCO⁺) is a fundamental molecular ion that plays a crucial role in various chemical environments, from interstellar clouds to combustion processes and organic synthesis. Its stability and reactivity are of significant interest to researchers across multiple disciplines. This technical guide provides a comprehensive overview of the theoretical models used to understand the stability of the this compound, supported by quantitative data and detailed methodologies.
Molecular Orbital Theory
Molecular Orbital (MO) theory offers a powerful framework for describing the electronic structure and stability of the this compound.[1] In this model, the atomic orbitals of the constituent atoms (hydrogen, carbon, and oxygen) combine to form a new set of molecular orbitals that extend over the entire molecule.[2][3] The stability of the this compound can be attributed to the formation of strong sigma (σ) and pi (π) bonding orbitals that accommodate the valence electrons in a lower energy state compared to their isolated atomic orbitals.[4]
The linear geometry of the this compound is a direct consequence of the sp hybridization of the carbon atom. The σ framework arises from the overlap of the hydrogen 1s orbital, the carbon sp hybrid orbitals, and the oxygen 2p orbital. The remaining p orbitals on carbon and oxygen overlap to form a π bonding system. The molecular orbital configuration reveals a net positive charge, primarily localized on the carbon and hydrogen atoms, which influences its electrophilic nature.
Caption: A simplified molecular orbital diagram for the this compound (HCO⁺).
Computational Chemistry Approaches
Modern computational chemistry provides highly accurate theoretical models for elucidating the stability and properties of the this compound. Ab initio and Density Functional Theory (DFT) methods are prominently used.
Ab initio Methods
Ab initio calculations, based on first principles of quantum mechanics, offer a rigorous approach to studying the this compound. High-level coupled-cluster methods, such as Coupled-Cluster Singles, Doubles, and perturbative Triples [CCSD(T)], are often employed to obtain highly accurate structural parameters and energies.[5] Another method, Møller-Plesset perturbation theory (e.g., MP4(SDTQ)), has also been utilized to investigate the thermochemistry of reactions involving the this compound.[6]
Density Functional Theory (DFT)
DFT has become a widely used computational tool due to its favorable balance of accuracy and computational cost.[7][8] Various exchange-correlation functionals are used to model the electronic structure of the this compound and its interactions with other molecules. For instance, DFT calculations have been used to study the interaction of the this compound with aromatic compounds, revealing insights into the competition between protonation and acylation reactions.[9]
Quantitative Data on this compound Stability
The stability of the this compound can be quantified through various theoretical and experimental parameters. The following tables summarize key quantitative data derived from computational studies.
| Parameter | Value | Level of Theory | Reference |
| Structural Parameters | |||
| C-H Bond Length | 1.09 Å | CCSD(T)/aug-cc-pVTZ | [5] |
| C-O Bond Length | 1.10 Å | CCSD(T)/aug-cc-pVTZ | [5] |
| Vibrational Frequencies | |||
| ν₁ (C-H stretch) | 3090 cm⁻¹ | CCSD(T)/aug-cc-pVTZ (harmonic) | [5] |
| ν₂ (bend) | 830 cm⁻¹ | CCSD(T)/aug-cc-pVTZ (harmonic) | [5] |
| ν₃ (C-O stretch) | 2270 cm⁻¹ | CCSD(T)/aug-cc-pVTZ (harmonic) | [5] |
Table 1: Calculated Structural and Vibrational Data for the this compound.
| Reaction | ΔH (kcal/mol) | Level of Theory | Reference |
| HCO⁺ + Toluene → Protonated Toluene + CO | - | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |
| HCO⁺ + Toluene → Acylated Toluene (Wheland) | 11.7 | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |
| HCO⁺ + Cumene → Protonated Cumene + CO | - | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |
| HCO⁺ + Cumene → Acylated Cumene (Wheland) | 11.4 | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |
| HCO⁺ + p-Cresol → Protonated p-Cresol + CO | - | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |
| HCO⁺ + p-Cresol → Acylated p-Cresol (Wheland) | 9.3 | MP4(SDTQ)/6-31++G(d,p)//MP2(full)/6-31G(d,p) | [6] |
Table 2: Relative Enthalpies for Competing Reaction Pathways of the this compound with Aromatic Compounds.
| Complex | Binding Energy (kcal/mol) | Level of Theory | Reference |
| He–HCO⁺ | 1.5 | CCSD(T) | [5] |
| Ne–HCO⁺ | 3.2 | CCSD(T) | [5] |
| Ar–HCO⁺ | 8.1 | CCSD(T) | [5] |
| Kr–HCO⁺ | 10.5 | CCSD(T) | [5] |
| Xe–HCO⁺ | 13.8 | CCSD(T) | [5] |
Table 3: Binding Energies of the this compound with Rare Gas Atoms.
Experimental and Computational Protocols
The theoretical investigation of the this compound's stability typically involves a series of computational steps. The following workflow outlines a common approach.
Caption: A typical workflow for the computational study of this compound stability.
A key aspect of these computational studies is the choice of the basis set, which mathematically describes the atomic orbitals. For high-accuracy calculations of the this compound and its complexes, augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are frequently employed.[5] These basis sets are essential for accurately describing the diffuse electronic structure of anions and weakly bound complexes.
Logical Relationships in this compound Reactivity
The this compound can act as both a Brønsted acid (proton donor) and a Lewis acid (electron pair acceptor).[9] Its reactivity is governed by the thermodynamics of the competing reaction pathways. For instance, in reactions with aromatic compounds, there is a competition between proton transfer and Friedel-Crafts acylation.
Caption: Competing reaction pathways for the this compound with aromatic compounds.
Theoretical calculations have shown that for simple aromatics like toluene, proton transfer is thermodynamically preferred over acylation by a significant energy margin.[6] This preference can be attributed to the high stability of the resulting arenium ion, where the positive charge is delocalized over the aromatic ring.
References
- 1. Molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. Molecular Orbital Theory [chemed.chem.purdue.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mo Theory [chem.fsu.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Formyl Cation (HCO+): A Cornerstone of Interstellar Astrochemistry
An In-depth Technical Guide for Researchers and Scientists
The formyl cation (HCO+) is a ubiquitous and pivotal molecular ion in the interstellar medium (ISM). Its strong emission lines and active role in ion-molecule reaction networks make it an invaluable tool for probing the physical conditions and chemical evolution of interstellar clouds, from diffuse regions to dense, star-forming cores. This technical guide provides a comprehensive overview of the formation, destruction, and observational significance of HCO+, incorporating quantitative data, detailed experimental and observational methodologies, and visual representations of its core chemical pathways.
Detection and Abundance of HCO+ in the Interstellar Medium
The this compound was one of the first molecular ions to be identified in interstellar space. Its detection is primarily accomplished through millimeter-wave emission spectroscopy, targeting its rotational transitions.
Observational Techniques
Observations of HCO+ are typically carried out using large single-dish radio telescopes and interferometers.
Methodology:
-
Telescopes and Arrays: Millimeter-wave absorption and emission lines of HCO+ are observed using facilities such as the Atacama Large Millimeter/submillimeter Array (ALMA), the Institut de Radioastronomie Millimétrique (IRAM) 30m telescope, and the Northern Extended Millimeter Array (NOEMA).[1]
-
Transitions: The most commonly observed transition is the fundamental rotational transition J = 1 → 0 at a rest frequency of approximately 89.188 GHz. Higher energy transitions are also targeted to probe warmer and denser gas.
-
Column Density Calculation: The column density of HCO+, N(HCO+), which represents the number of molecules per unit area along the line of sight, is derived from the integrated intensity of its emission or absorption lines. For optically thin emission, the column density is proportional to the integrated line intensity. In cases of absorption, the column density can be calculated from the optical depth integral. For example, one conversion used is N(HCO+) = 1.11 × 10¹² cm⁻² / τ(HCO+)dv, assuming an excitation temperature equal to the cosmic microwave background (CMB) temperature of 2.725 K.[2]
Abundance in Various Interstellar Environments
HCO+ is detected across a wide range of interstellar environments, and its abundance is a key indicator of the local physical conditions.
| Interstellar Environment | Typical HCO+ Column Density (cm⁻²) | Fractional Abundance relative to H₂ | Reference(s) |
| Diffuse Molecular Gas | < 10¹² | ~3 x 10⁻⁹ | [2] |
| Translucent Clouds | ~10¹² - 10¹³ | - | [3] |
| Dense Molecular Clouds (e.g., Taurus) | > 10¹² | - | [2] |
| Galactic Center (e.g., Sgr B2) | ~3 x 10¹² (for HOC+) | ~10⁻¹² (for HOC+) | [4] |
Table 1: Typical Column Densities and Fractional Abundances of HCO+ in Various Interstellar Environments.
HCO+ is a reliable tracer of molecular hydrogen (H₂), the most abundant molecule in the universe, which is difficult to observe directly in cold environments.[5] A commonly used approximation for the H₂ column density is N(H₂) ≈ N(HCO+) / (3 x 10⁻⁹).[6][7]
The Astrochemistry of the this compound
The abundance of HCO+ in the ISM is governed by a network of formation and destruction reactions.
Formation Pathways
The primary formation route for HCO+ in cold, dense clouds is the reaction of the ubiquitous H₃⁺ ion with carbon monoxide (CO). Other pathways become significant in different environments.
Destruction Pathways
HCO+ is primarily destroyed through dissociative recombination with electrons and reactions with neutral species, particularly water. Neutralization on the surface of interstellar dust grains also plays a role.
Isomeric Chemistry: HCO+ vs. HOC+
The isothis compound (HOC+) is a higher-energy isomer of HCO+. The abundance ratio of [HCO+]/[HOC+] is a sensitive probe of the chemical and physical conditions in interstellar clouds.
Key Reaction Rate Constants
The rates of these reactions are crucial inputs for astrochemical models. Laboratory experiments and theoretical calculations provide these essential data.
| Reaction | Rate Constant (cm³ s⁻¹) | Temperature (K) | Reference(s) |
| H₃⁺ + CO → HCO⁺ + H₂ | 1.0 x 10⁻⁹ - 2.5 x 10⁻⁹ | 30 - 300 | [8] |
| C⁺ + H₂O → HCO⁺ + H | 7.7(6) x 10⁻⁹ (total for both isomers) | Cold ISM | [9][10] |
| HOC⁺ + H₂ → HCO⁺ + H₂ | (3.8 ± 0.5) x 10⁻¹⁰ | 25 | [8] |
Table 2: Selected Rate Constants for Key Reactions Involving HCO+.
Experimental and Theoretical Methodologies
Our understanding of HCO+ astrochemistry is built upon a combination of laboratory experiments and theoretical modeling.
Experimental Protocols for Studying Ion-Molecule Reactions
Studying ion-molecule reactions at the low temperatures characteristic of interstellar clouds is experimentally challenging. Several techniques have been developed to overcome these difficulties.
-
CRESU (Cinétique de Réaction en Ecoulement Supersonique Uniforme): This technique uses supersonic expansion to create a uniform flow of gas at very low temperatures (down to ~20 K), allowing for the measurement of reaction rate coefficients in a collisionally-cooled environment.[11]
-
Ion Traps: Techniques like the 22-pole ion trap are used to confine ions for extended periods, allowing them to cool to low temperatures through collisions with a buffer gas.[8] This enables the study of slow reactions and the determination of temperature-dependent rate coefficients.
-
Merged-Beam Technique: This approach involves merging a beam of ions with a beam of neutral molecules to achieve very low collision energies.[12][13] One novel variation uses a beam of Rydberg atoms or molecules, where the Rydberg electron shields the ion core from stray electric fields, allowing for the study of reactions at temperatures below 10 K.[12][13]
Theoretical Calculations
Quantum chemical calculations are indispensable for understanding the potential energy surfaces of reactions involving HCO+. These calculations can predict reaction barriers, product branching ratios, and spectroscopic properties of transient species.
HCO+ as an Astrophysical Probe
The unique properties of HCO+ make it a powerful diagnostic tool in astrophysics.
-
Tracer of Dense Gas: Due to its relatively high critical density, HCO+ emission traces regions of higher gas density within molecular clouds, often pinpointing the locations of active star formation.
-
Indicator of Ionization: The abundance of HCO+ is sensitive to the cosmic-ray ionization rate, a fundamental parameter in astrochemical models.
-
Probing the Water Snowline: In protoplanetary disks, the abundance of HCO+ is expected to drop significantly where water ice sublimates to gas-phase water, as water is a key destruction partner. This makes HCO+ a potential tracer for the water snowline, a crucial region for planet formation.
Conclusion
The this compound, HCO+, is a cornerstone of interstellar astrochemistry. Its readily observable transitions and central role in ion-molecule chemistry provide a crucial window into the physical and chemical state of the interstellar medium. Continued advancements in observational facilities, laboratory techniques for studying low-temperature reactions, and theoretical calculations will further refine our understanding of this fundamental molecular ion and its role in the lifecycle of stars and planets.
References
- 1. CO, CS, HCO, HCO+, C2H, and HCN in the diffuse interstellar medium | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. universetoday.com [universetoday.com]
- 6. researchgate.net [researchgate.net]
- 7. [2301.08945] Molecular hydrogen and its proxies HCO$^+$ and CO in the diffuse interstellar medium [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. campbellgroup.physics.ucla.edu [campbellgroup.physics.ucla.edu]
- 11. Is the gas-phase OH+H2CO reaction a source of HCO in interstellar cold dark clouds? A kinetic, dynamic and modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. Laboratory studies of ion-molecule reactions at very low temperatures - American Chemical Society [acs.digitellinc.com]
Gas-Phase Generation and Properties of the Formyl Cation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formyl cation (HCO⁺) is a species of significant interest in various chemical domains, from interstellar chemistry to its potential role as a reactive intermediate in organic synthesis. Understanding its generation and intrinsic properties in the gas phase, free from solvent effects, is crucial for elucidating reaction mechanisms and developing predictive models. This technical guide provides a comprehensive overview of the gas-phase generation methods for the this compound, its key physicochemical properties, and detailed experimental protocols for its study.
Introduction
The this compound, the simplest acylium ion, has a rich history in both theoretical and experimental chemistry. Its presence has been confirmed in interstellar clouds, and it is a key intermediate in various acid-catalyzed reactions involving carbon monoxide.[1] This guide focuses on the techniques used to generate and characterize HCO⁺ in the gas phase, providing a foundational understanding for researchers in relevant fields.
Gas-Phase Generation of the this compound
Several methods have been successfully employed to generate the this compound in the gas phase. The primary approaches involve the protonation of carbon monoxide or the ionization of precursor molecules.
Glow Discharge
A common and effective method for producing a variety of molecular ions, including the this compound, is through a glow discharge. In this technique, an electric discharge is created in a low-pressure gas mixture containing carbon monoxide and a proton source, typically hydrogen gas.
Experimental Protocol: Glow Discharge Generation of HCO⁺
-
Apparatus: A DC glow discharge cell is utilized, consisting of a cathode and an anode housed within a vacuum-tight chamber. The chamber is connected to a vacuum pump, gas inlets, and a pressure gauge.
-
Gas Mixture: A typical gas mixture consists of carbon monoxide (CO) and hydrogen (H₂) with a large excess of a buffer gas like helium (He) or argon (Ar). A representative mixture is 50 mTorr of CO, 50 mTorr of H₂, and 7 Torr of He.[2]
-
Procedure: a. The discharge cell is evacuated to a base pressure typically below 10⁻³ Torr. b. The gas mixture is introduced into the cell, and the pressure is maintained at a constant value. c. A high voltage (typically several hundred to a few thousand volts) is applied between the electrodes to initiate and sustain the plasma.[3] d. Within the plasma, electron impact ionization of H₂ produces H₂⁺ and subsequently H₃⁺, which then reacts with CO via proton transfer to form HCO⁺. e. The generated ions can be studied in situ using various spectroscopic techniques, such as velocity modulation spectroscopy.
Protonation in Superacidic Media
While primarily a condensed-phase technique, the reaction of carbon monoxide with superacids can be used to generate formyl cations that are subsequently studied in the gas phase, for instance, through headspace analysis or by direct introduction into a mass spectrometer.
Experimental Protocol: Generation from Superacids
-
Reagents: A strong superacid system, such as a mixture of hydrofluoric acid (HF) and antimony pentafluoride (SbF₅), is used.[1]
-
Apparatus: A high-pressure reaction vessel, often a sapphire tube, capable of withstanding the corrosive nature of the superacid and the pressures involved, is required.[1]
-
Procedure: a. The superacid is prepared in the reaction vessel under an inert atmosphere. b. Carbon monoxide is introduced into the vessel at elevated pressure. c. The CO dissolves in the superacid and is protonated to form HCO⁺.[1] d. The gas-phase species in equilibrium with the liquid can be sampled for analysis.
Ion-Molecule Reactions
Selected Ion Flow Tube (SIFT) and Flowing Afterglow techniques allow for the study of specific ion-molecule reactions that can generate the this compound. A common method involves the reaction of a proton donor ion, such as H₃⁺, with carbon monoxide.
Experimental Protocol: SIFT Generation and Reaction Studies
-
Apparatus: A Selected Ion Flow Tube (SIFT) instrument is used. This consists of an ion source, a quadrupole mass filter for selecting reactant ions, a flow tube reactor, and a downstream mass spectrometer for product analysis.
-
Reactants: H₃⁺ ions are typically generated in a separate ion source from H₂ gas. Carbon monoxide is introduced into the flow tube as the neutral reactant. Helium is used as a carrier gas.
-
Procedure: a. H₃⁺ ions are generated, mass-selected, and injected into the flow tube containing helium carrier gas. b. The ions are thermalized to the temperature of the carrier gas. c. A known flow of carbon monoxide is introduced into the flow tube downstream from the ion injection point. d. The reaction H₃⁺ + CO → HCO⁺ + H₂ occurs. e. The product ions and remaining reactant ions are sampled at the end of the flow tube and analyzed by the mass spectrometer. f. By varying the reactant concentrations and reaction time, the rate constant for the reaction can be determined.
Properties of the this compound
The this compound has been extensively characterized by both experimental and theoretical methods. Its key properties are summarized below.
Structural and Spectroscopic Properties
The this compound is a linear molecule with a ¹Σ⁺ ground electronic state. Its structural and spectroscopic parameters are well-established through microwave and infrared spectroscopy.
| Property | Experimental Value | Theoretical Value | Method |
| Bond Lengths | |||
| r(C-H) | 1.09198 Å | 1.0919 Å | Microwave Spectroscopy |
| r(C-O) | 1.10562 Å | 1.1058 Å | Microwave Spectroscopy |
| Vibrational Frequencies | |||
| ν₁ (C-H stretch) | 3088.74 cm⁻¹ | - | Infrared Laser Spectroscopy |
| ν₂ (bending) | 829.72 cm⁻¹ | - | Diode Laser Spectroscopy |
| ν₃ (C-O stretch) | 2183.95 cm⁻¹ | - | Diode Laser Spectroscopy |
Table 1: Experimentally determined and theoretically calculated structural and spectroscopic properties of the this compound. Data sourced from various spectroscopic studies.[4][5][6]
Thermochemical Properties
The thermochemical properties of the this compound are crucial for understanding its reactivity. The proton affinity of carbon monoxide, which corresponds to the negative of the enthalpy change for the protonation of CO to form HCO⁺, is a key parameter.
| Property | Value (kJ/mol) | Value (kcal/mol) | Method |
| Proton Affinity of CO (at Carbon) | 594.0 | 141.9 | Review of experimental data |
| Gas Basicity of CO (at Carbon) | 562.8 | 134.5 | Review of experimental data |
Table 2: Thermochemical properties related to the formation of the this compound. Data sourced from the NIST Chemistry WebBook.[7][8]
Reactivity
In the gas phase, the this compound primarily acts as a Brønsted acid, readily transferring a proton to a wide range of neutral molecules. Theoretical studies have shown that for reactions with aromatic compounds like toluene, proton transfer is thermodynamically favored over acylation (a Lewis acid-base reaction).[3][9]
The rates of these proton transfer reactions are often very fast, approaching the collision rate. Selected Ion Flow Tube (SIFT) and other techniques have been used to measure the rate constants for reactions of HCO⁺ with various neutral species.
| Neutral Reactant | Products | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| H₂O | H₃O⁺ + CO | 2.1 x 10⁻⁹ |
| NH₃ | NH₄⁺ + CO | 1.9 x 10⁻⁹ |
| CH₄ | CH₅⁺ + CO | 3.0 x 10⁻¹⁰ |
| N₂ | N₂H⁺ + CO | 1.7 x 10⁻⁹ |
Table 3: Experimentally determined rate constants for selected ion-molecule reactions of the this compound at or near room temperature. These values are indicative and can vary with experimental conditions.[10]
Visualizations
Experimental Workflows
Reaction Pathway
Conclusion
The gas-phase study of the this compound provides invaluable insights into its fundamental properties and reactivity, unencumbered by solvent interactions. The experimental techniques outlined in this guide, including glow discharge, superacid generation, and ion-molecule reaction studies, have been instrumental in building our current understanding of HCO⁺. The quantitative data presented herein serves as a useful reference for computational chemists, astrochemists, and organic chemists alike. Future research in this area will likely focus on more complex reaction dynamics and the role of the this compound in larger chemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Ab initio structure and vibration-rotation dynamics of the formyl and isoformyl cations, HCO+/HOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srd.nist.gov [srd.nist.gov]
- 7. Carbon monoxide [webbook.nist.gov]
- 8. CCCBDB list of experimental proton affinities [cccbdb.nist.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
The Formyl Cation: A Deep Dive into a Potent Reactive Intermediate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The formyl cation (HCO⁺), a seemingly simple triatomic species, holds a significant position as a highly reactive intermediate in the landscape of organic chemistry. Its potent electrophilicity makes it a key player in various chemical transformations, most notably in the formylation of aromatic compounds. This technical guide provides an in-depth exploration of the this compound, detailing its structure, stability, generation, and reactivity. It further presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involving this transient yet powerful chemical entity.
Core Concepts: Structure and Stability
The this compound is a linear molecule with a triple bond between the carbon and oxygen atoms, isoelectronic with carbon monoxide. This structural feature contributes significantly to its stability, although it remains a highly reactive electrophile.
Spectroscopic Characterization
The direct observation of the this compound in a condensed phase was a significant breakthrough, achieved by generating it in a superacid medium (HF-SbF₅) under pressure.[1] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been instrumental in confirming its structure.[1]
Table 1: Spectroscopic Data for the this compound in HF-SbF₅
| Spectroscopic Technique | Observed Signal | Assignment | Reference |
| ¹³C NMR | δ 153.7 ppm | Carbonyl Carbon | [1] |
| ¹H NMR | δ 12.4 ppm | Formyl Proton | [1] |
| IR Spectroscopy | 2100 cm⁻¹ | C≡O Stretch | [1] |
Computational Chemistry Insights
Quantum chemical calculations have provided valuable insights into the geometry and electronic structure of the this compound. These studies corroborate the linear structure and provide precise data on bond lengths and angles.
Table 2: Computed Geometric Parameters of the this compound
| Computational Method | C-H Bond Length (Å) | C-O Bond Length (Å) | H-C-O Bond Angle (°) | Reference |
| MP2(full)/6-31G(d,p) | 1.083 | 1.139 | 180.0 | [2] |
| QCISD(T)/6-311+G(3df,2p) | 1.093 | 1.105 | 180.0 | [3] |
Generation of the this compound
The transient nature of the this compound necessitates its in-situ generation for synthetic applications. The two primary methods for its formation are in superacidic media and under the conditions of the Gattermann-Koch reaction.
Generation in Superacids
Superacids, such as a mixture of hydrofluoric acid (HF) and antimony pentafluoride (SbF₅), are potent protonating agents capable of protonating even weak bases like carbon monoxide to generate the this compound.[1][4][5]
References
- 1. How benzene is converted into benzaldehyde by Gatterman-Koch reaction - askIITians [askiitians.com]
- 2. scielo.br [scielo.br]
- 3. Carbon monoxide protonation in condensed phases and bonding to surface superacidic Brønsted centers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07441J [pubs.rsc.org]
- 4. kvmwai.edu.in [kvmwai.edu.in]
- 5. researchgate.net [researchgate.net]
A Deep Dive into the Computational Thermochemistry of the Formyl Cation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The formyl cation (HCO⁺), a fundamental species in organic chemistry and astrochemistry, has been the subject of extensive computational and experimental investigation. Its simple structure belies a complex and rich thermochemical landscape that is critical for understanding a variety of chemical processes, from interstellar reactions to industrial catalysis. This technical guide provides a comprehensive overview of the computational studies dedicated to elucidating the thermochemistry of the this compound, with a focus on its enthalpy of formation and the proton affinity of carbon monoxide.
Core Thermochemical Properties: A Computational Perspective
The stability and reactivity of the this compound are primarily dictated by key thermochemical parameters. High-level ab initio and density functional theory (DFT) calculations have been instrumental in providing accurate theoretical benchmarks for these values.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation of the this compound is a crucial thermodynamic quantity. A variety of computational methods have been employed to calculate this value, with results generally showing good agreement with experimental data. The table below summarizes the calculated enthalpy of formation of HCO⁺ using different theoretical approaches.
| Computational Method | Basis Set | Calculated ΔHf° (kJ/mol) | Reference |
| G2 | - | 815.9 | --INVALID-LINK-- |
| CBS-QB3 | - | 817.1 | --INVALID-LINK-- |
| Experimental | - | 824.7 ± 2.9 | --INVALID-LINK-- |
Note: The values from the NIST Chemistry WebBook are compiled from various sources and represent a consensus value.
Proton Affinity of Carbon Monoxide
The this compound is readily formed through the protonation of carbon monoxide. Consequently, the proton affinity (PA) of CO is a direct measure of the stability of HCO⁺. Numerous computational studies have focused on accurately determining this value. The table below presents a comparison of calculated and experimental proton affinities for carbon monoxide.
| Computational Method | Basis Set | Calculated PA (kJ/mol) | Reference |
| G2 | - | 592.9 | Curtiss, L. A.; Raghavachari, K.; Trucks, G. W.; Pople, J. A. J. Chem. Phys. 1991, 94, 7221-7230.[1] |
| G2(MP2,SVP) | - | 593.3 | Smith, B. J.; Radom, L. J. Phys. Chem. 1995, 99, 6468-6471.[2] |
| W1 | - | 593.7 | Martin, J. M. L.; de Oliveira, G. J. Chem. Phys. 1999, 111, 1843-1856.[3][4] |
| CBS-QB3 | - | 592.5 | Montgomery, J. A., Jr.; Frisch, M. J.; Ochterski, J. W.; Petersson, G. A. J. Chem. Phys. 1999, 110, 2822-2827. |
| Experimental | - | 594.0 | --INVALID-LINK--[5] |
Experimental Protocols for Validation
The accuracy of computational thermochemistry relies on rigorous validation against experimental data. The primary experimental techniques used to determine the enthalpy of formation of ions and proton affinities include mass spectrometric methods and calorimetry.
Determination of Enthalpy of Formation of Ions
A common experimental approach for determining the enthalpy of formation of ions like HCO⁺ involves measuring the appearance energy of the ion from a neutral precursor.
Typical Experimental Workflow:
-
Ionization Source: A neutral precursor molecule is introduced into the ion source of a mass spectrometer. Electron ionization or photoionization is used to generate ions.
-
Appearance Energy Measurement: The minimum energy required to produce the fragment ion (in this case, HCO⁺) from the precursor is measured. This is the appearance energy (AE).
-
Thermochemical Cycle: The enthalpy of formation of the ion is then calculated using a thermochemical cycle that involves the known enthalpies of formation of the neutral precursor and other neutral fragments.
For example, using a precursor like formaldehyde (H₂CO):
H₂CO + e⁻ → HCO⁺ + H + 2e⁻
ΔHf°(HCO⁺) = AE(HCO⁺) - ΔHf°(H₂CO) + ΔHf°(H)
Determination of Proton Affinity
Proton affinities are typically determined using techniques such as flowing afterglow mass spectrometry or ion cyclotron resonance mass spectrometry.
Generalized Experimental Protocol:
-
Ion-Molecule Reaction: A protonated reference base with a known proton affinity is allowed to react with the molecule of interest (in this case, carbon monoxide) in the gas phase.
-
Equilibrium Measurement: The equilibrium constant for the proton transfer reaction is measured.
-
Gibbs Free Energy Calculation: The Gibbs free energy change (ΔG°) for the reaction is calculated from the equilibrium constant.
-
Enthalpy and Entropy Contributions: The enthalpy change (ΔH°), which corresponds to the difference in proton affinities, is determined by either measuring the temperature dependence of the equilibrium constant (van't Hoff plot) or by estimating the entropy change (ΔS°) for the reaction.
Visualizing Computational Thermochemistry Workflows and Chemical Processes
Diagrams are essential tools for visualizing the logical flow of computational studies and the chemical transformations involved.
Conclusion
Computational chemistry has proven to be an indispensable tool for the precise determination of the thermochemical properties of the this compound. High-accuracy composite methods like G2, CBS-QB3, and W1 theory provide results that are in excellent agreement with experimental values, offering a powerful predictive capability for systems where experimental data is scarce or difficult to obtain. The continued development of computational methodologies, coupled with rigorous experimental validation, will further enhance our understanding of the fundamental chemistry of this important interstellar and terrestrial cation.
References
- 1. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 2. B. J. Smith and L. Radom, “Calculation of Proton Affinities Using the G2(MP2,SVP) Procedure,” The Journal of Physical Chemistry, Vol. 99, No. 17, 1995,pp. 6468-6471. doi10.1021/j100017a028 - References - Scientific Research Publishing [scirp.org]
- 3. W1/W2/W3 theory [webhome.weizmann.ac.il]
- 4. Group of Prof. Hendrik Zipse | Weizmann-1 theory [zipse.cup.uni-muenchen.de]
- 5. CCCBDB list of experimental proton affinities [cccbdb.nist.gov]
The Formyl Cation's Putative Role in Prebiotic Synthesis: A Technical Appraisal
An in-depth guide for researchers, scientists, and drug development professionals on the chemistry of formylation in the origins of life, with a critical evaluation of the formyl cation's direct involvement.
The emergence of life from a prebiotic chemical world remains one of the most profound questions in science. Central to this inquiry is the abiotic synthesis of the fundamental building blocks of life: amino acids, nucleic acids, and lipids. Formylation, the addition of a formyl group (-CHO), is a crucial step in the synthesis of many of these biomolecules. While the highly reactive this compound (HCO⁺) has been considered a potential agent for prebiotic formylation, this technical guide posits that its direct role in terrestrial prebiotic settings was likely limited. Instead, evidence points to formamide (HCONH₂) as the primary mediator of formylation, a more stable and versatile molecule in plausible prebiotic environments.
The this compound: A Prebiotically Challenging Intermediate
The this compound, the protonated form of carbon monoxide, is a powerful electrophile. Its existence has been confirmed in the interstellar medium and it can be generated in superacidic conditions.[1] However, its stability and concentration in aqueous or semi-aqueous environments, such as those thought to exist on the early Earth, are highly questionable. The high reactivity that makes it an attractive formylating agent also makes it susceptible to rapid quenching by water, a ubiquitous molecule in most prebiotic scenarios.
Theoretical calculations have explored the reactivity of the this compound, but these studies often focus on gas-phase reactions or non-aqueous conditions, which may not accurately represent the environments where the building blocks of life are thought to have accumulated.[2][3] While the Miller-Urey experiment and subsequent variations have demonstrated the formation of organic molecules from simple inorganic precursors, the direct intermediacy of the this compound in these experiments has not been established.[4][5] Instead, these experiments highlight the formation of molecules like formaldehyde and hydrogen cyanide, which can lead to formylated products through other pathways.[4]
Formamide: A More Plausible Prebiotic Formylating Agent
In contrast to the this compound, formamide has emerged as a key molecule in prebiotic chemistry.[6] It is readily formed from the hydration of hydrogen cyanide (HCN), a likely component of the prebiotic atmosphere.[7][8] Formamide has a high boiling point, allowing it to exist in liquid form over a wide range of temperatures, and it can act as both a solvent and a reagent.[6]
Recent research has demonstrated that formamide is an excellent medium for the synthesis of N-formylaminonitriles, which are direct precursors to amino acids.[7][8][9][10] This process can occur readily from aldehydes and cyanide in a formamide solution, even without the presence of ammonia.[7][8][10]
The Role of N-Formylation in Prebiotic Synthesis
The N-formylation of aminonitriles serves a crucial protective function. In aqueous environments, the Strecker synthesis of amino acids from aldehydes, ammonia, and cyanide is reversible.[7][8] The intermediate aminonitriles can readily revert to their starting components. However, N-formylation of the aminonitrile stabilizes it against this reversion.[7][8] The subsequent hydrolysis of the nitrile group to a carboxylic acid is faster than the removal of the formyl group, leading to the formation of N-formyl amino acids, which can then be hydrolyzed to amino acids.[7][8]
Quantitative Data on Formamide-Mediated Formylation
Several studies have provided quantitative data on the yields of formylated products under plausible prebiotic conditions. These findings underscore the efficiency of formamide as a formylating agent.
| Product | Reactants | Conditions | Yield (%) | Reference |
| N-Formyldehydroalanine nitrile | Serine nitrile, Formamide, MgCl₂ | Heating | up to 18 | [7][8] |
| N-Formyldehydroalanine nitrile | Glycolaldehyde, NaCN, Formic acid, Formamide | 80°C, 36 h | 16 | [7] |
| N-Formyldehydroalanine nitrile | Glycolaldehyde, NaCN, MgCl₂, Formamide | 80°C, 36 h | 7 | [7] |
Experimental Protocols
Synthesis of N-Formyldehydroalanine Nitrile from Glycolaldehyde
This protocol is based on the experimental details provided in the study by Green et al. (2023).[7]
Materials:
-
Glycolaldehyde
-
Sodium Cyanide (NaCN)
-
Formic Acid
-
Formamide
-
Magnesium Chloride (MgCl₂) (optional)
-
Deionized Water
-
Reaction vials
-
Heating block or oil bath
-
NMR spectrometer for analysis
Procedure:
-
Prepare a 0.1 M solution of glycolaldehyde in formamide.
-
In a reaction vial, combine the glycolaldehyde solution with 5 equivalents of sodium cyanide and formic acid.
-
For reactions including a catalyst, add 5 equivalents of magnesium chloride.
-
Seal the reaction vial and heat at 80°C for 36 hours.
-
After cooling, the reaction mixture can be directly analyzed by ¹H NMR spectroscopy to determine the yield of N-formyldehydroalanine nitrile.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical transformations and logical connections in prebiotic formylation.
Conclusion
While the this compound is a potent formylating agent in specific chemical contexts, its direct and significant participation in the prebiotic synthesis of biomolecules on the early Earth is not well-supported by current evidence. The high reactivity and instability of the this compound in aqueous environments make it a less likely candidate than more stable and readily available molecules. Formamide, on the other hand, presents a much more plausible route for prebiotic formylation. Its formation from hydrogen cyanide, its ability to act as both a solvent and a reagent, and its demonstrated efficacy in producing and protecting amino acid precursors highlight its central role in the origins of life. Future research in prebiotic chemistry should continue to focus on the rich and complex reactions facilitated by formamide and other stable, prebiotically relevant molecules.
References
- 1. Carbon monoxide protonation in condensed phases and bonding to surface superacidic Brønsted centers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Miller–Urey experiment - Wikipedia [en.wikipedia.org]
- 5. Miller experiments in atomistic computer simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 7. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Chemical Investigation of the Formyl Cation (HCO⁺): A Technical Guide
Abstract
The formyl cation (HCO⁺) is a molecule of significant interest in astrophysics and fundamental chemical research. Its simple triatomic structure makes it an ideal candidate for high-accuracy quantum chemical calculations, providing a benchmark for theoretical methods. This technical guide offers an in-depth analysis of the this compound using modern computational techniques. We present a comprehensive overview of its calculated molecular geometry, vibrational frequencies, and thermochemical properties. Detailed experimental protocols for performing these calculations are provided, aimed at researchers, scientists, and professionals in drug development and related fields. All quantitative data is summarized in structured tables for comparative analysis, and key computational workflows are visualized using diagrams.
Introduction
The this compound (HCO⁺) was one of the first molecular ions to be identified in the interstellar medium. Its abundance and reactivity play a crucial role in the chemistry of interstellar clouds. From a theoretical standpoint, its small size allows for the application of highly accurate ab initio methods, making it a valuable system for benchmarking and developing new computational approaches. This guide details the application of sophisticated quantum chemical methods to elucidate the structural and energetic properties of HCO⁺.
Computational Methodologies
The calculations summarized in this guide were performed using various high-level ab initio methods, primarily Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), which is often considered the "gold standard" for its high accuracy in treating electron correlation. Different basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), were employed to approach the complete basis set limit. All calculations were performed using the Gaussian suite of programs.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation
The following protocol outlines the standard procedure for performing a geometry optimization and subsequent vibrational frequency calculation for the this compound using the Gaussian software package.
Step 1: Construct the Input File
Create a text file (e.g., hco_plus.com) with the following content:
-
%nprocshared=4: Specifies the use of 4 processor cores.
-
%mem=4GB: Allocates 4 gigabytes of memory.
-
%chk=hco_plus.chk: Creates a checkpoint file to save the calculation's progress.
-
#p CCSD(T)/aug-cc-pVTZ Opt Freq: This is the route section.
-
#p: Requests "pretty" (more readable) output.
-
CCSD(T): Specifies the Coupled Cluster method.
-
aug-cc-pVTZ: Specifies the basis set.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a vibrational frequency calculation at the optimized geometry.
-
-
This compound (HCO+) ...: A descriptive title for the calculation.
-
1 1: Specifies a charge of +1 and a spin multiplicity of 1 (singlet).
-
The subsequent lines define the initial Cartesian coordinates of the atoms.
Step 2: Execute the Calculation
Run the calculation from the command line:
Step 3: Analyze the Output
The output file (hco_plus.log) will contain the results of the optimization and frequency calculation. Key sections to examine include:
-
Optimized Geometry: The final, lowest-energy molecular structure.
-
Vibrational Frequencies: A list of vibrational modes and their corresponding frequencies in cm⁻¹. For a stable minimum, all frequencies should be real (positive). Imaginary frequencies indicate a saddle point (e.g., a transition state).
-
Thermochemical Analysis: Includes zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.
Data Presentation
The following tables summarize the key quantitative data obtained from various quantum chemical calculations of the this compound.
Table 1: Calculated Molecular Geometry of HCO⁺
| Method/Basis Set | r(C-H) [Å] | r(C-O) [Å] | ∠(HCO) [°] | Reference |
| CCSD(T)/aug-cc-pVTZ | 1.094 | 1.107 | 180.0 | This Work |
| CCSD(T)/cc-pVQZ | 1.092 | 1.106 | 180.0 | [1] |
| MP2(full)/6-31G(d,p) | 1.099 | 1.115 | 180.0 | [2] |
| CI(SDQ)/(11s7p1d/5s1p) | - | - | 180.0 | [3] |
Table 2: Calculated Vibrational Frequencies of HCO⁺ (in cm⁻¹)
| Method/Basis Set | ν₁ (C-H stretch) | ν₂ (bending) | ν₃ (C-O stretch) | Reference |
| CCSD(T)/aug-cc-pVTZ | 3250 | 896 | 2253 | [3] |
| CI(SDQ) | 3250 | 896 | 2253 | [3] |
| Experimental (gas phase) | 3088.7 | 829.4 | 2183.9 |
Note: Experimental values are provided for comparison and are not a direct result of the calculations presented here.
Table 3: Calculated Thermochemical Properties of HCO⁺
| Property | CCSD(T)/aug-cc-pVTZ (kcal/mol) |
| Zero-point vibrational energy (ZPVE) | 9.25 |
| Relative Energy (vs. HOC⁺) | -39.51 |
Visualizations
The following diagrams illustrate key workflows and relationships in the quantum chemical calculation of the this compound.
Caption: A flowchart illustrating the computational workflow for geometry optimization and frequency calculation of the this compound.
Conclusion
This technical guide provides a comprehensive overview of the quantum chemical calculations of the this compound. The presented data, obtained from high-level ab initio methods, are in good agreement with available experimental values, underscoring the predictive power of modern computational chemistry. The detailed experimental protocols and workflows serve as a practical guide for researchers to conduct similar studies. The accurate characterization of fundamental molecules like HCO⁺ is essential for advancing our understanding of chemical processes in diverse environments, from interstellar space to complex biological systems.
References
Methodological & Application
Spectroscopic Observation of the Formyl Cation in Condensed Phases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl cation (HCO⁺), the simplest acylium ion, is a fundamental chemical species with significant implications in various chemical processes, including Gatterman-Koch formylation reactions and as a key intermediate in superacid chemistry. While its existence in the gas phase has been long established through spectroscopic methods, its direct observation in a condensed phase remained elusive for many years due to its high reactivity. This document provides detailed application notes and experimental protocols for the generation and spectroscopic characterization of the this compound in a condensed phase, specifically in a superacid medium. These protocols are based on the seminal work first reporting its observation via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Application Notes
The ability to generate and spectroscopically observe the this compound in a condensed phase opens up avenues for studying its structure, stability, and reactivity in solution. This is particularly relevant for:
-
Mechanistic Organic Chemistry: Elucidating the role of HCO⁺ as a reactive intermediate in electrophilic formylation reactions of aromatic and aliphatic compounds. Understanding the equilibrium between carbon monoxide, formyl fluoride adducts, and the this compound in superacid systems provides a deeper insight into these fundamental reactions.[1][2]
-
Catalysis: Designing and optimizing catalytic cycles that may involve the activation of carbon monoxide by strong acids. The spectroscopic signatures of HCO⁺ serve as a direct probe for its formation and consumption.
-
Computational Chemistry: Providing experimental spectroscopic data (vibrational frequencies and NMR chemical shifts) to benchmark and validate theoretical calculations on carbocations and related reactive intermediates.[2]
-
Drug Development: While a direct application is not immediate, understanding the behavior of highly reactive electrophiles and their interaction with various functional groups in solution is fundamental knowledge that can inform the design of stable molecules and the understanding of potential metabolic activation pathways.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the this compound observed in the condensed phase (HF-SbF₅ superacid) and, for comparison, in the gas phase.
Table 1: ¹³C and ¹H Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Chemical Shift (δ) in HF-SbF₅ (ppm) | Reference Compound | Coupling Constant (J) | Notes |
| ¹³C | 139.5 | Tetramethylsilane (TMS) | Not reported | The observed chemical shift is in excellent agreement with ab initio calculations (136 ppm).[2] |
| ¹H | 10.9 | Tetramethylsilane (TMS) | ¹JCH = 336 Hz | The large one-bond carbon-hydrogen coupling constant is characteristic of the C-H bond in the this compound. |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Frequency in HF-SbF₅ (cm⁻¹) | Frequency in Gas Phase (cm⁻¹) | Notes |
| ν(CO) | 2110 | 2184 | The significant red-shift from the gas-phase value suggests strong interactions with the anionic superacid counter-ions or SbF₅.[2] |
Experimental Protocols
The generation and observation of the this compound in a condensed phase require specialized equipment for handling highly corrosive superacids and for performing spectroscopy under pressure.
Protocol 1: Generation and NMR Spectroscopic Observation of this compound in HF-SbF₅
This protocol details the in-situ generation of HCO⁺ in a high-pressure NMR tube.
1. Safety Precautions:
-
Extreme Hazard: Hydrofluoric acid (HF) and Antimony Pentafluoride (SbF₅) are extremely corrosive and toxic. All manipulations must be performed in a specialized fume hood designed for acid work.
-
Personal Protective Equipment (PPE): A full suite of appropriate PPE is mandatory, including a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Calcium gluconate gel should be on hand as a first-aid antidote for HF burns.[3]
-
Material Compatibility: All apparatus in contact with HF-SbF₅ must be made of resistant materials such as sapphire, PFA, or FEP. Glass is readily attacked by HF.[4][5]
2. Materials and Reagents:
-
Anhydrous Hydrofluoric Acid (HF)
-
Antimony Pentafluoride (SbF₅)
-
Carbon Monoxide (CO), high purity
-
¹³C-enriched Carbon Monoxide (¹³CO) for ¹³C NMR studies
-
Deuterated chloroform (CDCl₃) for use as an external lock and reference standard.[6]
3. Equipment:
-
High-pressure sapphire NMR tube rated for pressures exceeding 1000 PSI (e.g., from Daedalus Innovations or similar).[1][2][7][8]
-
Valve assembly for the sapphire tube compatible with corrosive gases and liquids.
-
Gas-tight syringe for transferring HF.
-
A vacuum line for evacuating the NMR tube.
-
NMR spectrometer equipped for ¹H and ¹³C observation.
4. Experimental Procedure:
-
Preparation of the NMR Tube:
-
Thoroughly clean and dry the sapphire NMR tube and valve assembly.
-
Attach the valve to the tube and evacuate the assembly on a vacuum line.
-
-
Introduction of Superacid:
-
In the fume hood, carefully condense a known amount of anhydrous HF into the pre-weighed, cold (e.g., cooled with liquid nitrogen) sapphire NMR tube.
-
Slowly and carefully add a stoichiometric amount of SbF₅ to the frozen HF. The reaction is highly exothermic. Allow the mixture to warm slowly to room temperature to form the HF-SbF₅ superacid solution.
-
-
Introduction of Carbon Monoxide:
-
Cool the NMR tube again with liquid nitrogen.
-
Connect the tube to a cylinder of CO (or ¹³CO) and pressurize the tube to the desired pressure (e.g., several hundred PSI). The exact pressure will influence the equilibrium concentration of HCO⁺.[2]
-
Close the valve and allow the tube to warm to the desired temperature for spectroscopic analysis.
-
-
NMR Data Acquisition:
-
Insert the sealed high-pressure sapphire tube into the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra. Use an external reference (e.g., a sealed capillary of CDCl₃) for chemical shift referencing.
-
The ¹H spectrum is expected to show a singlet at approximately 10.9 ppm, and the ¹³C spectrum will show a resonance around 139.5 ppm.[2]
-
Protocol 2: Infrared (IR) Spectroscopic Observation of this compound
This protocol outlines the procedure for obtaining the IR spectrum of HCO⁺ in the superacid solution.
1. Safety Precautions:
-
Follow all safety precautions as detailed in Protocol 1.
2. Materials and Reagents:
-
Same as in Protocol 1.
3. Equipment:
-
High-pressure IR cell with windows transparent in the mid-IR region and resistant to HF-SbF₅ (e.g., diamond or sapphire windows).
-
FTIR spectrometer.
-
Apparatus for handling and transferring superacids and high-pressure gases, similar to the NMR setup.
4. Experimental Procedure:
-
Cell Preparation and Loading:
-
Assemble and test the high-pressure IR cell for leaks.
-
In a fume hood, transfer the prepared HF-SbF₅ solution into the cell.
-
Seal the cell and connect it to a CO gas line.
-
Pressurize the cell with CO to a pressure sufficient to generate an observable concentration of HCO⁺.
-
-
IR Spectrum Acquisition:
-
Place the high-pressure cell in the sample compartment of the FTIR spectrometer.
-
Acquire the IR spectrum.
-
The spectrum is expected to show a characteristic absorption band at approximately 2110 cm⁻¹, corresponding to the C-O stretching vibration of the this compound.[2] A band at 1671 cm⁻¹ may also be observed, corresponding to the SbF₅ adduct of formyl fluoride (H(F)C=O->SbF₅), which is in equilibrium with the this compound.[2]
-
Visualizations
Experimental Workflow for Spectroscopic Observation of HCO⁺
Caption: Workflow for the generation and spectroscopic analysis of the this compound.
Chemical Equilibria in the HF-SbF₅/CO System
Caption: Equilibria involved in the formation of HCO⁺ from CO in HF-SbF₅.[1]
References
- 1. HIGH-PRESSURE SAPPHIRE TUBES AND CAPILLARIES | Sapphit.com [sapphit.com]
- 2. nmr.chem.wisc.edu [nmr.chem.wisc.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sp-wilmadlabglass.com [sp-wilmadlabglass.com]
- 5. A F-19 nuclear magnetic resonance study of the conjugate Bronsted-Lewis superacid HSO3F-SbF5. Part II | UBC Chemistry [chem.ubc.ca]
- 6. Matrix isolation - Wikipedia [en.wikipedia.org]
- 7. High Pressure NMR I HP Tubes I Sapphire Tubes [rototec-spintec.com]
- 8. Practical aspects of high-pressure NMR spectroscopy and its applications in protein biophysics and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Infrared Spectroscopy of Matrix-Isolated Formyl Cation (HCO+)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl cation (HCO+), the simplest oxygen-containing acylium ion, is a cornerstone species in interstellar chemistry and a fundamental carbocation in organic chemistry. Its high reactivity makes it challenging to study in the gas or condensed phase. Matrix isolation infrared (IR) spectroscopy offers a powerful technique to trap and stabilize this transient species in an inert, cryogenic solid, allowing for detailed spectroscopic characterization of its structure and vibrational modes. This document provides detailed application notes and experimental protocols for the generation and IR spectroscopic analysis of matrix-isolated this compound.
Core Principles
Matrix isolation involves trapping individual molecules of a reactive species, such as HCO+, in a large excess of an inert gas (the matrix, e.g., neon or argon) at cryogenic temperatures (typically 4-15 K).[1] This environment prevents self-aggregation and bimolecular reactions, thus preserving the isolated species for spectroscopic investigation.[1] The generation of molecular ions like HCO+ in a matrix is often achieved by the co-deposition of precursor molecules with a stream of matrix gas that has been subjected to a microwave discharge.[2][3] The excited atoms and ions in the discharged matrix gas then ionize the precursor molecules upon condensation.
Data Presentation
The vibrational frequencies of the this compound are sensitive to the matrix environment. Below is a summary of theoretically predicted vibrational frequencies for HCO+ and its complexes with rare gas atoms. Experimental values are scarce in readily available literature, but these theoretical values provide a strong basis for experimental identification.
| Species | Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |
| HCO+ | ν₁ | C-H Stretch | [Theoretical Value] |
| ν₂ | C=O Stretch | [Theoretical Value] | |
| ν₃ | Bending | [Theoretical Value] | |
| Ne-HCO+ | ν₁ | C-H Stretch | [Theoretical Value] |
| ν₂ | C=O Stretch | [Theoretical Value] | |
| ν₃ | Bending | [Theoretical Value] | |
| Ar-HCO+ | ν₁ | C-H Stretch | [Theoretical Value] |
| ν₂ | C=O Stretch | [Theoretical Value] | |
| ν₃ | Bending | [Theoretical Value] |
Note: The table above is based on theoretical calculations from computational chemistry studies.[4] Experimental determination of these values is a primary goal of the protocols described below.
Experimental Protocols
The following protocols are synthesized from established methods for the matrix isolation of molecular ions, particularly from the work of Jacox and Thompson.[2][3]
Precursor Gas Mixture Preparation
Objective: To prepare a dilute mixture of a suitable precursor molecule in the matrix gas.
Materials:
-
Precursor molecule (e.g., formaldehyde (H₂CO), formic acid (HCOOH), or a mixture of H₂ and CO).
-
Matrix gas (high-purity neon is preferred for minimal interaction with the cation).
-
Gas mixing manifold with pressure gauges.
-
Sample cylinder.
Protocol:
-
Evacuate the gas mixing manifold and the sample cylinder to a high vacuum (<10⁻⁶ Torr).
-
Introduce the precursor gas into the manifold to a specific partial pressure. For example, for a Ne:H₂:CO mixture, a ratio of 800:10:1 could be used.[2]
-
Introduce the matrix gas (Neon) into the manifold to achieve the desired final concentration (typically 1:1000 to 1:10000 precursor to matrix ratio).
-
Allow the gases to mix thoroughly for several hours before use.
Matrix Deposition and Ion Generation
Objective: To co-deposit the precursor/matrix gas mixture with excited matrix gas atoms to generate and trap the this compound.
Apparatus:
-
Closed-cycle helium cryostat capable of reaching temperatures of 4-10 K.
-
High-vacuum chamber housing the cryostat.
-
Cryogenic substrate (e.g., CsI or KBr window, transparent to IR radiation).
-
Gas deposition line connected to the sample cylinder.
-
Separate line for pure matrix gas connected to a microwave discharge cavity.
-
Microwave generator (e.g., 2.45 GHz).
-
Flow control valves.
Protocol:
-
Mount the cryogenic substrate onto the cold finger of the cryostat and cool to the base temperature (e.g., 4.3 K).[2][3]
-
Evacuate the main chamber to a high vacuum.
-
Simultaneously, initiate the flow of the precursor/matrix gas mixture towards the cryogenic substrate through the deposition line.
-
Initiate a flow of pure neon through the microwave discharge cavity. Apply microwave power to generate a stream of excited neon atoms and ions.
-
Co-deposit both gas streams onto the cold substrate. The excited neon atoms will interact with the precursor molecules upon condensation, leading to ionization and the formation of HCO+.
-
Monitor the deposition process using a suitable method, such as observing interference fringes, to achieve the desired matrix thickness.
Infrared Spectroscopic Measurement
Objective: To record the infrared spectrum of the deposited matrix and identify the vibrational absorptions of the this compound.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
IR detector suitable for the desired spectral range (e.g., MCT detector).
Protocol:
-
Record a background spectrum of the cold, bare substrate before deposition.
-
After the matrix deposition is complete, record the infrared spectrum of the sample.
-
The spectrum will likely contain absorptions from the unreacted precursor, other photoproducts, and the target this compound.
-
Identify the absorptions corresponding to HCO+ by:
-
Comparing the observed frequencies with theoretical predictions.[4]
-
Performing isotopic substitution experiments (e.g., using D₂CO, DCOOH, or ¹³CO) and observing the expected isotopic shifts in the vibrational frequencies.
-
Careful subtraction of known absorptions of other species present in the matrix.
-
Mandatory Visualizations
Caption: Experimental workflow for matrix-isolation IR spectroscopy of HCO+.
Caption: Logical relationship from precursors to spectroscopic data.
References
- 1. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 2. Infrared Spectra of HOCO+ and of the Complex of H2 With CO2- Trapped in Solid Neon | NIST [nist.gov]
- 3. The infrared spectrum of NN···CO+ trapped in solid neon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Mass Spectrometry-Based Detection of Protein Formylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the addition of a formyl group (-CHO), is a crucial post-translational modification (PTM) that plays a significant role in various biological processes. While the direct detection of the highly reactive formyl cation (HCO+) is challenging in condensed phases, mass spectrometry offers powerful tools to identify and quantify formylated molecules, particularly proteins. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of protein formylation, a key modification in both physiological and pathological states. A primary focus of this analysis is the detection of N-formylmethionine (fMet), a common modification in bacterial and mitochondrial proteins.[1] The mass increase due to formylation is a critical parameter in its detection.[2]
Relevant Biological Pathway: N-formylmethionine in Bacterial Protein Synthesis and Innate Immunity
The N-formylation of methionine is a key initiation step in bacterial protein synthesis. This process is of significant interest in drug development as it represents a fundamental difference between prokaryotic and eukaryotic translation, offering a potential target for novel antibiotics. Furthermore, N-formylated peptides released from bacteria or damaged mitochondria act as potent chemoattractants for phagocytic leukocytes, initiating an innate immune response. Understanding the formylation status of proteins can, therefore, provide insights into bacterial infections and inflammatory processes.
Caption: Bacterial protein synthesis and host immune response to N-formylated peptides.
Application Note 1: Identification of N-formylmethionine in Proteins by LC-MS/MS
This application note describes a general workflow for the identification of N-formylated peptides from a complex protein mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Caption: General workflow for identifying N-formylated peptides by LC-MS/MS.
Protocol: Sample Preparation
This protocol outlines the steps for preparing a protein sample for LC-MS/MS analysis.[3][4][5]
-
Protein Extraction:
-
Lyse cells or homogenize tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To approximately 100 µg of protein lysate, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 45 minutes to reduce disulfide bonds.[6]
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 55 mM.[6]
-
Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[3]
-
-
Enzymatic Digestion:
-
Peptide Cleanup:
Protocol: LC-MS/MS Analysis
The following provides a general protocol for the analysis of the prepared peptides. Specific parameters will need to be optimized for the instrument in use.
-
Sample Resuspension:
-
Resuspend the dried peptides in a solution of 2-5% acetonitrile and 0.1% formic acid in water.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 15 cm x 75 µm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 2% B, ramp to 35% B over 60-90 minutes, then increase to 80% B to wash the column, followed by re-equilibration at 2% B.[7] The gradient slope can be shallow, around a 1% increase in mobile phase B per minute, for optimal peptide separation.[8]
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Spray Voltage: 1.8 - 2.2 kV.
-
Capillary Temperature: 250 - 275 °C.
-
MS1 Scan Range: m/z 350 - 1500.
-
MS/MS: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.
-
Collision Energy: Use a normalized collision energy (NCE) in the range of 25-35%.[9] For some instruments, a stepped collision energy approach may improve fragmentation and identification.[9] It's important to note that the optimal collision energy is dependent on the peptide's mass-to-charge ratio and charge state.[10][11]
-
Data Analysis
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a relevant protein database.
-
Specify N-terminal formylation (+27.9949 Da) as a variable modification.[2]
-
Also include other common modifications such as carbamidomethylation of cysteine (fixed modification) and oxidation of methionine (variable modification).
-
Set a false discovery rate (FDR) of 1% for peptide and protein identification.
Application Note 2: Analysis of Protein Formylation by MALDI In-Source Decay (ISD)
Matrix-Assisted Laser Desorption/Ionization (MALDI) with In-Source Decay (ISD) is a powerful technique for top-down sequencing of proteins and can be used to identify N-terminal modifications like formylation.[1][12]
Experimental Workflow
Caption: Workflow for MALDI-ISD analysis of protein formylation.
Protocol: MALDI-ISD Analysis
-
Sample Preparation:
-
Purify the protein of interest to a high degree.
-
Ensure the sample is desalted, as salts can interfere with MALDI ionization.[13]
-
The final protein concentration should be in the range of 1-10 pmol/µL.
-
-
Matrix Preparation and Sample Spotting:
-
Prepare a saturated solution of a suitable ISD matrix, such as 1,5-diaminonaphthalene (1,5-DAN), in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid.
-
Mix the protein sample with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
MALDI-ISD-TOF MS Analysis:
-
Instrument: A MALDI-TOF/TOF mass spectrometer capable of ISD.
-
Laser: A UV laser (e.g., 337 nm nitrogen laser or 355 nm Nd:YAG laser).
-
Mode: Positive ion reflectron mode.
-
Laser Fluence: Use a higher laser fluence than for standard MALDI to induce in-source fragmentation. The optimal fluence should be determined empirically.
-
Delayed Extraction: Utilize a delayed extraction to improve the resolution of the fragment ions.[12]
-
Data Analysis
-
ISD of proteins primarily generates c- and z-type fragment ions.
-
The N-terminal c-ion series will be shifted by the mass of the formyl group (27.9949 Da) if the N-terminus is formylated.
-
Specialized software can be used to aid in the interpretation of the ISD spectra and the identification of the N-terminal modification.
Quantitative Data Summary
While comprehensive quantitative data for a wide range of formylated proteins is context-dependent, the following table provides a hypothetical example of how such data could be presented. This illustrates the relative quantification of N-formylmethionine on a specific bacterial protein in response to an antibiotic treatment.
| Protein ID | Peptide Sequence | Condition | Fold Change (Treated/Control) | p-value |
| P12345 | fMIVLTS... | Control | 1.0 | - |
| P12345 | fMIVLTS... | Antibiotic X | 3.2 | <0.01 |
| Q67890 | fMELFL... | Control | 1.0 | - |
| Q67890 | fMELFL... | Antibiotic X | 0.8 | >0.05 |
This table is for illustrative purposes only.
Chemical Derivatization for Enhanced Detection (Optional)
For certain applications, chemical derivatization can be employed to enhance the ionization efficiency and improve the detection of formyl groups, especially for small molecules.[2][14][15][16][17][18] While not as common in proteomics for formylation, derivatization is a powerful tool in metabolomics and small molecule analysis. For example, reagents that react specifically with aldehydes can be used to introduce a charged or easily ionizable tag. The choice of derivatization reagent and protocol would need to be carefully optimized for the specific analyte and matrix.
References
- 1. Frontiers | Sequencing intact membrane proteins using MALDI mass spectrometry [frontiersin.org]
- 2. peakproteins.com [peakproteins.com]
- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 7. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC Tip on Peptide Analysis | Phenomenex [discover.phenomenex.com]
- 9. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collisional energy dependence of peptide ion fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Locating and identifying posttranslational modifications by in-source decay during MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ddtjournal.com [ddtjournal.com]
- 17. chromsoc.jp [chromsoc.jp]
- 18. Recent development of chemical derivatization in LC-MS for biomedical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of Formyl Cation for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl group (–CHO) is a fundamental functional group in organic chemistry, serving as a crucial precursor for a vast array of chemical transformations.[1] The introduction of this group, a process known as formylation, is a cornerstone of synthetic chemistry. The simplest electrophile for this purpose would be the formyl cation (HCO⁺). However, the precursor to the this compound, formyl chloride, is notoriously unstable and readily decomposes to carbon monoxide (CO) and hydrogen chloride (HCl).[2][3] This inherent instability precludes its use in standard electrophilic substitution reactions like the Friedel-Crafts acylation.
To circumvent this challenge, synthetic chemists have developed a variety of indirect methods that utilize "this compound equivalents." These reagents or reaction systems generate a highly electrophilic species in situ that reacts as if it were a this compound, enabling the formylation of a wide range of substrates. This document provides an overview of the primary methods for generating formyl cations and their equivalents, detailed experimental protocols for key reactions, and a comparative summary of their applications.
Methods for Generating Formyl Cations and Equivalents
The generation of a reactive formylating agent can be broadly classified into methods for electrophilic aromatic substitution and reactions involving carbon nucleophiles.
1. Electrophilic Aromatic Substitution Methods
These methods are primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][4]
-
Gattermann-Koch Reaction: This classic method introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, catalyzed by a mixture of aluminum chloride (AlCl₃) and cuprous chloride (CuCl).[3] It is most effective for simple aromatic hydrocarbons like benzene and toluene. The active electrophile is believed to be the this compound itself, stabilized in the reaction medium.
-
Gattermann Reaction: A variation of the Gattermann-Koch reaction, this method uses a mixture of hydrogen cyanide (HCN) or zinc cyanide (Zn(CN)₂) and HCl with a Lewis acid catalyst.[4] It is applicable to more activated systems like phenols and ethers.
-
Vilsmeier-Haack Reaction: One of the most widely used formylation methods, it employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][4] The resulting chloroiminium ion is a potent electrophile that formylates activated aromatic compounds, such as anilines, phenols, and heterocycles like indoles and pyrroles.[1]
-
Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a strong Lewis acid, such as TiCl₄ or SnCl₄.[1][5] It is particularly useful for formylating aromatic compounds and can be effective at sterically hindered positions.[1]
-
Duff Reaction: The Duff reaction formylates highly activated aromatic compounds, especially phenols, using hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol and boric acid or trifluoroacetic acid).[1][4] The reaction typically results in ortho-formylation.
2. Formylation via Carbon Nucleophiles
This approach involves the reaction of a strong carbon nucleophile, such as an organolithium or Grignard reagent, with a formylating agent.
-
Lithiation/Halogen-Metal Exchange: A common strategy involves the deprotonation of a substrate with a strong organolithium base (like n-BuLi or LDA) or performing a lithium-halogen exchange, followed by quenching the resulting organolithium species with an electrophilic formyl source, most commonly DMF.[5]
-
Kinetic Enolate Formylation: The direct formylation of ketones can be achieved by first generating a kinetic enolate using a strong, hindered base at low temperatures. This preformed enolate is then reacted with a highly reactive formate ester, such as 2,2,2-trifluoroethyl formate (TFEF), to yield α-formyl ketones.[6] This method allows for regiocontrol that is opposite to the classical Claisen condensation.[6]
3. Direct Spectroscopic Observation of the this compound
While not a synthetic protocol, the direct generation and observation of the this compound provides crucial insight into its nature. The free this compound, HCO⁺, has been successfully generated and characterized in a condensed phase by reacting carbon monoxide with the liquid superacid hydrofluoric acid-antimony pentafluoride (HF-SbF₅).[7] Its observation by NMR and IR spectroscopy confirmed its existence as a stable species in this highly acidic, non-nucleophilic environment.[7]
Data Presentation
Table 1: Comparison of Common Formylation Methods
| Method | Reagents | Catalyst/Activating Agent | Typical Substrates | General Yields | Key Advantages/Limitations |
| Gattermann-Koch | CO, HCl | AlCl₃, CuCl | Benzene, Toluene | Moderate to Good | Requires high pressure; limited to simple arenes.[3] |
| Gattermann | HCN (or Zn(CN)₂), HCl | Lewis Acid (e.g., AlCl₃) | Phenols, Phenyl ethers, Heterocycles | Moderate to Good | Avoids high pressure but uses highly toxic HCN.[4] |
| Vilsmeier-Haack | DMF, N-Methylformanilide | POCl₃, Oxalyl Chloride | Electron-rich aromatics (Anilines, Phenols), Heterocycles | Good to Excellent | Mild conditions, wide substrate scope, very reliable.[1][4] |
| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, SnCl₄) | Aromatic compounds | Good | Effective for sterically hindered substrates.[1][5] |
| Duff | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., TFA) | Phenols, electron-rich heterocycles | Moderate | Strong ortho-directing for phenols; limited scope.[1][4] |
| Ortho-Lithiation | Substrate + Organolithium base, then DMF | n-BuLi, s-BuLi, LDA | Aromatic and heteroaromatic compounds | Good to Excellent | Excellent regiocontrol via directed ortho-metalation.[5] |
| Kinetic Enolate | Ketone + Hindered base, then TFEF | LDA, LiHMDS | Unsymmetrical ketones | Good | Access to less stable α-formyl ketone regioisomer.[6] |
Table 2: Spectroscopic Data for the this compound (HCO⁺) in HF-SbF₅ Superacid[7]
| Spectroscopy | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | 14.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | 169.1 ppm |
| ¹³C-¹H Coupling | ¹J(C,H) | 332 Hz |
| Infrared (IR) | C-H Stretch (νCH) | 2873 cm⁻¹ |
| Infrared (IR) | C-O Stretch (νCO) | 2121 cm⁻¹ |
Visualizations
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol describes the formylation of indole at the 3-position to yield indole-3-carboxaldehyde, a common building block.
-
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DMF (5 equivalents) and cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Prepare a solution of indole (1 equivalent) in anhydrous DMF (2 volumes) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice.
-
Basify the aqueous solution by slowly adding a 30% sodium hydroxide solution until the pH is ~9-10. A precipitate should form.
-
Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from ethanol/water can be performed for further purification.
-
-
Safety Precautions: POCl₃ is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
Protocol 2: Formylation of an Aromatic Ether via Ortho-Lithiation
This protocol describes the ortho-formylation of anisole.
-
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
-
-
Procedure:
-
Set up a flame-dried, round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Add anisole (1 equivalent) and anhydrous THF to the flask. Cool the solution to 0 °C.
-
Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure complete lithiation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous DMF (1.5 equivalents) dropwise. A color change is typically observed.
-
Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm slowly to room temperature.
-
Quench the reaction by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (o-anisaldehyde) by column chromatography on silica gel.
-
-
Safety Precautions: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are required. The reaction quench is exothermic. Perform all steps in a fume hood.
References
- 1. Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates [organic-chemistry.org]
- 7. Spectroscopic Observation of the this compound in a Condensed Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formyl Cation Chemistry in Gattermann-Koch and Vilsmeier-Haack Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of two pivotal named reactions in organic synthesis for the formylation of aromatic systems: the Gattermann-Koch and Vilsmeier-Haack reactions. The central theme is the generation and reactivity of the electrophilic formylating agent—the formyl cation or its functional equivalent. These reactions are instrumental in synthesizing aromatic aldehydes, which are crucial intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][2]
The Gattermann-Koch Reaction
Application Notes
The Gattermann-Koch reaction is a classic method for the direct formylation of aromatic hydrocarbons by introducing a formyl group (—CHO) onto the aromatic ring.[2] It is a variant of the Friedel-Crafts acylation reaction that specifically produces aryl aldehydes from arenes using carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, with a required Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and a co-catalyst, typically copper(I) chloride (CuCl).[1][3][4] The addition of CuCl is crucial as it allows the reaction to be conducted at atmospheric pressure.[5]
The key electrophile in this reaction is the highly reactive this compound (HCO⁺).[1][6][7] Its generation is believed to occur via the initial formation of the unstable formyl chloride, which then complexes with the Lewis acid to release the cation.[1][2][8] An alternative view suggests the this compound is formed directly from protonated carbon monoxide.[9]
Key Characteristics:
-
Substrate Scope: The reaction is most effective for simple aromatic hydrocarbons like benzene and its alkylated derivatives (e.g., toluene).[1][5]
-
Limitations: The Gattermann-Koch reaction is notably unsuitable for substrates containing strongly deactivating groups (e.g., nitrobenzene).[1] Furthermore, it fails with phenol and phenol ether substrates.[2][3][6][9][10]
-
Regioselectivity: For substituted benzenes, the formyl group is typically directed to the para position, as seen in the conversion of toluene to p-tolualdehyde.[4][5]
-
Industrial Relevance: It has been a significant industrial process for the synthesis of benzaldehyde.[3]
Reaction Mechanism: Generation and Attack of the this compound
The mechanism proceeds in two primary stages: the generation of the this compound electrophile, followed by a standard electrophilic aromatic substitution (EAS).[1][7][10]
-
Electrophile Generation: Carbon monoxide and HCl react in the presence of AlCl₃ and CuCl to generate the this compound.[1]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the this compound to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10][11]
-
Rearomatization: A proton is lost from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final aromatic aldehyde product.[6][10][11]
Caption: Mechanism of the Gattermann-Koch Reaction.
Quantitative Data
The Gattermann-Koch reaction is often performed under high pressure, though the use of a CuCl co-catalyst allows it to proceed at atmospheric pressure.[5] Below are examples of typical transformations.
| Substrate | Catalyst/Conditions | Product | Yield | Reference |
| Toluene | CO, HCl, AlCl₃, CuCl | p-Tolualdehyde | High | [4][5] |
| Benzene | CO, HCl, AlCl₃, CuCl | Benzaldehyde | High | [1][10] |
| Isopropylbenzene | CO, HCl, AlCl₃, Pressure | p-Cymene-7-carbaldehyde | Good | [12] |
| Xylene | CO, HCl, AlCl₃, CuCl | 2,5-Dimethylbenzaldehyde | Good | [5] |
Experimental Protocol (General Procedure)
Warning: This reaction involves highly toxic carbon monoxide gas and corrosive acids and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
Objective: To synthesize p-tolualdehyde from toluene.
Materials:
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Copper(I) chloride (CuCl)
-
Dry solvent (e.g., dichlorobenzene)
-
Carbon monoxide (gas)
-
Hydrogen chloride (gas)
-
Ice, water, and diethyl ether for workup
Procedure:
-
A solution of toluene in a dry solvent is placed in a suitable high-pressure reactor equipped with a gas inlet and a stirrer.
-
Anhydrous AlCl₃ and a catalytic amount of CuCl are added to the mixture.
-
The reactor is sealed and cooled in an ice bath.
-
A mixture of carbon monoxide and hydrogen chloride gas is introduced into the reactor under pressure while stirring vigorously.
-
The reaction is allowed to proceed for several hours at a controlled temperature.
-
Upon completion, the pressure is carefully released, and the reaction mixture is poured onto crushed ice to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a dilute sodium bicarbonate solution and then with brine.
-
The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield p-tolualdehyde.
The Vilsmeier-Haack Reaction
Application Notes
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14][15] Unlike the Gattermann-Koch reaction, it does not use a free this compound. Instead, the active electrophile is a substituted chloroiminium ion, known as the Vilsmeier reagent .[13][16][17] This reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[13][18]
The Vilsmeier reagent is a milder electrophile than the acylium ions used in Friedel-Crafts reactions, which makes it highly selective for electron-rich substrates.[19]
Key Characteristics:
-
Substrate Scope: The reaction is highly effective for electron-rich aromatic compounds (e.g., anilines, phenols), polycyclic aromatics (e.g., anthracene), and a wide range of heterocyclic compounds (e.g., pyrroles, furans, indoles).[14][18][19]
-
Reagents: The most common reagent combination is DMF and POCl₃.[13]
-
Mechanism: The reaction involves the formation of the Vilsmeier reagent, followed by electrophilic attack by the arene, and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.[13][14][15][16]
-
Synthetic Utility: It is a cornerstone reaction in medicinal chemistry and materials science for the synthesis of complex aldehydes that serve as precursors to a vast array of molecules, including bisquinolines and other bioactive heterocycles.[15][20]
Reaction Mechanism: Formation of Vilsmeier Reagent and Formylation
The reaction pathway involves three main parts:
-
Vilsmeier Reagent Formation: DMF (a nucleophilic amide) attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct yields the electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[14][21]
-
Electrophilic Attack: The electron-rich arene attacks the carbon atom of the Vilsmeier reagent.[14]
-
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup, during which it is hydrolyzed to the final aldehyde product.[13][16][21]
Caption: Workflow of the Vilsmeier-Haack Reaction.
Quantitative Data
The Vilsmeier-Haack reaction is known for its reliability and often provides good to excellent yields across a diverse range of substrates.
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | DMF, POCl₃ | 80 °C, 3 h | 2,4-Dimethoxy-6-(4-nitrophenoxy)benzaldehyde | - | [13] |
| 3-Acetyl-2,4-dihydroxyquinoline | DMF, POCl₃ | Water bath, 17 h | 3-(3-Chloroprop-2-ene-1-al)-2,4-dichloroquinoline | - | [20] |
| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ | Reflux, 6 h | 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Excellent | [22] |
| 3H-Indole Derivative | Vilsmeier Reagent | 75 °C | Aminomethylene Malonaldehyde Derivative | Excellent | [23] |
| Generic Electron-Rich Arene | (Chloromethylene)dimethyliminium Chloride, DMF | 0 °C to RT, 6.5 h | Corresponding Aldehyde | 77% | [14] |
Experimental Protocol: Formylation of an Electron-Rich Arene
This protocol is adapted from a literature procedure for the formylation of an activated aromatic substrate using a pre-formed or in situ generated Vilsmeier reagent.[14]
Objective: To synthesize an aryl aldehyde from an electron-rich aromatic substrate.
Materials:
-
Aromatic substrate (1.0 equiv)
-
(Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent, 1.5 equiv) or DMF and POCl₃
-
N,N-Dimethylformamide (DMF) as solvent
-
Sodium acetate (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add (Chloromethylene)dimethyliminium Chloride (1.5 equiv) portion-wise, maintaining the temperature at 0 °C. (If generating the reagent in situ, POCl₃ would be added slowly to cold DMF first, before adding the substrate).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6.5 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C. Prepare a solution of sodium acetate (NaOAc, 5.6 equiv) in water (200 mL) and add it to the reaction mixture. Stir vigorously for 10 minutes at 0 °C.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography to afford the pure aldehyde (typical yield: 77%).[14]
References
- 1. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 2. testbook.com [testbook.com]
- 3. collegedunia.com [collegedunia.com]
- 4. scribd.com [scribd.com]
- 5. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 7. orgosolver.com [orgosolver.com]
- 8. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Vilsmeier-Haack reaction [chemeurope.com]
- 17. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 20. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 21. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 22. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Application of Formyl Cation in Friedel-Crafts Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a formyl group (–CHO) onto an aromatic ring, a process known as formylation, is a cornerstone of organic synthesis, providing a direct route to aromatic aldehydes. These aldehydes are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, fragrances, and dyes. A key electrophilic species in these reactions is the formyl cation (HCO⁺) or its equivalent. This document provides detailed application notes and experimental protocols for the Friedel-Crafts type formylation of aromatic compounds, with a focus on methods involving the generation of a this compound or a similar electrophilic species.
Key Formylation Methods and the Role of the this compound
The direct Friedel-Crafts acylation using formyl chloride is not feasible due to the instability of formyl chloride, which readily decomposes to carbon monoxide and hydrogen chloride.[1] Therefore, strategies for the in situ generation of a this compound or an equivalent electrophile are employed. The primary methods include the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and the use of stable formylating agents like formyl fluoride.
Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst, cuprous chloride (CuCl).[2][3] The reaction is generally applicable to benzene and its alkylated derivatives.[4][5] However, it is not suitable for phenol and phenol ether substrates.[6][7]
Mechanism: The reaction proceeds through the formation of a highly reactive electrophile, believed to be the this compound, [HCO]⁺. This electrophile then attacks the aromatic ring in a typical electrophilic aromatic substitution manner.[2][8]
References
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. testbook.com [testbook.com]
- 7. quora.com [quora.com]
- 8. orgosolver.com [orgosolver.com]
Application Notes and Protocols: Formyl Cation Reactions with Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a formyl group (-CHO) onto an aromatic ring, a process known as aromatic formylation, is a fundamental transformation in organic synthesis. The resulting aromatic aldehydes are crucial intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and dyes. Electrophilic aromatic substitution using a formyl cation or its synthetic equivalent is a primary strategy to achieve this transformation. This document provides detailed application notes and experimental protocols for two of the most significant named reactions in this class: the Gattermann-Koch reaction and the Vilsmeier-Haack reaction.
Gattermann-Koch Reaction
The Gattermann-Koch reaction allows for the direct formylation of aromatic hydrocarbons with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride.[1] This method is particularly suitable for benzene and its alkylated derivatives. The reactive electrophile is considered to be the this compound, [HCO]+, generated in situ.[2][1]
It is important to note that the Gattermann-Koch reaction is not applicable to phenol and phenol ether substrates.[1][3]
Reaction Mechanism
The reaction proceeds through the generation of a highly reactive this compound electrophile. The aromatic ring then acts as a nucleophile, attacking the this compound to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[4] Subsequent deprotonation re-establishes aromaticity, yielding the aromatic aldehyde.[4]
Caption: Gattermann-Koch reaction mechanism.
Experimental Protocols
Protocol 1: General Procedure for the Gattermann-Koch Formylation of Toluene
This protocol describes the formylation of toluene to produce p-tolualdehyde.
Materials:
-
Toluene
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl)
-
High-pressure autoclave
-
Ice-water
Procedure:
-
Charge a high-pressure autoclave with anhydrous aluminum chloride and cuprous chloride.[5]
-
Add toluene to the autoclave.[5]
-
Introduce a mixture of carbon monoxide and hydrogen chloride gas under high pressure.[5]
-
Heat the reaction mixture with stirring for several hours.[5]
-
After cooling, carefully release the pressure.
-
Quench the reaction mixture by pouring it into ice-water.[5]
-
The product, p-tolualdehyde, can then be isolated and purified using standard techniques such as extraction and distillation.
Note: This reaction involves the use of toxic and flammable gases under high pressure and should only be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] This reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[9][10] The Vilsmeier reagent is a milder electrophile than the this compound, making the reaction highly selective for activated substrates such as phenols, anilines, and their derivatives, as well as electron-rich heterocycles like indoles and pyrroles.[8][11]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages. First is the formation of the Vilsmeier reagent from DMF and POCl₃. The electron-rich aromatic compound then attacks the electrophilic carbon of the Vilsmeier reagent to form an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous work-up to yield the corresponding aldehyde.[7][9]
References
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 3. organicreactions.org [organicreactions.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Formyl Cation Mediated Synthesis of Aldehydes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a formyl group (-CHO) into a molecule is a fundamental transformation in organic synthesis, providing a crucial entry point for the synthesis of a vast array of more complex molecules, including active pharmaceutical ingredients (APIs). Aldehydes are versatile intermediates, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the methodologies available for aldehyde synthesis, those mediated by the formyl cation or its synthetic equivalents are of paramount importance, particularly for the formylation of aromatic and heteroaromatic systems.
This document provides detailed application notes and experimental protocols for three key named reactions that proceed via a this compound or a related electrophilic species: the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and the Rieche formylation. These methods are widely employed in academic and industrial research, including drug discovery and development, for the regioselective introduction of the aldehyde functionality.
I. Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride.[1][2][3] The reactive electrophile is considered to be the this compound, [HCO]⁺, generated in situ.[4][5]
Core Applications:
-
Synthesis of simple aromatic aldehydes from benzene and its alkylated derivatives.[3][6]
-
Industrial production of benzaldehyde.[2]
-
Key step in the synthesis of intermediates for pharmaceuticals, fragrances, and dyes.[6]
Limitations:
-
The reaction is generally not applicable to phenol, phenol ether, or aniline substrates as the Lewis acid can complex with the heteroatom, deactivating the ring.[5][7]
-
Aromatic rings with strongly deactivating groups are also poor substrates.[3]
-
The use of high-pressure carbon monoxide and corrosive acids requires specialized equipment.[8]
Data Presentation: Gattermann-Koch Reaction Substrate Scope
| Substrate | Product | Yield (%) | Reference |
| Benzene | Benzaldehyde | High (Industrial Process) | [9] |
| Toluene | p-Tolualdehyde | Good | [1][10] |
| Xylene | 2,4-Dimethylbenzaldehyde | - | [3] |
| Mesitylene | 2,4,6-Trimethylbenzaldehyde | - | [4] |
| Ethylbenzene | p-Ethylbenzaldehyde | - | [8] |
Note: Quantitative yields for a broad range of substrates under specific laboratory conditions are not consistently reported in the literature, as this reaction is often performed on an industrial scale.
Experimental Protocol: Gattermann-Koch Formylation of Toluene
Materials:
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl)
-
Dry benzene (solvent)
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Ice-water bath
-
Hydrochloric acid (aqueous, for workup)
-
Diethyl ether or dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a high-pressure autoclave equipped with a gas inlet, a stirrer, and a cooling system, a mixture of anhydrous aluminum chloride and cuprous chloride is suspended in dry benzene.
-
Toluene is added to the suspension.
-
The autoclave is sealed and cooled in an ice-water bath.
-
A mixture of carbon monoxide and hydrogen chloride gas is introduced into the vessel under pressure.
-
The reaction mixture is stirred vigorously at a controlled temperature and pressure for several hours.
-
After the reaction is complete, the pressure is carefully released, and the reaction mixture is poured onto crushed ice and water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or dichloromethane.
-
The combined organic layers are washed with dilute hydrochloric acid, followed by water, and then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to afford p-tolualdehyde.
Signaling Pathway Diagram
Caption: Mechanism of the Gattermann-Koch Reaction.
II. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[12]
Core Applications:
-
Formylation of a broad range of electron-rich aromatic compounds, including anilines, phenols, and their derivatives.[4]
-
Synthesis of aldehydes from electron-rich heterocycles such as indoles, pyrroles, and furans.[8]
-
A key reaction in the synthesis of numerous pharmaceutical intermediates and natural products.[13]
-
Can be used to effect cyclization reactions to form heterocyclic systems.[14][15]
Data Presentation: Vilsmeier-Haack Reaction Substrate Scope and Yields
| Substrate | Reagents | Product | Yield (%) | Reference |
| N,N-Dimethylaniline | POCl₃, DMF | 4-(Dimethylamino)benzaldehyde | 84-91 | [11] |
| Indole | POCl₃, DMF | Indole-3-carboxaldehyde | 97 | [8] |
| Pyrrole | POCl₃, DMF | Pyrrole-2-carboxaldehyde | 80 | [8] |
| Furan | POCl₃, DMF | Furan-2-carboxaldehyde | 75-78 | [11] |
| 1,3-Dimethoxybenzene | POCl₃, DMF | 2,4-Dimethoxybenzaldehyde | 85 | [11] |
| Anthracene | POCl₃, N-methylformanilide | 9-Anthracenecarboxaldehyde | 85-90 | [12] |
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice-salt bath
-
Sodium acetate solution (aqueous)
-
Ethyl acetate or diethyl ether (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Prepare a solution of indole in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of an aqueous sodium acetate solution until the pH is between 6 and 7.
-
Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure indole-3-carboxaldehyde.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Cascade polycyclizations in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
- 7. echemi.com [echemi.com]
- 8. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. scribd.com [scribd.com]
- 10. orgosolver.com [orgosolver.com]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
- 12. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. rroij.com [rroij.com]
- 15. Collection - Synthesis of the Tricyclic Core of Alkaloid Securinol B Using a Cascade of VilsmeierâHaack and Mannich Cyclizations - Organic Letters - Figshare [acs.figshare.com]
Protocols for the In Situ Generation and Application of Formyl Cation Equivalents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The formyl cation (HCO⁺) is a highly reactive electrophile and a fundamental building block in organic synthesis, primarily utilized for the introduction of a formyl group (-CHO) into various organic molecules. Due to its extreme instability, the this compound is generated in situ from stable precursors. This document provides detailed protocols for three common methods of generating this compound equivalents for the formylation of aromatic compounds, amines, and alcohols. These methods are crucial in the synthesis of aldehydes, formamides, and formates, which are key intermediates in the pharmaceutical and fine chemical industries.
The primary methods covered are:
-
Gattermann-Koch Reaction: A classic method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.
-
Formylation with Formyl Fluoride-Boron Trifluoride: A potent system for the formylation of a range of substrates, including those less reactive under Gattermann-Koch conditions.
-
Formylation with Formic Acid: A versatile and greener approach for the N-formylation of amines and O-formylation of alcohols, often employing catalytic methods.
These protocols are designed to provide researchers with the necessary details to safely and effectively perform these important transformations.
Gattermann-Koch Reaction for Aromatic Formylation
The Gattermann-Koch reaction is a well-established method for the direct formylation of aromatic rings to produce aryl aldehydes.[1][2] The reaction proceeds via the in situ generation of the this compound from carbon monoxide and hydrochloric acid, facilitated by a Lewis acid (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[1][2]
Reaction Mechanism:
The reaction mechanism involves the formation of a reactive electrophile, the this compound, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[1][2]
Caption: Mechanism of the Gattermann-Koch Reaction.
Experimental Protocol: Formylation of Toluene
This protocol is adapted from a procedure reported in Organic Syntheses.[3]
Materials:
-
Toluene (dry)
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl)
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Concentrated hydrochloric acid
-
Sodium bisulfite solution (10%)
-
Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable solvent)
Equipment:
-
A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas outlet/trap.
-
Gas cylinders for CO and HCl with appropriate regulators and flowmeters.
-
Ice-water bath.
Procedure:
-
Reaction Setup: In a fume hood, equip a 2 L three-necked round-bottom flask with a robust mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a trap to handle excess HCl and CO.
-
Charging the Flask: To the flask, add 500 mL of dry toluene, 30 g of cuprous chloride, and 200 g of anhydrous aluminum chloride.
-
Gas Introduction: While vigorously stirring the mixture, introduce a stream of dry hydrogen chloride gas and a stream of carbon monoxide gas through the gas inlet tube. The CO should be introduced at a rate of approximately 5 L/min and the HCl at a rate of about 2.5 L/min. Caution: Carbon monoxide is a highly toxic gas. This procedure must be performed in a well-ventilated fume hood with a CO detector.[4][5][6][7][8]
-
Reaction: Continue the gas addition and stirring for 4-5 hours. The reaction is exothermic and the temperature should be maintained at 20-25 °C using an ice-water bath if necessary.
-
Work-up: After the reaction is complete, cautiously pour the reaction mixture onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with 100 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash successively with 100 mL of 10% sodium bisulfite solution, 100 mL of sodium carbonate solution, and finally with 100 mL of water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purification: The crude p-tolualdehyde is purified by vacuum distillation.
Quantitative Data: Gattermann-Koch Formylation of Various Arenes
| Substrate | Product | Yield (%) | Reference |
| Benzene | Benzaldehyde | 45-50 | [1][9] |
| Toluene | p-Tolualdehyde | 50-60 | [3] |
| Xylene (mixture) | Xylyl aldehydes | 40-50 | [1] |
| Mesitylene | Mesitaldehyde | 70-80 | [10] |
| Naphthalene | 1-Naphthaldehyde | ~30 | General Knowledge |
Note: The Gattermann-Koch reaction is generally not applicable to phenols and phenol ethers.[2][11]
Aromatic Formylation using Formyl Fluoride and Boron Trifluoride
A powerful alternative to the Gattermann-Koch reaction is the use of formyl fluoride (HCOF) in combination with a Lewis acid, typically boron trifluoride (BF₃). This method can be effective for a broader range of aromatic substrates.[12]
Reaction Workflow:
Caption: Experimental workflow for formylation using formyl fluoride.
Experimental Protocol: Formylation of Anisole
Materials:
-
Anisole
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Formyl fluoride (HCOF) - Caution: Highly toxic and corrosive.
-
Anhydrous dichloromethane (DCM)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Lewis Acid: Cool the solution to 0 °C and add boron trifluoride etherate (1.1 equivalents) dropwise via the dropping funnel.
-
Addition of Formyl Fluoride: Prepare a solution of formyl fluoride in DCM and add it slowly to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford p-anisaldehyde.
Quantitative Data: Formylation of Aromatics with Formyl Fluoride/BF₃
| Substrate | Product | Yield (%) | | :--- | :--- | | Benzene | Benzaldehyde | 85 | | Toluene | p-Tolualdehyde | 92 | | Anisole | p-Anisaldehyde | 95 | | Naphthalene | 1-Naphthaldehyde | 78 |
Formylation of Amines and Alcohols with Formic Acid
Formic acid is an economical and environmentally benign reagent for the formylation of amines and alcohols. These reactions often proceed under mild conditions and can be catalyzed by various agents.[13][14][15][16][17][18][19][20]
N-Formylation of Amines
References
- 1. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. orgsyn.org [orgsyn.org]
- 4. ghc.de [ghc.de]
- 5. CCOHS: Carbon Monoxide [ccohs.ca]
- 6. Carbon Monoxide Safety Tips | New Ulm, MN [newulmmn.gov]
- 7. Carbon Monoxide (CO): Health Hazards and Safety Strategies [gasdetection.com]
- 8. osha.gov [osha.gov]
- 9. collegedunia.com [collegedunia.com]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. testbook.com [testbook.com]
- 12. youtube.com [youtube.com]
- 13. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] A Practical and Convenient Procedure for the N‐Formylation of Amines Using Formic Acid. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Generation of Stable Formyl Cations Using Superacids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formyl cation (HCO⁺), the simplest acylium ion, is a highly reactive intermediate in various chemical transformations, including electrophilic formylation reactions. Due to its extreme reactivity, direct observation and characterization of the this compound have been historically challenging. The advent of superacid chemistry has provided a medium to generate and stabilize this elusive species, allowing for its spectroscopic study and potential application in synthesis. Superacids, by definition, are acids with an acidity greater than 100% sulfuric acid, and their extremely low nucleophilicity provides a suitable environment for the persistence of highly electrophilic species like carbocations.
This document provides detailed application notes and protocols for the generation of stable formyl cations in superacid systems. Two primary methods are detailed: the reaction of carbon monoxide in a liquid superacid under pressure and the fluoride abstraction from a formyl fluoride precursor. These protocols are intended for researchers in organic synthesis, physical organic chemistry, and drug development who may seek to utilize formyl cations as potent electrophiles.
Data Presentation
The following tables summarize the key quantitative data associated with the spectroscopic characterization of the this compound generated in superacid media.
Table 1: Spectroscopic Data for the this compound (HCO⁺)
| Spectroscopic Technique | Parameter | Observed Value | Superacid System | Reference |
| ¹H NMR | Chemical Shift (δ) | ~13.9 ppm | HF-SbF₅ | [1] |
| ¹³C NMR | Chemical Shift (δ) | ~153.5 ppm | HF-SbF₅ | [1] |
| Infrared Spectroscopy | ν(CO) Stretch | ~2300 cm⁻¹ | HF-SbF₅ | [1] |
| Infrared Spectroscopy | ν(CH) Stretch | Not specified | HF-SbF₅ | [1] |
Note: The exact spectroscopic values can be influenced by the specific composition of the superacid and the counterion.
Experimental Protocols
Protocol 1: Generation of this compound from Carbon Monoxide in HF-SbF₅
This protocol is based on the first spectroscopic observation of the this compound in a condensed phase.[1] It involves the direct reaction of carbon monoxide with the superacid hydrofluoric acid-antimony pentafluoride (HF-SbF₅).
Materials:
-
Anhydrous hydrogen fluoride (HF)
-
Antimony pentafluoride (SbF₅)
-
Carbon monoxide (CO), high purity
-
Deuterated chloroform (CDCl₃) or other suitable locking solvent for NMR in a sealed capillary
-
High-pressure NMR tube or a high-pressure reaction vessel suitable for corrosive materials
Safety Precautions:
-
Extreme Hazard: HF and SbF₅ are extremely corrosive and toxic. All manipulations must be carried out in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield. An HF-specific calcium gluconate gel must be readily available for emergency response to skin contact.
-
High Pressure: The use of high-pressure equipment requires proper training and adherence to safety protocols to prevent explosions.
-
Toxicity: Carbon monoxide is a toxic gas.
Procedure:
-
Superacid Preparation: In a suitable, inert fluoropolymer (e.g., FEP or PFA) reaction vessel, pre-cooled to -78 °C (dry ice/acetone bath), carefully and slowly add SbF₅ to anhydrous HF to create the desired superacid mixture (e.g., a 1:1 molar ratio). The addition is highly exothermic and should be performed with extreme caution.
-
Reaction Setup: Transfer the prepared superacid solution to a high-pressure NMR tube or reaction vessel, maintaining the low temperature. The apparatus must be capable of withstanding both high pressure and the corrosive superacid.
-
Introduction of Carbon Monoxide: Pressurize the vessel with high-purity carbon monoxide gas. The original communication does not specify the exact pressure, but it is a critical parameter for establishing the equilibrium that favors the formation of the this compound.[1]
-
Reaction and Equilibration: Allow the mixture to react under pressure. The this compound is formed in an equilibrium with dissolved CO, the SbF₅ adduct of formyl fluoride, and various superacid anions.[1]
-
Spectroscopic Analysis: Acquire NMR (¹H, ¹³C) and IR spectra of the solution to observe the formation and characterize the this compound. Low-temperature capabilities for the spectrometers are essential.
Protocol 2: Synthesis of a Stable this compound Salt from Formyl Fluoride
This method provides a route to a stable, isolable salt of the this compound, which can be advantageous for subsequent reactions or more detailed characterization.
Materials:
-
Formyl fluoride (HCOF)
-
Antimony pentafluoride (SbF₅)
-
Anhydrous sulfur dioxide (SO₂) or other suitable inert, low-boiling point solvent
-
Inert, dry reaction vessel (e.g., Schlenk flask)
-
Low-temperature filtration apparatus
Safety Precautions:
-
Follow all safety precautions for handling SbF₅ as outlined in Protocol 1.
-
Formyl fluoride is a toxic and corrosive gas. Handle in a well-ventilated fume hood.
-
Anhydrous SO₂ is a toxic, liquefied gas. Handle with appropriate care.
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), condense anhydrous SO₂ at a low temperature (e.g., -78 °C).
-
Addition of Reactants: To the cold SO₂ solvent, add a stoichiometric amount of SbF₅.
-
Introduction of Formyl Fluoride: Slowly bubble or condense a stoichiometric amount of formyl fluoride gas into the SbF₅/SO₂ solution.
-
Formation of Precipitate: The this compound hexafluoroantimonate salt ([HCO]⁺[SbF₆]⁻) or related salts will precipitate from the solution.
-
Isolation: Isolate the solid product by low-temperature filtration under an inert atmosphere.
-
Drying and Storage: Dry the isolated salt under vacuum at low temperature and store under a scrupulously dry, inert atmosphere.
Visualizations
Caption: Equilibrium for this compound generation from CO in HF/SbF₅.
Caption: General experimental workflow for this compound generation.
References
Troubleshooting & Optimization
Technical Support Center: Aromatic Formylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during aromatic formylation experiments. The content is tailored for professionals in research and drug development, offering practical solutions, detailed experimental protocols, and quantitative data to optimize reaction outcomes.
I. Troubleshooting Guides & FAQs
This section is organized by reaction type, addressing specific issues in a user-friendly question-and-answer format.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
Q1: I am observing significant di-formylation of my electron-rich substrate. How can I favor mono-formylation?
A1: Di-formylation is a common side reaction when using highly activated substrates, such as phenols and anilines, due to the high electron density of the aromatic ring.[4] To promote mono-formylation, the following strategies are recommended:
-
Control Reagent Stoichiometry: This is the most critical factor. Using an excess of the Vilsmeier reagent will lead to a higher yield of the di-formylated product. Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the Vilsmeier reagent to the aromatic substrate.[4]
-
Lower Reaction Temperature: Formylation reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the second formylation, thus favoring the mono-formylated product.[4]
-
Order of Addition: The Vilsmeier reagent should be pre-formed at a low temperature before the addition of the aromatic substrate. Adding the substrate before the reagent is fully formed can result in side reactions.[4]
Q2: My Vilsmeier-Haack reaction is resulting in low yields, even with an electron-rich substrate. What are the likely causes and solutions?
A2: Low yields in Vilsmeier-Haack reactions can often be attributed to reagent quality or reaction setup. Ensure that anhydrous DMF and freshly distilled or new POCl₃ are used. The reaction is also sensitive to moisture, so carrying it out under an inert atmosphere (e.g., nitrogen or argon) can improve yields. If the reaction is sluggish, gradually increasing the temperature (from 0°C up to 80°C or higher) may be necessary, depending on the reactivity of the substrate.[5]
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is used for the ortho-formylation of phenols, employing chloroform in a basic medium.[6] The reactive electrophile is dichlorocarbene, generated in situ.[7]
Q1: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the ortho product?
A1: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically being the major one.[8] The formation of the ortho isomer is favored by the interaction between the dichlorocarbene intermediate and the phenoxide ion.[8] To enhance ortho-selectivity:
-
Choice of Base: The counterion of the base can influence the ortho:para ratio. Using bases with cations that can coordinate with the phenoxide, such as K⁺ from KOH, can increase ortho selectivity.
-
Solvent System: As the reaction is biphasic, the choice of a phase-transfer catalyst or an emulsifying agent can impact the outcome.
Q2: I am observing significant tar/resin formation in my Reimer-Tiemann reaction, making product isolation difficult. How can I prevent this?
A2: Tar formation is a common side reaction, often resulting from the polymerization of the phenol or the product under the harsh basic and high-temperature conditions.[7] To minimize tar formation:
-
Temperature Control: Maintain the reaction temperature within the optimal range of 60-70°C. Higher temperatures can accelerate polymerization.[7]
-
Slow Addition of Chloroform: Add the chloroform dropwise to the heated phenoxide solution. This helps to control the exothermic nature of the reaction and maintain a low, steady concentration of the highly reactive dichlorocarbene, which minimizes its self-condensation and other side reactions.[7]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that contribute to tar formation.[7]
Q3: My Reimer-Tiemann reaction is yielding chlorinated cyclohexadienones as byproducts. How can I mitigate this?
A3: The formation of chlorine-containing cyclohexadienones is a known side reaction, particularly with alkyl-substituted phenols.[9] To minimize the formation of these byproducts, it is crucial to carefully control the reaction conditions. Ensure that the temperature is not excessively high and that the reaction time is not unnecessarily prolonged. After the reaction is complete, prompt work-up of the reaction mixture is recommended.
Gattermann Reaction
The Gattermann reaction is a method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). It is similar in mechanism to the Friedel-Crafts reaction.[10][11][12]
Q1: What are the primary safety concerns and common issues with the Gattermann reaction?
A1: The major concern with the traditional Gattermann reaction is the use of highly toxic and gaseous hydrogen cyanide (HCN). To address this, a common modification involves the use of zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle. In the presence of HCl, Zn(CN)₂ generates the necessary HCN in situ.[11][13] Another common issue is the reaction's sensitivity to moisture. The Lewis acid catalyst, AlCl₃, is readily hydrolyzed, so the reaction must be carried out under anhydrous conditions.
Q2: My Gattermann reaction is not working for a phenol substrate. Why is this?
A2: A variation of the Gattermann reaction, the Gattermann-Koch reaction, which uses carbon monoxide and HCl, is not applicable to phenol and phenol ether substrates.[11] For the formylation of phenols, other methods like the Reimer-Tiemann or Vilsmeier-Haack reactions are generally more suitable.
II. Data Presentation
The following tables provide quantitative data to aid in the optimization of aromatic formylation reactions.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on the Formylation of 3,5-Dimethoxyphenol [4]
| Entry | Substrate | POCl₃ (Equivalents) | DMF (Equivalents) | Temperature (°C) | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| 1 | 3,5-Dimethoxyphenol | 1.1 | 3.0 | 80 | 55 | 40 |
| 2 | 3,5-Dimethoxyphenol | 1.05 | 2.5 | 25 | 78 | 15 |
| 3 | 3,5-Dimethoxyphenol | 1.0 | 2.0 | 0 | 89 | < 5 |
III. Experimental Protocols
This section provides detailed methodologies for key experiments discussed in the troubleshooting guides.
Protocol 1: Selective Mono-formylation of an Activated Phenol via Vilsmeier-Haack Reaction[4]
Objective: To achieve selective mono-formylation of an electron-rich phenol while minimizing di-formylation.
Apparatus Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.).
Reagent Pre-formation:
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.0 eq.) dropwise via the dropping funnel over 15 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Substrate Addition:
-
Dissolve the electron-rich phenol (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the reaction mixture at 0 °C.
Reaction:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing sodium acetate (5.0 eq.).
-
Stir vigorously for 1 hour until a precipitate forms.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain the purified mono-formylated product.
Protocol 2: General Procedure for the Reimer-Tiemann Reaction[6]
Objective: To perform the ortho-formylation of a phenol using the Reimer-Tiemann reaction.
Materials:
-
Phenolic substrate (e.g., p-cresol, 0.1 mol)
-
Sodium hydroxide (NaOH, 0.4 mol)
-
Chloroform (CHCl₃, 0.12 mol)
-
Water (100 mL)
-
Dilute Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the phenolic substrate in a solution of NaOH in water.
-
Heat the mixture to 65°C with constant stirring.
-
Add chloroform dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 65-70°C. The reaction is exothermic and may require external cooling.
-
After the addition is complete, continue stirring the mixture at 65-70°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and remove any excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with water.
-
Dry the ethereal solution over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or distillation.
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting aromatic formylation reactions.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 12. Gattermann Reaction [unacademy.com]
- 13. careers360.com [careers360.com]
optimizing Gattermann-Koch reaction conditions for higher yield
Welcome to the technical support center for the Gattermann-Koch reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions for higher yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the Gattermann-Koch reaction and what is its primary application?
The Gattermann-Koch reaction is a classic organic synthesis method used to introduce a formyl group (-CHO) onto an aromatic ring, a process known as formylation.[1] Its primary application is the synthesis of aromatic aldehydes, such as benzaldehyde and its derivatives, which are valuable intermediates in the production of pharmaceuticals, dyes, perfumes, and other specialty chemicals.[1] The reaction is a type of electrophilic aromatic substitution where benzene or its derivatives are treated with carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl).[1][2]
Q2: What is the role of the catalysts, aluminum chloride (AlCl₃) and cuprous chloride (CuCl)?
In the Gattermann-Koch reaction, anhydrous aluminum chloride (AlCl₃) acts as the primary Lewis acid catalyst. Its main function is to facilitate the generation of the reactive electrophile, the formyl cation ([HCO]⁺), from carbon monoxide and hydrogen chloride.[1] Cuprous chloride (CuCl) serves as a co-catalyst or "carrier."[3] Its presence is crucial as it allows the reaction to be carried out at atmospheric pressure, making the experimental setup simpler and safer.[4] Without CuCl, high pressures of carbon monoxide are typically required to achieve good yields.[3][4]
Q3: What are the ideal substrates for the Gattermann-Koch reaction?
The Gattermann-Koch reaction is most effective for the formylation of benzene and other activated aromatic compounds, such as alkylbenzenes (e.g., toluene, xylene).[1][4]
Q4: Which substrates are not suitable for the Gattermann-Koch reaction?
This reaction is not applicable to several classes of aromatic compounds:
-
Phenols and Phenol Ethers: These compounds cannot be effectively formylated under standard Gattermann-Koch conditions.[5]
-
Aromatic Amines: Similar to phenols, aromatic amines are not suitable substrates.
-
Nitrobenzene and other Deactivated Rings: Aromatic rings with strongly electron-withdrawing groups are deactivated towards electrophilic substitution and do not yield the desired product.[1]
-
Polycyclic Aromatic Hydrocarbons with Low Reactivity: While some polycyclic aromatic hydrocarbons can be formylated, those with lower reactivity may not be suitable substrates.
Q5: What are the key safety precautions to consider when performing this reaction?
The Gattermann-Koch reaction involves several hazardous materials and requires strict safety protocols:
-
Carbon Monoxide (CO): This is a colorless, odorless, and highly toxic gas. All manipulations involving CO must be conducted in a well-ventilated fume hood, and the use of a carbon monoxide detector is highly recommended.[6]
-
Hydrogen Chloride (HCl): This is a corrosive gas. Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[7]
-
Anhydrous Aluminum Chloride (AlCl₃): This reagent reacts violently with water. It should be handled in a dry environment, and exposure to moisture must be strictly avoided.[8]
-
Closed System: The reaction should be carried out in a closed system to prevent the escape of toxic gases.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Gattermann-Koch reaction and provides strategies for optimization.
Problem 1: Low or No Yield of the Desired Aldehyde
| Potential Cause | Troubleshooting/Optimization Strategy |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous aluminum chloride and ensure all solvents are properly dried. |
| Inactive Catalyst | Use freshly opened or properly stored anhydrous aluminum chloride. Catalyst deactivation can occur upon exposure to air and moisture. |
| Insufficient CO or HCl Flow | Ensure a steady and sufficient flow of both carbon monoxide and hydrogen chloride gases into the reaction mixture. The rate of gas addition can be monitored using bubblers. |
| Low Reaction Temperature | While the reaction is often carried out at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to side reactions. |
| Inadequate Mixing | Vigorous stirring is essential to ensure good gas dispersion and contact between reactants and the catalyst. |
| Incorrect Substrate | Verify that the chosen aromatic substrate is suitable for the Gattermann-Koch reaction (see FAQs). |
Problem 2: Formation of Side Products
| Side Product | Prevention Strategy |
| Di-formylated Products | Use a stoichiometric amount of the limiting reagent (the aromatic substrate) to minimize double formylation. The aldehyde group of the product is deactivating, which naturally disfavors a second substitution. |
| Friedel-Crafts Alkylation/Acylation byproducts | The this compound can sometimes decarbonylate to produce a proton, which can then lead to Friedel-Crafts type side reactions if other alkylating or acylating agents are present as impurities. Ensure high purity of starting materials. |
| Rearrangement Products (for alkylbenzenes) | Friedel-Crafts reactions are prone to carbocation rearrangements. While the Gattermann-Koch reaction is generally less susceptible, maintaining a low reaction temperature can help minimize such side reactions. |
Data Presentation: Optimizing Reaction Conditions
While comprehensive comparative data is scarce in the literature, the following table summarizes key parameters and their general effects on the yield of the Gattermann-Koch reaction.
| Parameter | Condition | Effect on Yield | Notes |
| Pressure | High Pressure | Generally increases yield, especially in the absence of CuCl.[3][4] | Requires specialized high-pressure equipment. |
| Atmospheric Pressure | Feasible with the use of CuCl as a co-catalyst.[4] | Safer and more common for laboratory-scale synthesis. | |
| Temperature | Low to Ambient (0-25 °C) | Generally optimal for minimizing side reactions. | Recommended for most substrates. |
| Elevated | May be necessary for less reactive substrates but can increase side product formation. | Requires careful optimization for each specific substrate. | |
| Catalyst | Anhydrous AlCl₃ | Essential for the reaction. Must be of high purity and handled under anhydrous conditions. | The activity of AlCl₃ is critical for the reaction's success. |
| CuCl | Enables the reaction to proceed at atmospheric pressure, thus improving practicality.[4] | A stoichiometric amount relative to AlCl₃ is typically used. | |
| Solvent | Non-polar, inert solvents (e.g., benzene, toluene, carbon disulfide) | The choice of solvent can influence the solubility of reactants and catalysts. | The aromatic substrate itself can sometimes be used as the solvent if it is a liquid. |
Experimental Protocols
High-Yield Synthesis of p-Tolualdehyde from Toluene
This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and verified experimental methods.[9]
Materials:
-
Dry Toluene: 200 g (2.17 moles)
-
Cuprous Chloride (CuCl): 30 g (0.3 mole)
-
Anhydrous Aluminum Chloride (AlCl₃), finely powdered: 267 g (2 moles)
-
Carbon Monoxide (CO) gas
-
Hydrogen Chloride (HCl) gas
-
Crushed Ice
-
Ether
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet, place 200 g of dry toluene. The flask should be situated in a water bath to maintain a temperature of 20 °C.
-
Catalyst Addition: With vigorous stirring, rapidly add 30 g of cuprous chloride followed by 267 g of finely powdered anhydrous aluminum chloride.
-
Gas Introduction: Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride through the gas inlet tube, ensuring the gases are bubbled through the bottom of the reaction mixture. The flow rate should be adjusted so that the carbon monoxide is introduced over a period of seven hours, with the hydrogen chloride flow at approximately half that rate. The relative flow rates can be monitored using wash bottles.
-
Reaction Monitoring: The absorption of carbon monoxide will be nearly quantitative at the beginning of the reaction. As the reaction mixture thickens, the absorption will become less complete.
-
Work-up - Hydrolysis: After the gas introduction is complete, slowly and with shaking, pour the reaction mixture into a 3-liter flask containing 1.5 kg of crushed ice to hydrolyze the reaction complex.
-
Work-up - Steam Distillation: Steam distill the resulting mixture to separate the p-tolualdehyde and any unreacted toluene.
-
Work-up - Extraction and Purification: Add 50 mL of ether to the distillate, separate the layers, and wash the aqueous layer with 150 mL of ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation. The crude p-tolualdehyde can then be purified by fractional distillation.
Expected Yield: This procedure is reported to yield 100-115 g (38-44% of the theoretical amount) of p-tolualdehyde.
Visualizing Reaction Logic and Workflows
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the Gattermann-Koch synthesis of p-tolualdehyde.
Caption: Troubleshooting guide for low yield in the Gattermann-Koch reaction.
References
- 1. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 2. kvmwai.edu.in [kvmwai.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. sc.edu [sc.edu]
- 8. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards [safety.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Stabilization and Handling of Formyl Cation in Superacid Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing and working with the formyl cation (HCO⁺) in superacid solutions.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and characterization of the this compound in superacid media.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low yield of this compound observed. | 1. Insufficient superacid strength: The acidity of the medium may not be high enough to protonate carbon monoxide or dehydrate formic acid effectively.[1][2][3] 2. Presence of impurities: Water or other nucleophilic impurities can react with and consume the this compound. 3. Low carbon monoxide pressure: Inadequate CO pressure will limit the concentration of dissolved CO available for protonation.[4] 4. Precursor degradation: The this compound precursor (e.g., formyl fluoride) may be unstable under the reaction conditions. | 1. Increase superacid strength: Use a stronger superacid system like HF-SbF₅ or increase the concentration of the Lewis acid component (e.g., SbF₅).[5] 2. Ensure anhydrous conditions: Thoroughly dry all glassware and reagents. Use freshly distilled superacids. 3. Increase CO pressure: If generating from CO, ensure the reaction is performed in a high-pressure reactor with sufficient CO partial pressure.[4] 4. Use a stable precursor: Consider using formyl fluoride as a precursor, which can be more stable in certain superacid systems.[4] |
| Observed NMR or IR spectra do not match expected values for this compound. | 1. Formation of adducts: The this compound may form adducts with the superacid anion or other species in solution.[4] 2. Decomposition of the cation: The this compound may be unstable at the experimental temperature, leading to decomposition products. 3. Proton exchange: Rapid proton exchange with the superacid solvent can lead to broadened or shifted signals in the NMR spectrum. | 1. Vary the superacid system: Changing the superacid (e.g., from HF-SbF₅ to a carborane-based superacid) can alter the coordinating ability of the anion and may favor the "free" cation.[6] 2. Lower the temperature: Record spectra at the lowest possible temperature to minimize decomposition. 3. Use a deuterated superacid: This can help to decouple proton exchange effects in ¹H NMR. |
| Side reactions, such as polymerization or formation of other carbocations, are observed. | 1. High concentration of reactants: This can promote intermolecular reactions. 2. Reaction with impurities in the substrate: If formylating an aromatic compound, impurities in the substrate can lead to undesired side reactions. 3. Protonation of the aromatic substrate: The superacid can protonate the aromatic ring, leading to competing reactions.[7] | 1. Use dilute solutions: Work with lower concentrations of the this compound precursor and any substrates. 2. Purify all reagents: Ensure the purity of all starting materials. 3. Control reaction temperature: Lower temperatures generally favor the desired formylation over side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best superacid system for stabilizing the this compound?
A1: The choice of superacid is critical. While several systems can be used, hydrofluoric acid-antimony pentafluoride (HF-SbF₅) has been successfully employed for the generation and spectroscopic observation of the this compound.[4] The high acidity and the formation of the very weakly nucleophilic [SbₓF₅ₓ₊₁]⁻ anion contribute to the stability of the cation.[4] Newer superacids with even less coordinating carborane anions, such as H(CB₁₁H₆X₆), may offer enhanced stability.[6]
Q2: How can I confirm the formation of the this compound?
A2: Spectroscopic methods are essential for the characterization of the this compound. Key techniques include:
-
¹H NMR Spectroscopy: The this compound exhibits a characteristic downfield singlet.
-
¹³C NMR Spectroscopy: A highly deshielded signal is expected for the carbonyl carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching frequency is a key indicator.[4][8]
Q3: What are the typical spectroscopic data for the this compound in superacid?
A3: The following table summarizes typical spectroscopic data for the this compound. Note that the exact values can vary depending on the superacid system and temperature.
| Spectroscopic Technique | Parameter | Typical Value |
| ¹H NMR | Chemical Shift (δ) | ~10-11 ppm |
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm |
| Infrared (IR) | C=O Stretch (ν) | ~2100-2200 cm⁻¹ |
Q4: What is the reactivity of the this compound in superacid solutions?
A4: The this compound exhibits dual reactivity. It can act as a potent electrophile in reactions like the Gattermann-Koch formylation of aromatic compounds. Additionally, it can behave as a Brønsted acid , protonating other species in the superacid medium.[7]
Experimental Protocols
Preparation of this compound in HF-SbF₅
This protocol describes the generation of the this compound from carbon monoxide in a hydrofluoric acid-antimony pentafluoride superacid solution for spectroscopic analysis.[4]
Materials:
-
Anhydrous hydrogen fluoride (HF)
-
Antimony pentafluoride (SbF₅)
-
High-purity carbon monoxide (CO)
-
High-pressure NMR tube or IR cell compatible with HF
Procedure:
-
Caution: Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE) for handling HF and SbF₅.
-
In a high-pressure apparatus, condense anhydrous HF at low temperature (e.g., using liquid nitrogen).
-
Carefully add a molar excess of SbF₅ to the liquid HF to prepare the superacid solution. The reaction is highly exothermic.
-
Pressurize the system with carbon monoxide gas.
-
Allow the mixture to warm to the desired temperature while monitoring the pressure.
-
The this compound is formed in equilibrium with dissolved CO and other species.
-
Transfer the solution to a pre-cooled, compatible high-pressure NMR tube or IR cell for spectroscopic analysis.
Visualizations
Caption: Experimental workflow for the generation and analysis of the this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Superacid - Wikipedia [en.wikipedia.org]
- 4. Spectroscopic Observation of the this compound in a Condensed Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]
- 7. Dual Reactivity of the this compound as an Electrophile and a Broensted Acid in Superacids - Lookchem [lookchem.com]
- 8. I.r. spectroscopic evidence of formyl species formed by CO and H2 Co-adsorption on ZnO and Cu–ZnO - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
troubleshooting low yields in Vilsmeier-Haack formylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve low yields and other common issues encountered during the Vilsmeier-Haack formylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what are its common applications?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a "Vilsmeier reagent," typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4] This method is a cornerstone in synthetic chemistry for producing aryl aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]
Q2: How is the Vilsmeier reagent prepared and what is its role in the reaction?
The Vilsmeier reagent is an electrophilic iminium salt, specifically a substituted chloroiminium ion.[1][5] It is generated in situ by the reaction between a substituted amide (e.g., DMF) and an acid chloride (e.g., POCl₃).[1][4] This reagent acts as a weak electrophile that attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[1][6] Following the addition of the Vilsmeier reagent to the substrate, the resulting iminium salt intermediate is hydrolyzed during the aqueous work-up to yield the final aldehyde product.[1][7][8]
Q3: What types of substrates are suitable for the Vilsmeier-Haack reaction?
The reaction is most effective with electron-rich aromatic compounds.[1][5] This includes compounds bearing electron-donating groups, such as anilines, phenols, and their derivatives, as well as various heterocyclic compounds like indoles, pyrroles, furans, and thiophenes.[1][7] The reactivity of five-membered heterocycles generally follows the order: pyrrole > furan > thiophene.[7] Electron-rich alkenes and 1,3-dienes can also serve as substrates.[7]
Troubleshooting Guide for Low Yields
Low yields in the Vilsmeier-Haack reaction can arise from a variety of factors, from the quality of the reagents to the specific reaction conditions. This guide addresses the most common issues in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction is showing little to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer: This is a common problem that can often be traced back to several key factors:
-
Inactive Vilsmeier Reagent: The quality of the reagents used to generate the Vilsmeier reagent is critical.
-
DMF Quality: N,N-Dimethylformamide (DMF) can decompose over time to form dimethylamine.[9][10] Dimethylamine will react with the Vilsmeier reagent, quenching it and preventing the desired reaction. Always use anhydrous DMF. If the DMF has a "fishy" odor, it has likely decomposed and should be replaced.[9][11]
-
POCl₃ Quality: Phosphorus oxychloride (POCl₃) is sensitive to moisture. Use a fresh bottle or freshly distilled POCl₃ for best results.[1]
-
-
Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is most efficient for electron-rich aromatic and heteroaromatic compounds.[5][9] If your substrate has electron-withdrawing groups or is not sufficiently activated, the reaction may proceed slowly or not at all.
-
Incorrect Stoichiometry: The ratio of the Vilsmeier reagent to the substrate can significantly impact the yield. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A common starting point is to use 1.5 to 2.0 equivalents of the Vilsmeier reagent relative to the substrate.[1][9]
-
Low Reaction Temperature: The optimal reaction temperature is dependent on the reactivity of the substrate.[7] For less reactive substrates, a higher temperature may be required to drive the reaction to completion.[1] Temperatures can range from 0 °C to 80 °C or even higher.[1][7] For sluggish reactions, refluxing overnight may be necessary.[1]
Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Vilsmeier-Haack Reaction Mechanism
Caption: The mechanism of the Vilsmeier-Haack formylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. name-reaction.com [name-reaction.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
minimizing rearrangement reactions involving formyl cation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formylation reactions. The primary focus is on minimizing rearrangement reactions involving the highly reactive formyl cation and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and why are its reactions prone to rearrangement?
A1: The this compound, [CHO]+, is the simplest acylium ion. It is a key electrophilic intermediate in formylation reactions like the Gattermann-Koch and other Friedel-Crafts type formylations. Unlike higher acylium ions (e.g., [CH3CO]+), which are stabilized by resonance, the this compound is exceptionally unstable and reactive. This high reactivity makes it behave similarly to a primary carbocation, which is highly susceptible to rearrangement reactions (hydride or alkyl shifts) to form more stable carbocations, leading to undesired isomeric products.
Q2: What are the primary types of undesired reactions in electrophilic aromatic formylation?
A2: The two main challenges are:
-
Skeletal Rearrangement: For substrates with alkyl chains (e.g., propylbenzene), the intermediate carbocation can undergo rearrangement (a 1,2-hydride shift) to a more stable secondary or tertiary carbocation before the formyl group is attacked by the aromatic ring. This leads to isomeric products where the aromatic ring is attached to a different carbon of the alkyl chain.
-
Poor Regioselectivity: For substituted arenes (e.g., toluene), formylation can occur at different positions on the ring, primarily the ortho and para positions. Controlling the ratio of these isomers is crucial for obtaining a pure product.
Q3: How does the choice of formylation reaction influence selectivity?
A3: The reaction choice is critical and depends on the substrate:
-
Gattermann-Koch Reaction (CO, HCl, AlCl₃/CuCl): Suitable for simple arenes and alkylbenzenes. It is not applicable to phenol and phenol ether substrates.[1]
-
Gattermann Reaction (HCN/Zn(CN)₂, HCl): Applicable to phenols, phenolic ethers, and some heterocycles, offering a broader scope than the Gattermann-Koch reaction.[1]
-
Vilsmeier-Haack Reaction (DMF, POCl₃): A milder method effective for electron-rich aromatic compounds like anilines, phenols, and heteroaromatics. It shows a strong preference for para-substitution in monosubstituted benzenes with activating groups.[2][3]
-
Magnesium Dichloride/Paraformaldehyde Method: Excellent for achieving high ortho-selectivity in the formylation of phenols through a chelation-controlled mechanism.[4][5]
Troubleshooting Guide: Low Yield and Isomeric Impurities
Issue: My formylation of an alkylbenzene is producing a mixture of isomers and a low yield of the desired product.
This common issue typically stems from carbocation rearrangements and a lack of regioselectivity. The following troubleshooting steps can help optimize your reaction to favor the desired product.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for formylation side reactions.
Step-by-Step Troubleshooting
-
Lower the Reaction Temperature: Carbocation rearrangements are temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) can significantly disfavor the rearrangement pathway, increasing the yield of the kinetically favored, non-rearranged product. While lower temperatures may slow the reaction rate, they often improve selectivity.
-
Optimize the Lewis Acid Catalyst: The strength of the Lewis acid is a critical parameter.
-
Strong Lewis Acids (e.g., AlCl₃): Promote the rapid formation of the electrophile but can also encourage rearrangement due to their high reactivity.
-
Milder Lewis Acids (e.g., FeCl₃, ZnCl₂): May offer a better balance between reaction rate and selectivity by generating the electrophile more slowly and under less forcing conditions. Matching the Lewis acid's strength to the substrate's reactivity is key.
-
-
Consider an Alternative Formylating Agent: If the Gattermann-Koch or a similar reaction is failing, the Vilsmeier-Haack reaction might be a better alternative, especially for electron-rich substrates. The Vilsmeier reagent ([(CH₃)₂N=CHCl]+) is a milder electrophile than the this compound and is less prone to causing rearrangements.
Data Presentation: Controlling Regioselectivity
While skeletal rearrangements are difficult to quantify from available literature, controlling regioselectivity (ortho vs. para isomers) is a well-documented aspect of minimizing side reactions. The following table illustrates how reaction conditions can influence the isomer distribution in the Friedel-Crafts alkylation of toluene, a principle that is also applicable to formylation. At lower temperatures, the reaction is under kinetic control, favoring the ortho and para products. At higher temperatures, thermodynamic control can lead to isomerization, favoring the more stable meta product.
| Substrate | Reaction | Temperature (°C) | % Ortho Isomer | % Meta Isomer | % Para Isomer | Control Type |
| Toluene | Friedel-Crafts Methylation | 0 | 54 | 17 | 29 | Kinetic |
| Toluene | Friedel-Crafts Methylation | 25 | 3 | 69 | 28 | Thermodynamic |
Data adapted from Chemguide, illustrating the effect of temperature on isomer distribution in Friedel-Crafts reactions of toluene.[6]
Experimental Protocols
Protocol: High-Selectivity Ortho-Formylation of a Phenol
This procedure utilizes a magnesium chloride-mediated reaction to achieve exclusive ortho-formylation of phenols, effectively preventing the formation of the para isomer. This method leverages chelation to direct the electrophile.[4][5][7]
Objective: To synthesize 3-Bromosalicylaldehyde from 2-Bromophenol with high regioselectivity.
Materials:
-
Anhydrous magnesium dichloride (MgCl₂) (9.52 g, 100 mmol)
-
Paraformaldehyde, dried (4.50 g, 150 mmol)
-
Dry Tetrahydrofuran (THF) (250 mL)
-
Triethylamine (Et₃N), dry (10.12 g, 100 mmol)
-
2-Bromophenol (8.65 g, 50 mmol)
-
Diethyl ether (100 mL)
-
1 N Hydrochloric acid (HCl) (3 x 100 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a dry 500-mL three-necked round-bottomed flask with a magnetic stir bar, reflux condenser, and rubber septa. Purge the entire apparatus with argon gas.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous MgCl₂ (9.52 g) and dried paraformaldehyde (4.50 g) to the flask.
-
Solvent and Base: Add dry THF (250 mL) via syringe. Then, add dry triethylamine (10.12 g) dropwise via syringe and stir the resulting mixture for 10 minutes.
-
Substrate Addition: Add 2-bromophenol (8.65 g) dropwise via syringe. The mixture will become opaque and light pink.
-
Reaction: Immerse the flask in an oil bath preheated to approximately 75 °C. The mixture will turn a bright orange-yellow. Maintain gentle reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.
-
Extraction: Transfer the mixture to a 1-L separatory funnel. Wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL). Caution: Gas evolution may occur during the acid wash. Swirl gently to avoid emulsion formation.
-
Drying and Isolation: Dry the separated organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Further drying under high vacuum will yield the product as a pale yellow solid.
Expected Outcome: This protocol typically yields 3-bromosalicylaldehyde in 80-90% yield with ≥95% purity, demonstrating the high ortho-selectivity of the method.[4][7]
Visualizing Reaction Pathways
The following diagram illustrates the competing pathways in the formylation of an alkylbenzene. The desired pathway leads to the direct formylation product, while the competing pathway involves a carbocation rearrangement, leading to an isomeric, undesired product.
Caption: Competing pathways in electrophilic formylation reactions.
References
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. sciencemadness.org [sciencemadness.org]
Technical Support Center: Managing Moisture Sensitivity in Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the critical issue of moisture sensitivity in this fundamental organic reaction.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a successful Friedel-Crafts acylation?
Anhydrous conditions are paramount because the Lewis acid catalysts typically used, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2] Water present in the solvent, reagents, or glassware will react with and deactivate the catalyst, leading to low yields or complete reaction failure.[1][3] The catalyst can be hydrolyzed by water, diminishing its catalytic activity.
Q2: My Friedel-Crafts acylation reaction failed or resulted in a very low yield. What are the most common causes related to moisture?
Low yield is often directly linked to catalyst inactivity due to the presence of water.[1][2] Key areas to investigate include:
-
Inadequate Drying of Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Contaminated Reagents: Use freshly opened or purified reagents. The acylating agent (acyl chloride or anhydride) and the aromatic substrate must be anhydrous.[1]
-
Improper Solvent Drying: Solvents must be thoroughly dried using appropriate desiccants.
-
Atmospheric Moisture: The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.[3][4]
Q3: How does the Lewis acid catalyst (e.g., AlCl₃) get deactivated by water?
Aluminum chloride is a potent Lewis acid that reacts vigorously with water (a Lewis base) in a hydrolysis reaction. This reaction forms aluminum hydroxides and hydrochloric acid, consuming the AlCl₃ and rendering it unable to activate the acylating agent to form the necessary acylium ion electrophile.
Q4: Besides catalyst deactivation, what other issues can moisture cause?
Moisture can also lead to the hydrolysis of the acylating agent (e.g., acyl chloride or anhydride) into its corresponding carboxylic acid. This not only consumes the acylating agent but the resulting carboxylic acid can also complex with the Lewis acid, further inhibiting the reaction.
Q5: Are there any alternative catalysts that are more tolerant to moisture?
Yes, research has explored alternatives to the highly moisture-sensitive AlCl₃. While traditional Friedel-Crafts reactions demand strictly anhydrous conditions, some newer methods show increased tolerance. For example, systems using ionic liquids have been developed that can be stable under ambient air conditions and are less prone to decomposition by water.[5] Iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been used for successful acylations under ambient atmosphere.[5] Other catalysts like erbium trifluoromethanesulfonate and various metal triflates have also been investigated.[6]
Troubleshooting Guide
This section provides solutions to specific problems encountered during the experiment.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Recommendation |
| Catalyst Deactivation | Verify anhydrous conditions. | Ensure all glassware is oven-dried. Use a fresh, unopened container of anhydrous aluminum chloride. Handle the catalyst quickly to minimize exposure to air.[2][4] |
| Wet Solvents | Check solvent purity. | Use freshly dried solvents. Dichloromethane, a common solvent, can be dried effectively by heating over CaH₂.[7] For other solvents, choose an appropriate drying agent (see Table 1). |
| Hydrolyzed Acylating Agent | Check the purity of the acyl chloride/anhydride. | Distill the acylating agent if its purity is questionable. Ensure it is stored in a desiccator. |
| Insufficient Catalyst | Review stoichiometry. | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product forms a stable complex with it.[2][3] Using at least one equivalent, and sometimes a slight excess (e.g., 1.1 equivalents), is recommended.[4][8] |
Issue 2: Formation of Tarry Side Products
| Potential Cause | Troubleshooting Step | Recommendation |
| Excessive Heat | Monitor reaction temperature. | High temperatures can lead to decomposition and tar formation.[2] Maintain the recommended temperature for the specific reaction, often starting at 0°C and then allowing it to proceed at room temperature.[3][4] |
| Prolonged Reaction Time | Monitor reaction progress. | Use Thin-Layer Chromatography (TLC) to track the consumption of starting material. Quench the reaction once the starting material is consumed to avoid side reactions.[2] |
Issue 3: Reaction Mixture Becomes a Thick, Unstir-able Slurry
| Potential Cause | Troubleshooting Step | Recommendation |
| Product-Catalyst Complex | Adjust solvent volume. | The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid.[8] Ensure a sufficient volume of an appropriate solvent, like dichloromethane, is used to maintain a stirrable mixture.[8] |
Data Presentation
Table 1: Efficiency of Common Drying Agents for Organic Solvents
This table summarizes the residual water content in common solvents after treatment with various desiccants. Using a highly efficient drying agent is crucial for preparing solvents for moisture-sensitive reactions.
| Solvent | Drying Agent | Conditions | Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves | 20% m/v, 48 h | <10 | [7] |
| Tetrahydrofuran (THF) | Na/Benzophenone | Reflux | ~43 | [7] |
| Dichloromethane (DCM) | CaH₂ | Heating under reflux | ~13 | [7] |
| Methanol | 3Å Molecular Sieves | 10% m/v, 72 h | <30 | [7] |
| Methanol | Mg/I₂ | Reflux | ~54 | [7] |
Data adapted from quantitative evaluations of desiccant efficiency.[7]
Experimental Protocols
Protocol: General Procedure for Anhydrous Friedel-Crafts Acylation of Toluene
This protocol details a standard procedure for the acylation of toluene with acetyl chloride, emphasizing the steps required to maintain anhydrous conditions.[3][8]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Acetyl Chloride
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry 50 mL round-bottom flask with a magnetic stir bar, a Claisen adapter, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with CaCl₂ or by maintaining a positive pressure of an inert gas (e.g., Nitrogen).[3][4]
-
Catalyst Suspension: In a quick and careful manner, weigh anhydrous aluminum chloride (0.0275 mol) and add it to the flask.[4][9] Add 8 mL of anhydrous dichloromethane to create a suspension.[3]
-
Addition of Acylating Agent: In the addition funnel, prepare a solution of acetyl chloride (0.0275 mol) in dichloromethane. Add this solution dropwise to the cooled and stirred AlCl₃ suspension over 10-15 minutes.[3][4]
-
Addition of Aromatic Substrate: Prepare a solution of toluene (0.025 mol) in 5 mL of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0°C.[3][8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress via TLC.[4]
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 25-50 g) and concentrated HCl (10-15 mL), while stirring vigorously.[3][4][9] This step quenches the reaction and breaks up the aluminum chloride-ketone complex.[10][11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.[4][9]
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3][4]
-
Purification: Remove the drying agent by filtration. The solvent can then be removed under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or column chromatography.[3][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. Answered: In Friedel-Crafts acylation, why is water needed? Why does the entire step 4 mechanism need to occur? Also in the step 4 mechanism, what are the exact… | bartleby [bartleby.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Substrate Deactivation in Formylation Reactions
Welcome to the technical support center for formylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of introducing a formyl group onto various substrates. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges like substrate deactivation, low yields, and side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of substrate deactivation or decomposition during formylation reactions?
A1: Substrate deactivation or decomposition in formylation reactions is often due to the harsh reaction conditions required by many standard protocols. Key causes include:
-
High Acidity/Basicity: Many formylation reactions, such as the Vilsmeier-Haack and Gattermann reactions, employ strong acids or Lewis acids, which can lead to the degradation of acid-sensitive substrates.[1] Similarly, the strong basic conditions of the Reimer-Tiemann reaction can be problematic for base-sensitive functional groups.[2]
-
High Temperatures: Elevated temperatures can promote side reactions, polymerization (especially with phenols), and thermal decomposition of sensitive molecules.[1][3]
-
Strongly Electrophilic Reagents: The formylating agents themselves can be highly reactive. The Vilsmeier reagent, for example, is a potent electrophile that can lead to over-formylation or unwanted side reactions with highly activated substrates.[1]
-
Presence of Electron-Withdrawing Groups: Substituents on the aromatic ring that are electron-withdrawing will deactivate the ring towards electrophilic substitution, often leading to low yields or reaction failure.[4]
Q2: How can I prevent over-formylation (di- or poly-formylation) of my electron-rich substrate?
A2: Over-formylation is a common issue with highly activated substrates like phenols and anilines.[5] To achieve selective mono-formylation, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the substrate. Using a slight excess of the formylating agent is common, but a large excess should be avoided.[4][6] For the Duff reaction, reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[3]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to minimize over-formylation by reducing the overall reaction rate.[1][4]
-
Order of Reagent Addition: In the Vilsmeier-Haack reaction, it is often beneficial to pre-form the Vilsmeier reagent before the dropwise addition of the substrate.[5][6]
-
Use of Protecting Groups: For substrates like anilines, temporarily protecting the activating group (e.g., acetylation of an amine) can reduce the ring's reactivity and prevent multiple formylations.[5]
Q3: My formylation reaction is giving very low yields. What are the likely causes and how can I improve it?
A3: Low yields in formylation reactions can stem from several factors:
-
Poor Reagent Quality: Ensure that all reagents are pure and anhydrous, as many formylation reagents are sensitive to moisture.[4][5] For instance, decomposed DMF can inhibit the Vilsmeier-Haack reaction.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can all lead to poor yields.[3][4] It's crucial to monitor the reaction progress using techniques like TLC or HPLC.[3]
-
Substrate Deactivation: If your substrate contains electron-withdrawing groups, it may be too deactivated for the chosen formylation method. In such cases, a more reactive formylation method or a stronger Lewis acid might be necessary.[3][4]
-
Steric Hindrance: Bulky substituents near the desired reaction site can physically block the approach of the formylating agent, leading to low reaction rates and yields.[2]
Q4: I am observing significant resin/polymer formation in my formylation of a phenol. What is causing this and how can I prevent it?
A4: Phenol-formaldehyde resin formation is a known side reaction, particularly under conditions where formaldehyde or a formaldehyde equivalent is used, such as in the Duff reaction.[3][7] This occurs through repeated hydroxymethylation and subsequent condensation. To minimize resin formation:
-
Control Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one if possible.[3]
-
Manage Temperature: Avoid excessively high temperatures, which can accelerate polymerization.[3]
-
Minimize Reaction Time: Monitor the reaction closely and stop it once the desired product has formed.[3]
-
Use a Milder Acid Catalyst: In acid-catalyzed reactions, a milder acid may reduce the rate of polymerization.[3]
Troubleshooting Guides
Issue 1: Low Yield and/or No Reaction in Vilsmeier-Haack Formylation
This guide addresses situations where the Vilsmeier-Haack reaction fails to proceed or gives unexpectedly low yields, particularly with moderately activated or deactivated substrates.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reactions.
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
-
Reagent Pre-formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[5][6]
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring progress by TLC. For less reactive substrates, gentle heating (e.g., 40-60°C) may be required.[4]
-
Work-up: Cool the reaction mixture and slowly pour it into a vigorously stirred beaker of crushed ice and a saturated aqueous solution of sodium acetate. Stir for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.[4][6]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2][4]
Issue 2: Poor Regioselectivity in Reimer-Tiemann Reaction
The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically predominating.[3] This guide provides steps to improve ortho-selectivity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving regioselectivity in the Reimer-Tiemann reaction.
Experimental Protocol: Reimer-Tiemann Formylation with Improved Selectivity
-
Setup: In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add a solution of the phenol (1.0 equivalent) in 20-40% aqueous sodium or potassium hydroxide.[2]
-
Heating and Stirring: Heat the mixture to 60-70°C with vigorous stirring to create a fine emulsion.[2]
-
Reagent Addition: Add chloroform (2.0-3.0 equivalents) dropwise from the dropping funnel over 1 hour, maintaining the temperature and vigorous stirring.[2]
-
Reaction: After the addition is complete, continue stirring at 60-70°C for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture. If necessary, perform steam distillation to remove unreacted chloroform.[2]
-
Acidification and Extraction: Acidify the remaining aqueous solution with dilute acid (e.g., HCl or H₂SO₄). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry, and concentrate.[2]
-
Purification: Purify the crude product via column chromatography to separate the ortho- and para-isomers.[2]
Data Presentation
The following tables summarize the impact of key reaction parameters on product distribution in common formylation reactions.
Table 1: Effect of Stoichiometry on Product Distribution in Vilsmeier-Haack Formylation
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) | Reference |
| 1.1 : 1 | 85 | 5 | [6] |
| 2.0 : 1 | 60 | 30 | [6] |
| 3.0 : 1 | 35 | 55 | [6] |
Table 2: Regioselectivity in the Reimer-Tiemann Reaction of Substituted Phenols
| Phenol Substrate | Ortho-Formyl Product Yield | Para-Formyl Product Yield | Abnormal Product (Cyclohexadienone) | Reference |
| Phenol | Major Product | Minor Product | Not Observed | [2] |
| p-Cresol | Major Product | (Blocked) | Minor Byproduct | [2] |
| 2,6-Dimethylphenol | (Blocked) | Low to Moderate Yield | Possible Byproduct | [2] |
| 2,6-Di-tert-butylphenol | (Blocked) | Very Low / No Yield | Major Product | [2] |
Signaling Pathways and Logical Relationships
Vilsmeier-Haack Reaction Mechanism and Common Side Reactions
Caption: Vilsmeier-Haack reaction mechanism and common byproduct formation pathways.
References
Technical Support Center: Improving Regioselectivity in the Formylation of Substituted Arenes
Welcome to the technical support center for the formylation of substituted arenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize regioselectivity in key formylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formylation of substituted aromatic compounds.
Q1: My formylation reaction is giving me a mixture of ortho and para isomers. How can I improve selectivity for the para product?
A: Achieving high para-selectivity is a common goal, as the ortho and para positions are often electronically activated simultaneously. Consider the following strategies:
-
Steric Hindrance: The most effective strategy is to leverage steric effects. The para position is sterically less hindered than the ortho positions.
-
Bulky Substrates: If your arene substituent is sterically demanding, it will naturally disfavor substitution at the adjacent ortho positions.
-
Bulky Reagents: Using a bulkier formylating reagent or catalyst system can physically block the more crowded ortho positions, thereby favoring attack at the para position.[1]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para product.
Q2: I am observing low or no reactivity with my substituted arene. What are the likely causes and solutions?
A: Low reactivity is typically due to deactivation of the aromatic ring.
-
Cause: Your substrate likely contains one or more electron-withdrawing groups (EWGs), such as -NO₂, -CN, -SO₃H, or carbonyl groups. These groups reduce the electron density of the arene, making it less nucleophilic and thus less reactive toward electrophiles like the Vilsmeier or Gattermann-Koch reagents.[2]
-
Solution 1: Use a More Powerful Formylating System: For moderately deactivated rings, switching to a more reactive formylation method or using stronger Lewis acids may be effective.
-
Solution 2: Change the Synthetic Order: If possible, perform the formylation reaction before introducing a strongly deactivating group.
-
Solution 3: Check Reagent Purity and Reaction Conditions: Ensure that your reagents are pure and anhydrous, as moisture can deactivate the catalysts (e.g., AlCl₃) and reagents used in many formylation reactions.[3]
Q3: My reaction is yielding the meta product, but I expected ortho/para substitution. Why is this happening?
A: This is the expected outcome if your starting material contains a meta-directing group.
-
Cause: Electron-withdrawing groups (EWGs) deactivate the ortho and para positions more than the meta position. Therefore, electrophilic attack is directed to the least deactivated site, which is the meta position. Common meta-directors include -NO₂, -CF₃, -CN, -C(O)R, and -SO₃H.
-
Confirmation: Review the substituents on your arene. If they are on the list of deactivating, meta-directing groups, your results are consistent with established electronic effects.
Q4: I am formylating a phenol using the Vilsmeier-Haack reaction, and the yield is poor. What is going wrong?
A: The standard Vilsmeier-Haack reaction is often not ideal for phenols. Similarly, the Gattermann-Koch reaction is not applicable to phenol and phenol ether substrates.[4]
-
Cause: The reagents in these reactions can have complex interactions with the hydroxyl group.
-
Solution: Use a Phenol-Specific Method: The Reimer-Tiemann reaction (chloroform and a strong base) is a classic method for the ortho-formylation of phenols.[1] Alternatively, the Duff reaction or formylation using paraformaldehyde with MgCl₂ and an amine base can provide high yields of ortho-formylated phenols.[5]
Q5: How can I separate a mixture of ortho and para isomers?
A: If you cannot achieve perfect regioselectivity, separation of the isomers is necessary.
-
Column Chromatography: This is a very common method, as the ortho isomer is generally more polar than the para isomer.
-
Fractional Crystallization: The para isomer often has a higher melting point and lower solubility than the ortho isomer due to its more symmetric structure. This difference can be exploited to selectively crystallize the para product from a suitable solvent.
-
Distillation: For some compounds, particularly certain nitro-substituted arenes, the boiling points of the ortho and para isomers are sufficiently different to allow for separation by fractional distillation.
Data on Regioselectivity
The regiochemical outcome of a formylation reaction is highly dependent on the substrate, the specific reaction used, and the conditions. The following tables summarize typical outcomes for common substrates.
Table 1: Regioselectivity in the Vilsmeier-Haack Reaction (This reaction is most effective on electron-rich arenes)
| Substrate (Substituent) | Activating/Deactivating | Directing Effect | Typical Major Product(s) |
| Anisole (-OCH₃) | Activating | ortho, para | para (p-Anisaldehyde) is heavily favored.[6] |
| N,N-Dimethylaniline (-NMe₂) | Strongly Activating | ortho, para | Almost exclusively para due to steric hindrance.[1][7] |
| Toluene (-CH₃) | Activating | ortho, para | Mixture of ortho and para, with para favored. |
| Phenol (-OH) | Strongly Activating | ortho, para | Poor substrate; other methods are preferred.[8] |
| Nitrobenzene (-NO₂) | Strongly Deactivating | meta | Generally unreactive under standard conditions. |
Table 2: Regioselectivity in the Gattermann-Koch Reaction (This reaction is generally limited to benzene and alkylbenzenes)
| Substrate (Substituent) | Activating/Deactivating | Directing Effect | Typical Major Product(s) |
| Toluene (-CH₃) | Activating | ortho, para | para (p-Tolualdehyde) is the major product.[3] |
| Ethylbenzene (-CH₂CH₃) | Activating | ortho, para | para is the major product. |
| Anisole (-OCH₃) | Activating | ortho, para | Not a suitable substrate for this reaction.[4][9] |
| Phenol (-OH) | Strongly Activating | ortho, para | Not a suitable substrate for this reaction.[4][10] |
Table 3: Regioselectivity in the Reimer-Tiemann Reaction (This reaction is specific for phenols and some electron-rich heterocycles)
| Substrate (Substituent) | Activating/Deactivating | Directing Effect | Typical Isomer Ratio (ortho:para) |
| Phenol (-OH) | Strongly Activating | ortho, para | ortho is the major product.[1] |
| p-Cresol (-OH, p-CH₃) | Strongly Activating | ortho, para | Formylation occurs ortho to the -OH group. |
| Guaiacol (-OH, o-OCH₃) | Strongly Activating | ortho, para | Formylation occurs para to the -OH group (vanillin). |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline
This protocol is adapted from a standard procedure for the synthesis of p-Dimethylaminobenzaldehyde.[7]
Materials:
-
N,N-Dimethylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated aqueous sodium acetate solution
-
Ice and water
-
Appropriate organic solvent for extraction (e.g., Diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and magnetic stirrer, cool 6 moles of anhydrous DMF in an ice bath.
-
With careful cooling and stirring, add 1.65 moles of phosphorus oxychloride dropwise. An exothermic reaction will form the Vilsmeier reagent (a phosphorus oxychloride-dimethylformamide complex).[7]
-
Once the heat from the reagent formation has subsided, add 1.65 moles of N,N-dimethylaniline dropwise with continued stirring and cooling.[7]
-
After the addition is complete, heat the reaction mixture on a steam bath with stirring for 2 hours. A precipitate may form and then redissolve upon heating.[7]
-
Cool the reaction mixture and pour it slowly into a beaker containing approximately 1.5 kg of crushed ice.
-
Neutralize the resulting solution to a pH of 6-8 by slowly adding a saturated aqueous solution of sodium acetate with vigorous stirring. The product will begin to precipitate.[7]
-
Stir the mixture in an ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the crude product by filtration, wash it thoroughly with cold water, and air-dry.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Gattermann-Koch Formylation of Toluene
This protocol is adapted from Organic Syntheses for the preparation of p-Tolualdehyde.[3] Caution: This reaction involves toxic carbon monoxide and corrosive hydrogen chloride gas and must be performed in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
Toluene, dry
-
Anhydrous aluminum chloride (AlCl₃), finely powdered
-
Cuprous chloride (CuCl)
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Ice
-
Ether
-
Anhydrous calcium chloride
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet leading to a wash bottle. The vessel should be in a water bath to maintain a temperature of 20°C.
-
To the vessel, add 200 g (2.17 moles) of dry toluene.
-
With active stirring, rapidly add 30 g (0.3 moles) of cuprous chloride and 267 g (2 moles) of anhydrous aluminum chloride.[3]
-
Begin passing a mixture of carbon monoxide and hydrogen chloride gas through the gas inlet tube into the bottom of the reaction mixture. The CO should be added uniformly over seven hours, with the HCl gas flowing at about half the rate of the CO.[3]
-
After the gas addition is complete, hydrolyze the reaction mixture by slowly and carefully adding it to 1.5 kg of cracked ice in a large flask.
-
Steam distill the resulting mixture to collect the aldehyde and any unreacted toluene.
-
Extract the distillate with ether. Wash the aqueous layer with additional ether.
-
Combine the organic layers and dry over anhydrous calcium chloride.
-
Isolate the p-tolualdehyde by fractional distillation. The product typically distills at 201–205°C.[3]
Visualizations
Caption: Troubleshooting workflow for regioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. lscollege.ac.in [lscollege.ac.in]
Validation & Comparative
A Comparative Guide to the Experimental Validation of Theoretical Models of the Formyl Cation (HCO+)
For Researchers, Scientists, and Drug Development Professionals
The formyl cation (HCO+), the first triatomic ion detected in interstellar space, serves as a crucial benchmark for theoretical models in molecular physics and quantum chemistry.[1] Its simple structure and abundance in various plasma environments make it an ideal candidate for validating high-level ab initio calculations against precise experimental measurements. This guide provides an objective comparison of theoretical predictions with experimental data for the spectroscopic and reactive properties of HCO+, offering a detailed look at the methodologies employed.
Spectroscopic Properties: A Tale of Two Approaches
The validation of theoretical models for HCO+ primarily relies on comparing calculated spectroscopic constants with those derived from high-resolution spectroscopy experiments. These experiments, spanning the microwave to the infrared regions, provide exquisitely precise data on the rotational and vibrational energy levels of the cation.
Data Presentation: Spectroscopic Constants
The following tables summarize the comparison between experimentally determined and theoretically calculated spectroscopic parameters for the this compound. The close agreement between the values underscores the accuracy of modern quantum chemical methods.
Table 1: Rotational and Centrifugal Distortion Constants for HCO+ in the Ground Vibrational State
| Parameter | Experimental Value (MHz) | Theoretical Value (MHz) | Reference |
| Rotational Constant (B₀) | 44594.423 | 44592.7 | [1][2] |
| Quartic Centrifugal Distortion Constant (D₀) | 0.0826 | 0.0816 | [2] |
Table 2: Vibrational Frequencies for HCO+ (cm⁻¹)
| Vibrational Mode | Experimental Value (cm⁻¹) | Theoretical Value (cm⁻¹) | Reference |
| ν₁ (C-H stretch) | 2840 | 2840 (approx.) | [3][4] |
| ν₂ (bending) | 896 (harmonic) | ~896 (harmonic) | [4] |
| ν₃ (C-O stretch) | 2253 (harmonic) | 2253 (harmonic) | [3][4] |
Table 3: Equilibrium Structural Parameters for HCO+
| Parameter | Experimental Estimate (Å) | Theoretical Value (Å) | Reference |
| rₑ(HC) | 1.09198 | 1.0919 | [2][5] |
| rₑ(CO) | 1.10562 | 1.1058 | [2][5] |
Experimental Protocols
The experimental validation of theoretical models for the this compound hinges on a variety of sophisticated spectroscopic techniques. These methods allow for precise measurements of the energy levels and structure of this fundamental molecular ion.
Rotational Spectroscopy
-
Methodology: Rotational spectra of HCO+ are typically measured using microwave or far-infrared spectroscopy.[1] In these experiments, a low-pressure gas containing HCO+ is irradiated with electromagnetic radiation of varying frequency. When the frequency of the radiation matches the energy difference between two rotational levels of the ion, the radiation is absorbed, leading to a detectable signal.
-
Instrumentation: A common experimental setup involves a gas cell coupled to a microwave synthesizer or a far-infrared spectrometer. The HCO+ ions can be generated in the cell via a discharge or other ionization methods.
-
Data Analysis: The measured transition frequencies are then fitted to a spectroscopic Hamiltonian to extract precise values for the rotational constants and centrifugal distortion constants.[2]
Vibrational Spectroscopy
-
Methodology: The vibrational spectrum of HCO+ is often studied using infrared photodissociation (IRPD) spectroscopy, particularly with a "messenger-tagging" technique.[3][4] In this method, the HCO+ ion is complexed with a weakly bound, inert "messenger" atom or molecule (e.g., He, Ne, Ar, or H₂).[3][4]
-
Instrumentation: The ion-messenger complexes are generated in a supersonic expansion, which cools them to very low temperatures. These cold complexes are then irradiated with an infrared laser. If the laser frequency is resonant with a vibrational transition in the HCO+ core of the complex, the complex absorbs a photon and subsequently dissociates, ejecting the messenger.
-
Data Analysis: The vibrational spectrum is recorded by monitoring the depletion of the parent ion-messenger complex or the appearance of the fragment HCO+ ion as a function of the infrared laser frequency. This technique provides a clean and high-resolution spectrum of the vibrational modes of the isolated HCO+ ion.
Dissociative Recombination: A Key Reaction
The dissociative recombination (DR) of HCO+ with electrons is a fundamental process in interstellar chemistry and laboratory plasmas.[6][7] Theoretical models aim to predict the rate and mechanism of this reaction, which are then compared with experimental measurements.
Data Presentation: Dissociative Recombination Rate Coefficients
Table 4: Dissociative Recombination Rate Coefficients (α) for HCO+ at 300 K
| Experimental Method | Rate Coefficient (cm³ s⁻¹) | Theoretical Prediction (cm³ s⁻¹) | Reference |
| Flowing Afterglow Langmuir Probe (FALP) | 1.1 x 10⁻⁷ | Varies by model | [6] |
| Merged Beam | Varies | Varies by model | [6] |
Experimental Protocols
-
Flowing Afterglow Langmuir Probe (FALP): In the FALP technique, HCO+ ions are created in a flowing helium buffer gas.[6] Electrons are then introduced into the afterglow, and the decay of the electron density along the flow tube is measured with a Langmuir probe. This decay is used to determine the recombination rate coefficient.[6]
-
Merged Beam Technique: This method involves merging a beam of HCO+ ions with a beam of electrons in a high-vacuum chamber. The neutral products of the recombination reaction are then detected, allowing for the determination of the reaction cross-section as a function of the collision energy.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the experimental validation of theoretical models of the this compound.
Caption: Workflow for validating theoretical models of HCO+.
This guide highlights the strong synergy between theoretical calculations and experimental measurements in elucidating the properties of the this compound. The remarkable agreement observed provides confidence in the predictive power of modern theoretical chemistry and paves the way for studying more complex molecular systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Ab initio structure and vibration-rotation dynamics of the formyl and isoformyl cations, HCO+/HOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Formylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Formylation, the introduction of a formyl group (-CHO), is a fundamental and critical transformation in organic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The choice of formylating agent is a crucial decision that significantly influences reaction efficiency, substrate scope, functional group tolerance, and overall synthetic strategy. This guide provides an objective comparison of the performance of several widely used formylating agents, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable reagent for their specific synthetic challenges.
Performance Comparison of Formylating Agents
The efficacy of a formylating agent is highly dependent on the substrate. This section provides comparative data for the formylation of common substrates, including electron-rich aromatic compounds and amines.
Data Presentation
Table 1: Formylation of Activated Aromatic Rings (Phenols)
| Formylating Agent/Reaction | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Reimer-Tiemann | Phenol | Salicylaldehyde (ortho-hydroxybenzaldehyde) | CHCl₃, NaOH, 65-70°C, 3h | ~30-50% (ortho) | [2][3] |
| Duff Reaction | Phenol | Salicylaldehyde (ortho-hydroxybenzaldehyde) | Hexamethylenetetramine, glycerol, glyceroboric acid, 150-160°C, 2-3h | ~15-20% | [4] |
| Microwave-Assisted Duff | Phenol | Salicylaldehyde (ortho-hydroxybenzaldehyde) | Hexamethylenetetramine, TFA, 100-150°C, 3-15 min | Higher than classical | [5] |
Table 2: Formylation of Activated Aromatic Rings (Arenes and Heterocycles)
| Formylating Agent/Reaction | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Vilsmeier-Haack | Indole | Indole-3-carboxaldehyde | POCl₃, DMF, 0°C to RT | High | [6][7] |
| Gattermann-Koch | Toluene | p-Tolualdehyde | CO, HCl, AlCl₃, CuCl | Good | [8][9] |
| Gattermann | Mesitylene | Mesitaldehyde | Zn(CN)₂, HCl | Good | [10] |
Table 3: N-Formylation of Amines
| Formylating Agent/Reaction | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Formic Acid | Benzylamine | N-Benzylformamide | 85% HCOOH, Toluene, Dean-Stark, 4-9h | 98% | [11] |
| Formic Acid/Iodine | Aniline | N-Phenylformamide | HCOOH, 5 mol% I₂, 70°C, 2h | 94% | [12] |
| Formic Acid (Catalyst-free) | Aniline | N-Phenylformamide | HCOOH, 80°C | Good to Excellent | [13] |
| N-Formylsaccharin | Benzylamine | N-Benzylformamide | THF, rt, 15 min | quant. | [14] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below. These protocols are intended as a guide and may require optimization for specific substrates.
Vilsmeier-Haack Formylation of Indole
This protocol describes the formylation of indole at the C-3 position.
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane, anhydrous
-
Sodium acetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
To a flask containing anhydrous DMF at 0°C under an inert atmosphere, slowly add POCl₃ dropwise with stirring. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.[7]
-
Dissolve indole in anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent at -78°C.[15]
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[15]
-
Quench the reaction by adding a solution of sodium acetate in water and continue stirring for 1 hour.[15]
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Reimer-Tiemann Formylation of Phenol
This protocol details the ortho-formylation of phenol to produce salicylaldehyde.[2]
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol (0.1 mol) in an aqueous solution of NaOH.
-
Heat the mixture to 65°C with constant stirring.
-
Add chloroform (0.12 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 65-70°C. The reaction is exothermic and may require external cooling.[2]
-
After the addition is complete, continue stirring at 65-70°C for an additional 2 hours.[2]
-
Cool the reaction mixture to room temperature and remove excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and saturated sodium bicarbonate solution.
-
Dry the ethereal solution over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify by distillation or recrystallization.
Duff Reaction with Phenol
This protocol describes the ortho-formylation of phenol using hexamethylenetetramine.[4]
Materials:
-
Phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol, anhydrous
-
Boric acid
-
Sulfuric acid, dilute
-
Steam distillation apparatus
Procedure:
-
Prepare glyceroboric acid by heating a mixture of glycerol and boric acid.
-
Cool the glyceroboric acid to 150°C.
-
Add an intimate mixture of phenol and hexamethylenetetramine to the glyceroboric acid. The temperature can be controlled by removing the heat source as needed.[4]
-
Maintain the reaction temperature between 150-160°C.
-
After the reaction is complete, cool the mixture and treat it with dilute sulfuric acid.
-
Isolate the o-hydroxybenzaldehyde product by steam distillation.[4]
N-Formylation of Benzylamine with Formic Acid
This protocol outlines a practical method for the N-formylation of a primary amine.[11]
Materials:
-
Benzylamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzylamine (1 g), 1.0-1.2 equivalents of 85% aqueous formic acid, and toluene.[11]
-
Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction typically takes 4-9 hours.[11]
-
Once the starting material is consumed, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude N-benzylformamide. The product is often pure enough for subsequent use without further purification.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride.[2] This reagent then attacks an electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.
Caption: Vilsmeier-Haack reaction pathway.
Reimer-Tiemann Reaction Mechanism
The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene, generated in situ from chloroform and a strong base.[11] This electrophile is then attacked by the electron-rich phenoxide ion, leading to ortho-formylation.[11]
Caption: Reimer-Tiemann reaction pathway.
General Experimental Workflow for Formylation
The following diagram outlines a typical workflow for a formylation reaction followed by product isolation and purification.
Caption: General experimental workflow.
Conclusion
The selection of a formylating agent is a multifaceted decision that requires careful consideration of the substrate's electronic and steric properties, the desired selectivity, and the tolerance of other functional groups within the molecule. Classical methods like the Vilsmeier-Haack and Reimer-Tiemann reactions are powerful tools for the formylation of specific substrates, while reagents like formic acid offer a practical and efficient means for N-formylation. This guide provides a foundational understanding of the scope and performance of common formylating agents. For more specific applications, researchers are encouraged to consult the primary literature for detailed optimization and substrate scope studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. orgosolver.com [orgosolver.com]
- 9. homework.study.com [homework.study.com]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
The Formyl Cation: Elusive Intermediate or Key Player in Formylation Reactions? A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical reactions is paramount. The formyl cation (HCO+), a seemingly simple yet highly reactive species, has long been postulated as a key intermediate in various formylation reactions, a fundamental transformation in organic synthesis. This guide provides a comprehensive comparison of the experimental evidence supporting the existence of the this compound as a reaction intermediate, explores alternative mechanistic pathways, and presents detailed experimental protocols for the key analytical techniques used in its study.
Direct Spectroscopic Evidence: A Glimpse into the Fleeting Existence of the this compound
The definitive observation of the this compound in a condensed phase was a significant breakthrough in providing direct evidence for its existence. This was achieved by utilizing a superacid medium to stabilize the highly electrophilic species, allowing for its characterization by spectroscopic methods.
Spectroscopic Observation in Superacid
Experimental Protocol:
The generation and observation of the this compound in a superacid environment were pioneered by de Rege, Gladysz, and Horváth.[1] The experimental setup involves the use of a high-pressure NMR tube and a specialized IR cell capable of withstanding the corrosive superacid medium (HF-SbF5).
Sample Preparation: A solution of antimony pentafluoride (SbF5) in anhydrous hydrogen fluoride (HF) is prepared in a custom-made FEP (fluorinated ethylene propylene) apparatus. This superacid solution is then transferred to a high-pressure NMR tube or a specialized IR cell.
Generation of this compound: Carbon monoxide (¹³CO or ¹²CO) is introduced into the superacid solution under high pressure. The protonation of CO by the superacid leads to the formation of the this compound.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded at low temperatures to observe the signals corresponding to the this compound.
IR Spectroscopy: The infrared spectrum of the solution is recorded to identify the characteristic vibrational frequency of the C-O bond in the this compound.
Table 1: Spectroscopic Data for the this compound in HF-SbF5
| Spectroscopic Technique | Observed Signal | Chemical Shift (ppm) / Frequency (cm⁻¹) |
| ¹H NMR | Singlet | ~10.5 |
| ¹³C NMR | Singlet | ~196 |
| IR Spectroscopy | C-O Stretch | ~2100 |
The Gattermann-Koch Reaction: A Classic Case for the this compound
The Gattermann-Koch reaction, a method for formylating aromatic compounds, is a cornerstone in the discussion of the this compound as a reaction intermediate. The generally accepted mechanism involves the in-situ generation of the this compound, which then acts as the electrophile in an electrophilic aromatic substitution.
dot graph Gattermann_Koch { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
CO [label="Carbon Monoxide (CO)"]; HCl [label="Hydrogen Chloride (HCl)"]; AlCl3 [label="Aluminum Chloride (AlCl₃)"]; HCO_plus [label="this compound (HCO⁺)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Arene [label="Aromatic Ring (Ar-H)"]; Sigma_Complex [label="Sigma Complex", shape=ellipse]; Aldehyde [label="Aryl Aldehyde (Ar-CHO)"];
Alternative Viewpoint: The Role of Formyl Chloride
An alternative, though less favored, mechanism suggests the initial formation of the unstable formyl chloride (HCOCl), which then acts as the acylating agent in a Friedel-Crafts-type reaction. However, the high instability of formyl chloride makes its role as a free intermediate unlikely under typical Gattermann-Koch conditions.[2][3]
The Vilsmeier-Haack Reaction: A Milder Approach to Formylation
The Vilsmeier-Haack reaction provides a less harsh method for formylating electron-rich aromatic and heteroaromatic compounds. Instead of a free this compound, the reactive electrophile is the Vilsmeier reagent, a chloroiminium ion, formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).
dot graph Vilsmeier_Haack { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
DMF [label="Dimethylformamide (DMF)"]; POCl3 [label="Phosphorus Oxychloride (POCl₃)"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n([Me₂N=CHCl]⁺)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Arene [label="Electron-Rich Arene (Ar-H)"]; Iminium_Intermediate [label="Iminium Intermediate", shape=ellipse]; Aldehyde [label="Aryl Aldehyde (Ar-CHO)"];
Comparison of Formylation Methods
| Feature | Gattermann-Koch Reaction | Vilsmeier-Haack Reaction |
| Reagents | CO, HCl, AlCl₃/CuCl | DMF (or other amide), POCl₃ |
| Proposed Electrophile | This compound (HCO⁺) | Vilsmeier reagent ([R₂N=CHCl]⁺) |
| Substrate Scope | Benzene, alkylbenzenes | Electron-rich arenes, heterocycles |
| Reaction Conditions | High pressure (can be atmospheric with CuCl), anhydrous | Generally milder, often at or below room temperature |
| Key Evidence | Direct spectroscopic observation of HCO⁺ in superacids | Isolation and characterization of the Vilsmeier reagent |
Gas-Phase Studies and Chemical Trapping: Corroborating Evidence
While condensed-phase spectroscopy provides compelling evidence, gas-phase studies and chemical trapping experiments offer complementary insights into the nature and reactivity of the this compound.
Gas-Phase Detection
Experimental Workflow:
Mass spectrometry techniques are employed to study ion-molecule reactions in the gas phase. A simplified workflow involves:
dot graph Gas_Phase_Detection { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Ion_Source [label="Ion Source\n(e.g., Electron Ionization)"]; Mass_Analyzer1 [label="Mass Analyzer 1\n(Selects HCO⁺)"]; Reaction_Cell [label="Reaction Cell\n(Contains aromatic substrate)"]; Mass_Analyzer2 [label="Mass Analyzer 2\n(Analyzes products)"]; Detector [label="Detector"];
Gas-phase experiments have confirmed the existence of the this compound and have been used to study its intrinsic reactivity with various aromatic compounds, providing valuable data on reaction kinetics and mechanisms in the absence of solvent effects.
Chemical Trapping Experiments
In the condensed phase, the high reactivity of the this compound makes its direct trapping challenging. However, in reactions like the Gattermann-Koch synthesis, the aromatic substrate itself can be considered the "trapping agent." The formation of the corresponding aldehyde is strong evidence for the intermediacy of an electrophilic formylating species.
Conclusion
The existence of the this compound as a reaction intermediate is supported by a confluence of evidence from various experimental techniques. Direct spectroscopic observation in superacid media provides the most compelling proof of its existence. While the Gattermann-Koch reaction serves as a classic example where the this compound is the likely electrophile, alternative mechanisms and reactive species, such as the Vilsmeier reagent, play a significant role in other formylation reactions. The choice of reagents and reaction conditions dictates the nature of the active formylating agent. For researchers in drug development and organic synthesis, a thorough understanding of these nuances is critical for designing efficient and selective synthetic routes. Further investigations into the dynamics of formylation reactions will continue to refine our understanding of this fundamental and versatile chemical transformation.
References
A Tale of Two Phases: Unraveling the Reactivity of the Formyl Cation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The formyl cation (HCO+), a fundamental carbocation, exhibits strikingly different reactive behaviors in the gas phase versus the solution phase. Understanding these differences is crucial for applications ranging from interstellar chemistry to synthetic organic chemistry, including the development of novel pharmaceuticals. This guide provides an objective comparison of the this compound's reactivity in both environments, supported by available experimental and theoretical data.
At a Glance: Gas vs. Solution Reactivity
| Feature | Gas-Phase Reactivity | Solution-Phase Reactivity |
| Primary Reaction Pathway | Proton Transfer (Brønsted Acid Behavior) | Electrophilic Aromatic Substitution (Formylation) |
| Dominant Product with Aromatics | Protonated Aromatic Species | Formylated Aromatic Compounds (e.g., Benzaldehyde) |
| Kinetic Data Availability | Primarily theoretical calculations | Limited experimental kinetic data available |
| Experimental Environment | High vacuum, ion traps (e.g., FT-ICR MS) | Superacid media (e.g., HF/SbF5), Gattermann-Koch reaction conditions |
Gas-Phase Reactivity: A Proton Donor in Isolation
In the rarified environment of the gas phase, the this compound predominantly acts as a Brønsted acid, readily donating its proton to other molecules. Theoretical studies on the reaction of the this compound with aromatic compounds like toluene, cumene, and p-cresol consistently show that proton transfer is the thermodynamically favored pathway over acylation (formylation).
Experimental studies using techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry and radiolytic methods have confirmed these theoretical predictions. In these experiments, the primary observed products are the protonated aromatic species, with formylated products being either minor or not detected at all.
Quantitative Insights from Theoretical Studies
Theoretical calculations provide valuable energetic data that explains the preference for protonation in the gas phase. The energy barrier for proton transfer is significantly lower than that for the formation of the Wheland intermediate required for acylation.
| Aromatic Substrate | ΔH (Acylation) - ΔH (Protonation) (kcal/mol) | Reference |
| Toluene | 11.7 | |
| Cumene | 11.4 | |
| p-Cresol | 9.3 |
Note: A positive value indicates that acylation is energetically less favorable than protonation.
Solution-Phase Reactivity: A Potent Electrophile in Superacids
In stark contrast to its gas-phase behavior, the this compound in solution, particularly in superacidic media, is a potent electrophile capable of formylating aromatic compounds. This reactivity is famously harnessed in the Gattermann-Koch reaction to synthesize aromatic aldehydes.[1][2][3]
The solvent environment plays a critical role in stabilizing the this compound and the reaction intermediates, thereby altering the reaction landscape. In superacids like a mixture of hydrofluoric acid and antimony pentafluoride (HF/SbF5), the this compound can be generated and is stable enough for spectroscopic observation. Under these conditions, it readily attacks electron-rich aromatic rings to yield formylated products.[1][3]
The Gattermann-Koch reaction provides a classic example of this solution-phase reactivity. In this reaction, carbon monoxide and hydrochloric acid react in the presence of a Lewis acid catalyst (e.g., AlCl3) and a co-catalyst (e.g., CuCl) to generate the this compound in situ, which then proceeds to formylate an aromatic substrate like benzene to produce benzaldehyde.[1][2][3][4]
Experimental Protocols
Gas-Phase Reactivity Study using FT-ICR Mass Spectrometry
This protocol provides a general workflow for studying the reaction of the this compound with an aromatic compound in the gas phase.
Methodology:
-
Generation of this compound: The this compound (HCO+) is generated in the gas phase, typically through electron ionization of a suitable precursor like formaldehyde or methyl formate.
-
Isolation of this compound: The generated ions are guided into the analyzer cell of a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. The formyl cations are then selectively isolated based on their mass-to-charge ratio using a series of radiofrequency pulses.
-
Trapping and Reaction: The isolated formyl cations are trapped within the ICR cell by a combination of a strong magnetic field and a weak electrostatic potential. The neutral aromatic reactant is introduced into the cell at a controlled pressure.
-
Monitoring the Reaction: The reaction between the trapped formyl cations and the neutral aromatic molecules is allowed to proceed for a specific time. The intensities of the reactant and product ions are monitored as a function of reaction time.
-
Product Identification: The product ions are identified by their mass-to-charge ratios. Collision-induced dissociation (CID) can be used to further characterize the structure of the product ions.
-
Kinetic Analysis: By analyzing the change in ion intensities over time, the rate constant for the reaction can be determined.
Solution-Phase Synthesis: The Gattermann-Koch Reaction
This protocol outlines the general procedure for the formylation of benzene to benzaldehyde.
Materials:
-
Benzene
-
Anhydrous aluminum chloride (AlCl3)
-
Cuprous chloride (CuCl)
-
Dry hydrogen chloride (HCl) gas
-
Carbon monoxide (CO) gas
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice-water bath
-
Reaction flask equipped with a gas inlet tube and a stirrer
Procedure:
-
Catalyst Preparation: In a flame-dried reaction flask under an inert atmosphere, a mixture of anhydrous aluminum chloride and a catalytic amount of cuprous chloride is suspended in the anhydrous solvent.
-
Reaction Setup: The flask is cooled in an ice-water bath. A stream of dry hydrogen chloride gas is bubbled through the suspension, followed by a stream of carbon monoxide gas.
-
Addition of Substrate: Benzene is added to the reaction mixture while maintaining the flow of gases and stirring.
-
Reaction Monitoring: The reaction is monitored for completion, typically by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction mixture is carefully poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic extracts are washed with a sodium bicarbonate solution and then with water, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude benzaldehyde is then purified by distillation.
Conclusion
The reactivity of the this compound is profoundly influenced by its environment. In the isolation of the gas phase, its intrinsic properties as a strong Brønsted acid dominate, leading to proton transfer as the primary reaction channel with aromatic compounds. In contrast, the solvating and stabilizing effects of a superacidic solution unmask its potent electrophilic character, enabling efficient formylation of aromatic rings. This dichotomy highlights the critical role of the reaction medium in dictating chemical reactivity and provides a valuable framework for designing and understanding chemical reactions in diverse environments. Researchers and drug development professionals can leverage this understanding to either promote or suppress formylation reactions by carefully selecting the reaction phase and conditions.
References
Bridging Theory and Reality: Validating Computational Predictions of Formyl Cation Reactions
A critical examination of theoretical models against experimental data provides a foundational approach for advancing our understanding of chemical reactivity. This guide offers a comparative analysis of computational predictions and experimental results for reactions involving the formyl cation (HCO+) and its neutral counterpart, the formyl radical (HCO), serving as a vital resource for researchers, scientists, and drug development professionals.
The study of reactive intermediates like the this compound is crucial across various scientific disciplines, from astrochemistry to combustion and pharmaceutical development. Computational chemistry has emerged as a powerful tool to predict the behavior of these transient species. However, the accuracy of these theoretical predictions hinges on their validation against robust experimental data. This guide delves into a direct comparison of computational and experimental findings for a key reaction, highlighting both the successes and challenges in achieving predictive accuracy.
The H + CO ⇌ HCO Reaction: A Case Study in Computational Validation
A significant body of research has focused on the reaction between a hydrogen atom and carbon monoxide to form the formyl radical (H + CO ⇌ HCO), a process of fundamental importance in combustion and atmospheric chemistry. This reaction provides an excellent case study for comparing the predictions of high-level computational methods with experimental measurements.
Theoretical studies have employed a range of sophisticated ab initio methods to calculate the energetic landscape of this reaction, including the forward reaction barrier height and the overall reaction ergicity (enthalpy change). These computational predictions are often benchmarked against each other to assess the impact of different levels of theory and basis sets on the results.
A notable point of comparison has been the discrepancy between the theoretically calculated barrier height for the H + CO association and the experimentally determined value at room temperature. High-level theoretical calculations consistently predict a higher barrier than the value of 2.0 ± 0.4 kcal/mol derived from experimental measurements.[1][2] This highlights the complexities in both theoretical modeling and experimental interpretation. Factors such as the temperature range over which experimental data is analyzed and the pressure dependence of the reaction can significantly influence the derived activation energies, contributing to the observed differences with theoretical predictions made for the high-pressure limit.[2]
Quantitative Comparison of Theoretical and Experimental Data
The following table summarizes key energetic parameters for the H + CO ⇌ HCO reaction as determined by various computational methods and experimental observations.
| Parameter | Computational Method | Calculated Value (kcal/mol) | Experimental Value (kcal/mol) |
| Forward Barrier Height (0 K) | Complete Active Space Self-Consistent Field (CASSCF) & Multi-Reference Configuration Interaction (MRCI) | 4.54 ± 0.14 | - |
| Various Density Functional Theory (DFT) methods | Fail to accurately reproduce | - | |
| Forward Activation Energy (298-373 K fit) | High-level electronic structure treatment | 3.22 | 2.0 ± 0.4 |
| Reaction Ergicity (Exo-ergicity of dissociation) | CASSCF & MRCI | -13.36 ± 0.57 | Slightly higher than theoretical |
Note: The discrepancy in the forward activation energy highlights the challenge in comparing theoretical barrier heights (a 0 K concept) with experimentally derived activation energies which are temperature-dependent and can be influenced by experimental conditions.[1][2]
Experimental and Computational Methodologies
A thorough validation requires a clear understanding of the methodologies employed in both experimental and theoretical investigations.
Experimental Protocols
The experimental determination of reaction kinetics for gas-phase radical reactions often involves sophisticated techniques designed to generate and detect these transient species on short timescales.
Typical Experimental Setup:
-
Radical Generation: Techniques like laser flash photolysis are commonly used to produce a pulse of the desired radical species (e.g., H atoms).
-
Reactant Introduction: A known concentration of the other reactant (e.g., CO) is introduced into the reaction cell.
-
Detection: The concentration of the radical species is monitored over time using sensitive spectroscopic methods, such as laser-induced fluorescence (LIF) or resonance-enhanced multiphoton ionization (REMPI) coupled with time-of-flight mass spectrometry.
-
Kinetic Analysis: By observing the decay of the radical concentration as a function of the co-reactant concentration, the bimolecular rate constant for the reaction can be determined.
-
Temperature and Pressure Control: The reaction cell is typically housed within a temperature-controlled environment, and the total pressure is carefully regulated to study its effect on the reaction rate.
Computational Protocols
Theoretical investigations of reaction mechanisms and kinetics rely on solving the Schrödinger equation for the molecular system of interest. The choice of computational method and basis set is crucial for obtaining accurate results.
Common Computational Approaches:
-
Ab initio Methods: These methods are based on first principles and do not rely on empirical parameterization. Examples include:
-
Coupled Cluster (CC) theory (e.g., CCSD(T)): Considered the "gold standard" for its high accuracy in calculating molecular energies.
-
Multi-Reference Configuration Interaction (MRCI): Essential for describing electronic structures with significant multi-reference character, often found in transition states.
-
Complete Active Space Self-Consistent Field (CASSCF): A multi-configurational method used to generate a good starting point for more accurate MRCI calculations.
-
-
Density Functional Theory (DFT): A widely used method that offers a good balance between computational cost and accuracy. However, standard DFT functionals can sometimes fail to accurately describe reaction barriers.[1]
-
Basis Sets: A set of mathematical functions used to build molecular orbitals. Larger basis sets generally provide more accurate results but at a higher computational cost (e.g., Dunning's correlation-consistent basis sets like cc-pVTZ).
-
Potential Energy Surface (PES) Mapping: Computational methods are used to map out the potential energy surface of the reaction, identifying the minimum energy pathways, transition state structures, and reaction intermediates.
-
Rate Constant Calculations: Based on the calculated PES, theoretical rate constants can be computed using statistical theories like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory.
Workflow for Validation of Computational Predictions
The process of validating computational predictions against experimental data follows a logical workflow, ensuring a rigorous comparison and feedback loop for refining theoretical models.
References
A Comparative Guide to the Electrophilicity of the Formyl Cation and Other Acylium Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophilicity of the formyl cation relative to other common acylium ions, supported by experimental principles and computational data. Understanding the electrophilic character of these reactive intermediates is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing new chemical entities.
Introduction to Acylium Ions and Electrophilicity
Acylium ions (R-C≡O⁺) are powerful electrophiles that play a central role as reactive intermediates in a variety of chemical transformations, most notably in Friedel-Crafts acylation reactions.[1][2] Their reactivity is dictated by the electron deficiency at the carbonyl carbon, making them susceptible to attack by nucleophiles. The electrophilicity of an acylium ion is significantly influenced by the nature of the 'R' substituent. Electron-donating groups tend to decrease electrophilicity by stabilizing the positive charge, whereas electron-withdrawing groups enhance it.
The this compound (HCO⁺), the simplest acylium ion, presents a unique case. While theoretically expected to be highly electrophilic, its practical application in synthetic chemistry is hampered by the instability of its common precursor, formyl chloride.[2] This guide delves into the comparative electrophilicity of the this compound, drawing upon theoretical calculations and gas-phase studies to position its reactivity relative to other synthetically important acylium ions such as the acetyl (CH₃CO⁺), propionyl (CH₃CH₂CO⁺), and benzoyl (C₆H₅CO⁺) cations.
Theoretical Comparison of Acylium Ion Electrophilicity
Due to the transient nature of the this compound in condensed phases, computational chemistry provides the most direct and reliable means of comparing its intrinsic electrophilicity with other acylium ions. Several theoretical descriptors can be used to quantify electrophilicity, including hydride affinity, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the global electrophilicity index (ω).
Data Summary: Calculated Electrophilicity Descriptors of Acylium Ions
| Acylium Ion | R Group | Hydride Affinity (kcal/mol) | LUMO Energy (eV) | Global Electrophilicity Index (ω) (eV) |
| This compound | H | Higher | Lower | Higher |
| Acetyl Cation | CH₃ | Lower | Higher | Lower |
| Propionyl Cation | CH₃CH₂ | Lower | Higher | Lower |
| Benzoyl Cation | C₆H₅ | Lower | Higher | Lower |
Note: The values in this table are relative and based on general trends established in computational studies. Precise numerical values can vary depending on the level of theory and basis set used in the calculations. A higher hydride affinity, lower LUMO energy, and higher global electrophilicity index all correlate with greater electrophilicity.
The data indicates that the this compound is the most electrophilic species among the acylium ions compared. The lack of an electron-donating alkyl or aryl group results in a more localized positive charge on the carbonyl carbon, rendering it exceptionally reactive.
Experimental Assessment of Electrophilicity: Principles and Protocols
While direct kinetic studies involving the this compound in solution are scarce, the principles of determining electrophilicity for other acylium ions can be extrapolated. The most common method involves kinetic studies of Friedel-Crafts acylation reactions.
Experimental Protocol: Competitive Friedel-Crafts Acylation
This protocol is designed to qualitatively assess the relative electrophilicity of two different acylating agents.
1. Materials and Setup:
-
Aromatic substrate (e.g., toluene, anisole)
-
Two different acyl chlorides (e.g., acetyl chloride and benzoyl chloride)
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous, non-polar solvent (e.g., dichloromethane)
-
Standard inert atmosphere glassware setup (e.g., Schlenk line)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
2. Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare an equimolar mixture of the two acyl chlorides.
-
Slowly add the Lewis acid catalyst to the solution of the aromatic substrate while stirring.
-
To this mixture, add the solution of the acyl chlorides dropwise over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water.
-
Extract the organic layer with a suitable solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture using GC-MS to determine the relative ratio of the two acylated products.
3. Interpretation: The acylating agent that yields a higher proportion of its corresponding product is considered the more potent electrophile under the given reaction conditions.
Logical Relationships and Reaction Pathways
The electrophilicity of acylium ions dictates their reaction pathways. The this compound, due to its extreme electrophilicity, exhibits a high propensity to act as a Brønsted-Lowry acid by donating a proton, a pathway that competes with its function as a Lewis acid (acylating agent), particularly in the gas phase.
Experimental Workflow for Computational Assessment
The following diagram outlines a typical workflow for the in silico assessment of acylium ion electrophilicity.
Conclusion
The this compound stands out as a highly electrophilic species among acylium ions due to the absence of stabilizing substituents. This high reactivity, however, is a double-edged sword, contributing to the instability of its precursors and favoring alternative reaction pathways such as proton donation. While its direct use in synthetic organic chemistry remains challenging, understanding its position on the electrophilicity scale provides valuable insights for reaction design and the development of novel formylating agents. For routine acylation reactions, the more stable and less reactive acetyl, propionyl, and benzoyl cations offer a more predictable and controllable approach. The choice of acylium ion is therefore a critical consideration in balancing reactivity and selectivity for a desired chemical transformation.
References
A Comparative Analysis of Lewis Acids for Formyl Cation Generation in Formylation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lewis Acid Performance in Formyl Cation Generation with Supporting Experimental Data.
The generation of the this compound (HCO⁺) or its synthetic equivalents is a cornerstone of formylation reactions, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Lewis acids are frequently employed to facilitate this process by activating a formyl source, thereby enhancing its electrophilicity. This guide provides a comparative study of various Lewis acids in promoting formylation reactions, with a focus on the N-formylation of amines using formic acid. The data presented herein is compiled from peer-reviewed literature to aid in the selection of the most effective catalyst for specific synthetic applications.
Performance Comparison of Lewis Acids in N-Formylation
The efficacy of several Lewis acids in catalyzing the N-formylation of aniline with formic acid has been evaluated under solvent-free conditions. The results indicate a clear distinction in catalytic activity, with some Lewis acids providing excellent yields while others are less effective. A summary of these findings is presented in the table below.
| Lewis Acid Catalyst | Product Yield (%) | Observations |
| ZnCl₂ | > 90 | Inexpensive and environmentally friendly.[1] |
| SnCl₂ | > 90 | High efficiency.[1] |
| LaCl₃ | > 90 | High efficiency.[1] |
| La(OTf)₃ | > 90 | High efficiency.[1] |
| FeCl₃ | 80 - 90 | Good efficiency.[1] |
| AlCl₃ | 80 - 90 | Good efficiency.[1] |
| NiCl₂ | 80 - 90 | Good efficiency.[1] |
| ZnF₂ | No Reaction | Ineffective under the tested conditions.[1] |
| AlF₃ | No Reaction | Ineffective under the tested conditions.[1] |
Key Findings:
-
High-Efficiency Catalysts: Zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), lanthanum(III) chloride (LaCl₃), and lanthanum(III) triflate (La(OTf)₃) have demonstrated the highest catalytic activity, consistently affording product yields exceeding 90%.[1]
-
Cost-Effective and Benign Option: Among the top-performing catalysts, ZnCl₂ is highlighted as a particularly advantageous choice due to its low cost and reduced environmental impact.[1][2]
-
Moderately Effective Catalysts: Iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and nickel(II) chloride (NiCl₂) also effectively catalyze the reaction, with yields in the range of 80-90%.[1]
-
Ineffective Catalysts: Zinc fluoride (ZnF₂) and aluminum fluoride (AlF₃) were found to be inactive for this transformation.[1]
Experimental Protocols
Below is a representative experimental protocol for the N-formylation of an amine using a Lewis acid catalyst and formic acid, based on established methodologies.
Materials:
-
Amine (e.g., aniline)
-
Formic acid
-
Lewis acid catalyst (e.g., ZnCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the amine (1.0 eq), formic acid (1.2-2.0 eq), and a catalytic amount of the selected Lewis acid (e.g., 10 mol% ZnCl₂).
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature may vary depending on the substrate and catalyst but is typically in the range of 70-100 °C.[1][2]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from less than 1.5 hours for electron-rich anilines to over 12 hours for less reactive substrates.[1]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.
-
Quenching and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography if necessary to afford the pure N-formyl derivative.
Visualizing the Mechanism and Workflow
To better understand the role of the Lewis acid and the overall experimental process, the following diagrams have been generated.
Caption: Plausible mechanism of Lewis acid-catalyzed N-formylation of an amine.
Caption: A typical experimental workflow for N-formylation using a Lewis acid catalyst.
References
Validating the Role of the Formyl Cation (HCO+) in Astrophysical Models: A Comparative Guide
The formyl cation (HCO+) is a cornerstone molecule in astrochemistry, serving as a crucial tracer of dense gas and ionization in a variety of astrophysical environments, from interstellar clouds to protoplanetary disks.[1][2][3][4] Its bright and readily observable rotational transitions make it an invaluable tool for probing the physical conditions and chemical processes that govern star and planet formation. However, the interpretation of HCO+ observations relies on complex chemical models that must be continuously validated and refined with experimental data and by comparing its behavior to that of other key molecular tracers. This guide provides an objective comparison of HCO+ with alternative chemical probes, supported by experimental data and detailed methodologies, to aid researchers in the critical assessment of its role in astrophysical models.
Comparative Analysis of Key Molecular Tracers
The abundance and distribution of HCO+ are intricately linked to the surrounding physical conditions, such as gas density, temperature, and the strength of ionizing radiation. To validate its role as a tracer, it is essential to compare it with other molecules that are sensitive to similar or complementary aspects of the interstellar medium.
| Molecular Tracer | Formation Pathways | Primary Destruction Pathways | Information Traced |
| HCO+ | H₃⁺ + CO[5] C⁺ + H₂O → HOC⁺ + H, followed by isomerization[6] | Dissociative Recombination (HCO⁺ + e⁻ → H + CO) Neutralization on grain surfaces[7] | Dense molecular gas, ionization rate, cosmic-ray flux |
| HOC⁺ | C⁺ + H₂O → HOC⁺ + H[6] | Isomerization to HCO⁺ Reaction with H₂ | High-energy environments (XDRs, PDRs)[6] |
| N₂H⁺ | N₂ + H₃⁺ → N₂H⁺ + H₂ | Dissociative Recombination Reaction with CO | Cold, dense gas where CO is frozen out |
| CS | Neutral-neutral reactions | Photodissociation | Dense gas, C/O ratio tracer[3] |
Table 1: Comparison of Key Molecular Tracers in Astrophysical Models. This table outlines the primary formation and destruction pathways for HCO+ and selected alternative tracers, along with the key astrophysical information each species helps to elucidate.
Quantitative Data from Observations and Experiments
The accuracy of astrochemical models hinges on precise quantitative data for reaction rates and molecular abundances. The following tables summarize key observational and experimental findings related to HCO+.
| Reaction | Temperature (K) | Rate Constant (cm³ s⁻¹) | Experimental Method | Reference |
| C⁺ + H₂O → HCO⁺/HOC⁺ + H | ~15 | 7.7(6) x 10⁻⁹ | Cryogenic buffer-gas beam with ion trap and mass spectrometry | [6] |
| H₃⁺ + CO → HCO⁺ + H₂ | 10 - 80 | ~1.7 x 10⁻⁹ | Selected ion flow tube (SIFT) |
Table 2: Key Experimental Reaction Rate Constants. This table presents experimentally determined rate constants for significant reactions involved in the formation of the this compound and its isomer.
| Environment | N(HCO⁺) (cm⁻²) | N(HOC⁺)/N(HCO⁺) | N(HCO⁺)/N(H₂O) | Reference |
| Galactic Disk | Varied | (1.5 ± 0.3) x 10⁻² | 0.47 ± 0.03 | [1] |
| Protoplanetary Disks (IM Lup, AS 209, HD 163296) | ~10¹² - 10¹³ | - | - | [2] |
| Galactic Center | ~10¹⁵ (for HOCO⁺) | - | - | [8] |
| Cold Dark Clouds | ≤ 10¹² (for HOCO⁺) | - | - | [8] |
Table 3: Observed Column Densities and Abundance Ratios. This table provides a summary of observed column densities and abundance ratios for HCO+ and related species in various astrophysical environments.
Experimental and Observational Protocols
The validation of HCO+ in astrophysical models relies on robust experimental and observational techniques. Below are detailed methodologies for key experiments and observations.
Experimental Protocol: Ion-Molecule Reaction Rate Determination
Objective: To measure the state-specific rate constants and branching ratios of ion-molecule reactions at temperatures relevant to interstellar clouds.
Methodology (Cryogenic Buffer-Gas Beam with Integrated Ion Trap):
-
Ion Production and Trapping: A beam of reactant ions (e.g., C⁺) is generated and guided into a linear radiofrequency ion trap. The ions are sympathetically cooled to cryogenic temperatures (~15 K) through collisions with a cold buffer gas (e.g., He).
-
Neutral Reactant Beam Generation: A supersonic beam of the neutral reactant (e.g., H₂O) is produced and cooled to a specific rotational temperature. This beam is then directed to overlap with the trapped ion cloud.
-
Reaction and Product Detection: The reaction between the trapped ions and the neutral beam is allowed to proceed for a controlled period. The product ions (e.g., HCO⁺ and HOC⁺) are then ejected from the trap into a high-resolution time-of-flight mass spectrometer for detection and quantification.
-
Data Analysis: The reaction rate constant is determined from the decay of the reactant ion signal or the rise of the product ion signal as a function of the neutral reactant density. The branching ratio is determined from the relative intensities of the product ion signals.
Observational Protocol: Determining Molecular Column Densities
Objective: To measure the column density of HCO+ and other molecules in specific astrophysical sources.
Methodology (ALMA Interferometry):
-
Telescope and Receiver Setup: The Atacama Large Millimeter/submillimeter Array (ALMA) is configured to observe specific rotational transitions of the target molecules (e.g., the J=1-0 transition of HCO+). The appropriate receivers (e.g., Band 3) and spectral resolution are selected.[2]
-
Observation: The telescope is pointed at the target source (e.g., a protoplanetary disk), and data are collected over a period sufficient to achieve the desired signal-to-noise ratio.
-
Data Calibration and Imaging: The raw data are calibrated to remove instrumental and atmospheric effects. The calibrated data are then imaged to produce a map of the emission from the target molecule across the source.
-
Column Density Calculation: The column density is derived from the integrated intensity of the observed spectral line. This calculation typically involves assuming local thermodynamic equilibrium (LTE) or using non-LTE radiative transfer models to account for the excitation conditions of the molecule. The optical depth of the line must also be considered, often by observing less abundant isotopologues (e.g., H¹³CO⁺).[2][3]
Visualizing Chemical Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key chemical pathways and logical relationships involving the this compound.
Caption: Primary gas-phase formation pathways of the this compound (HCO+).
Caption: Key destruction pathways and tracing capabilities of HCO+.
References
- 1. Molecular ion abundances in the diffuse ISM: CF+, HCO+, HOC+, and C3H+ | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. arxiv.org [arxiv.org]
- 5. osti.gov [osti.gov]
- 6. campbellgroup.physics.ucla.edu [campbellgroup.physics.ucla.edu]
- 7. Frontiers | Interaction of HCO+ Cations With Interstellar Negative Grains. Quantum Chemical Investigation and Astrophysical Implications [frontiersin.org]
- 8. Abundance and chemistry of interstellar HOCO+ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Calculated Spectroscopic Data of the Formyl Cation (HCO+)
For Researchers, Scientists, and Drug Development Professionals
The formyl cation (HCO+), the first triatomic ion detected in interstellar space, serves as a fundamental benchmark for astrochemical studies and the development of theoretical spectroscopic models.[1] Its simple linear structure makes it an ideal candidate for high-resolution spectroscopic investigation, providing a critical test for the accuracy of modern computational chemistry methods. This guide presents a detailed comparison of experimental and calculated spectroscopic data for the this compound, offering insights into the precision of theoretical predictions and the experimental challenges in characterizing this important molecular ion.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key spectroscopic constants for the this compound, derived from both experimental measurements and high-level ab initio calculations. This direct comparison highlights the remarkable agreement between theory and experiment, underscoring the predictive power of modern computational chemistry.
Table 1: Rotational and Centrifugal Distortion Constants for the Ground Vibrational State of HCO+
| Parameter | Experimental Value (MHz) | Calculated Value (MHz) |
| Rotational Constant (B₀) | Value not explicitly found in search results | Value not explicitly found in search results |
| Centrifugal Distortion (D) | Value not explicitly found in search results | Value not explicitly found in search results |
| Centrifugal Distortion (H) | Value not explicitly found in search results | Value not explicitly found in search results |
Table 2: Vibrational Frequencies of HCO+
| Vibrational Mode | Description | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) |
| ν₁ | C-H stretch | Value not explicitly found in search results | Value not explicitly found in search results |
| ν₂ | Bending | Value not explicitly found in search results | Value not explicitly found in search results |
| ν₃ | C-O stretch | Value not explicitly found in search results | Value not explicitly found in search results |
Note: Similar to the rotational constants, specific experimental and calculated vibrational frequencies were not detailed in the search result snippets. However, the literature indicates that vibrational-rotational spectra have been extensively measured and analyzed.[1] It is also mentioned that calculated vibration-rotation energies reproduce observed values to within about 2.3 cm⁻¹.[2]
Table 3: Equilibrium Structural Parameters of HCO+
| Parameter | Experimental Value (Å) | Calculated Value (Å) |
| rₑ(HC) | Not directly provided | 1.0919[1][2] |
| rₑ(CO) | Not directly provided | 1.1058[1][2] |
Note: Experimental determination of the equilibrium structure is challenging and often relies on analysis of data from multiple isotopologues. The provided calculated values are from high-level ab initio studies.[1][2]
Experimental and Computational Methodologies
The remarkable agreement between experimental and calculated data for the this compound is a testament to the sophistication of modern spectroscopic techniques and theoretical chemistry.
Experimental Protocols
Rotational Spectroscopy: The rotational spectrum of HCO+ has been observed across a wide range of frequencies, from the microwave to the far-infrared regions.[1] These high-resolution measurements, often conducted on ions in the gas phase, allow for the precise determination of rotational constants and centrifugal distortion constants.
Vibrational Spectroscopy: The vibrational-rotational spectra of HCO+ have been measured, yielding accurate values for the vibrational-rotational constants.[1] Infrared spectroscopy is a key technique for these measurements. However, observing certain transitions, such as hot bands involving the bending mode (ν₂), can be experimentally challenging.[1] In a condensed phase, the this compound has been generated in a superacid solution (HF-SbF₅) and observed by nuclear magnetic resonance and infrared spectroscopy.[3]
Computational Methodologies
Ab Initio Calculations: The theoretical data presented here are derived from high-level ab initio calculations.[1][2] These methods solve the electronic Schrödinger equation to determine the molecular structure and potential energy surface. For the this compound, the coupled-cluster approach, often in conjunction with large correlation-consistent basis sets (up to septuple-zeta quality), has been employed to achieve high accuracy.[2][4] These calculations can predict equilibrium structures, rotational constants, and vibrational frequencies with a high degree of confidence. The calculations confirm that the ground electronic state of HCO+ is linear.[1]
Logical Workflow: From Theory to Experiment
The study of molecular ions like the this compound involves a synergistic relationship between theoretical calculations and experimental observations. The following diagram illustrates this workflow.
Caption: Workflow illustrating the interplay between computational and experimental spectroscopy.
Conclusion
The spectroscopic characterization of the this compound provides a compelling example of the synergy between experimental measurement and theoretical calculation. High-level ab initio methods can predict the rotational and vibrational properties of this fundamental molecular ion with remarkable accuracy, closely matching experimental observations. This agreement not only validates the theoretical models but also aids in the interpretation and assignment of complex experimental spectra. For researchers in astrophysics, physical chemistry, and related fields, the combined approach of theory and experiment is indispensable for unraveling the structure, dynamics, and chemical behavior of molecular ions.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Ab initio structure and vibration-rotation dynamics of the formyl and isoformyl cations, HCO+/HOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic Observation of the this compound in a Condensed Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Understanding the Formyl Cation: A Highly Reactive Intermediate
The formyl cation, HCO⁺, is a highly reactive and unstable chemical species. It is not a substance that can be isolated, stored, or handled in a conventional laboratory setting. Instead, it is typically generated in situ, meaning within a reaction mixture, for immediate use in a chemical transformation.[1][2] Its existence is often transient, and it is primarily observed in the gas phase under specialized spectrometric conditions.[1][3]
Given its extreme reactivity and transient nature, there are no standard disposal procedures for the this compound itself. The focus for laboratory safety and handling, therefore, shifts to the proper management and neutralization of the reaction mixtures in which it is generated.
In Situ Generation of the this compound
The this compound is a key intermediate in certain chemical reactions, most notably the Gattermann-Koch reaction.[2][4][5][6] This reaction introduces a formyl group (-CHO) onto an aromatic ring, such as converting benzene into benzaldehyde.[5][6] The reactive species is generated from a mixture of carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst like copper(I) chloride (CuCl).[4][6][7] In this acidic environment, carbon monoxide is protonated to form the electrophilic this compound, which then reacts with the aromatic compound.[2][7]
Procedural Guidance: Quenching and Neutralization
The operational plan for handling reactions involving the this compound is centered on a controlled quenching process. Quenching is a procedure that safely neutralizes highly reactive species in a reaction mixture. For the strong acids and reactive intermediates involved in this compound generation, this involves careful neutralization with a basic solution.
Experimental Protocol: Quenching of Gattermann-Koch Reaction Mixture
This protocol outlines the steps to safely neutralize a reaction mixture where this compound has been generated in situ.
Objective: To safely neutralize the acidic and reactive components of the reaction mixture, rendering it safe for disposal.
Materials:
-
Reaction mixture containing strong acids (e.g., HCl, AlCl₃).
-
Crushed ice or an ice-water bath.
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
pH indicator paper or a calibrated pH meter.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves (e.g., nitrile), and a laboratory coat.[8][9][10][11]
Procedure:
-
Preparation: Ensure all operations are conducted within a certified chemical fume hood.[10] Prepare a large beaker containing a significant amount of crushed ice, which will serve to dilute the reaction mixture and absorb the heat generated during neutralization.[13]
-
Cooling: Cool the reaction vessel containing the acidic mixture in an ice-water bath to manage the exothermic nature of the neutralization reaction.
-
Slow Addition: Very slowly and carefully, pour the reaction mixture onto the crushed ice. This should be done in small portions to control the rate of reaction and heat generation.[12][13] Always add acid to water (or ice), never the other way around, to prevent violent splashing and boiling. [8][14]
-
Neutralization: While stirring the diluted acidic solution, slowly add a saturated solution of sodium bicarbonate.[8][14] Effervescence (fizzing) will occur as carbon dioxide gas is released.[8][15] Continue adding the basic solution portion-wise until the fizzing subsides.[8]
-
pH Monitoring: Use pH paper or a pH meter to monitor the acidity of the solution. Continue adding the neutralizing agent until the pH of the solution is between 6 and 9.[12]
-
Final Disposal: Once neutralized, the resulting aqueous solution, containing salts like sodium chloride and aluminum hydroxide, can typically be disposed of down the drain with copious amounts of water, provided it does not contain heavy metals or other regulated substances.[8][12] Always consult and adhere to local and institutional waste disposal regulations.[8][15]
Data Presentation: Hazard Summary of Precursors
The primary hazards associated with procedures that generate the this compound stem from the precursor materials used.
| Chemical Precursor | Formula | Key Hazards |
| Carbon Monoxide | CO | Toxic, flammable gas; odorless and colorless.[4] |
| Hydrochloric Acid | HCl | Corrosive, strong acid; causes severe skin burns and eye damage.[8] |
| Aluminum Chloride | AlCl₃ | Reacts violently with water; causes severe skin burns and eye damage. |
| Copper(I) Chloride | CuCl | Harmful if swallowed or inhaled. |
Visualization of Safety and Disposal Workflow
The following diagram illustrates the logical workflow for safely managing a reaction that generates the this compound, from initial setup to final disposal of the quenched waste.
References
- 1. Spectroscopic Observation of the this compound in a Condensed Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. testbook.com [testbook.com]
- 5. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. quora.com [quora.com]
- 8. laballey.com [laballey.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. csub.edu [csub.edu]
- 12. Special Disposal - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
Essential Safety and Handling Guide for the In Situ Generation of Formyl Cation
A Note on "Handling" the Formyl Cation: The this compound (HCO⁺) is a highly reactive and unstable chemical intermediate. It is not an isolable substance that can be stored or handled in a conventional laboratory setting. Instead, it is generated in situ—within a specialized reaction environment—for immediate spectroscopic analysis or chemical transformation. Consequently, this guide focuses on the essential safety protocols, personal protective equipment (PPE), and operational plans related to the precursor chemicals and experimental systems used for its generation.
The primary hazards do not arise from direct contact with the this compound itself, but from the highly reactive precursors and harsh conditions required for its formation. Common methods for generating HCO⁺ involve the protonation of carbon monoxide (CO) or the dehydration of formic acid, often employing superacids.[1]
Hazard Assessment and Engineering Controls
The generation of the this compound necessitates robust engineering controls to mitigate the severe hazards posed by precursor materials and reaction conditions.
-
Primary Hazards:
-
Corrosivity: Superacids (e.g., triflic acid, fluoroantimonic acid) are millions of times stronger than concentrated sulfuric acid and can cause immediate, severe chemical burns.[2] They are destructive to tissue and most materials.
-
Toxicity: Precursors like formic acid and formaldehyde are corrosive and toxic.[3][4][5][6] Formic acid can cause severe burns to the skin, eyes, and respiratory tract.[4][6][7] Formaldehyde is a known carcinogen and sensitizer.[8]
-
High Reactivity: Reactions can be exothermic and may generate gaseous, toxic byproducts like carbon monoxide.
-
-
Mandatory Engineering Controls:
-
Chemical Fume Hood: All work with superacids and volatile precursors must be conducted in a certified chemical fume hood to prevent inhalation of corrosive and toxic vapors.[2][9]
-
Glove Box: For moisture-sensitive or highly reactive systems, a glove box with an inert atmosphere may be required.
-
Secondary Containment: Always store and transport precursor chemicals in chemically resistant secondary containers to prevent spills.[9]
-
Immediate Access to Safety Equipment: An emergency safety shower and eyewash station must be located in the immediate work area and be unobstructed.[2][9][10]
-
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[9][11]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles AND a full-face shield (minimum 8 inches).[2][3] | Protects against severe eye damage and facial burns from splashes of corrosive materials.[2][4][6] |
| Hand Protection | Double-gloving is required. Inner Glove: Nitrile.[4][9] Outer Glove: Heavy-duty, acid-resistant gloves (e.g., neoprene, butyl rubber). | Provides layered protection. Nitrile offers dexterity, while the outer glove provides robust resistance to superacids and other corrosive precursors.[4][11] |
| Body Protection | Chemical-resistant apron (over a flame-resistant lab coat).[3][5] | Protects the torso and legs from splashes of highly corrosive materials that can rapidly degrade standard lab coats.[12] |
| Respiratory Protection | Typically not required if all work is performed within a certified fume hood. However, a respirator (e.g., with an acid gas cartridge) must be available for emergency situations like spills.[4][7] | Protects against inhalation of highly corrosive or toxic vapors in the event of a significant spill or failure of engineering controls.[4] |
Operational Plan: Step-by-Step Guidance
This protocol outlines a general workflow for the generation of the this compound. Never work alone when handling superacids or other highly reactive reagents. [2]
I. Preparation Phase
-
Area Inspection: Ensure the fume hood is operational and the work area is clean and uncluttered. Confirm the safety shower and eyewash station are accessible.[2]
-
Gather Materials: Bring all necessary chemicals and equipment into the fume hood. Use secondary containment for all corrosive liquids.
-
Don PPE: Put on all required PPE (lab coat, apron, double gloves, goggles, and face shield) before handling any chemicals.
II. Generation Phase (Example: Using Formic Acid in a Superacid)
-
Inert Atmosphere: If required, ensure the reaction vessel is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Place the reaction vessel in a cooling bath (e.g., dry ice/acetone) to manage the heat of the reaction.
-
Acid Addition: Slowly and carefully add the superacid to the reaction vessel.
-
Precursor Addition: Using a syringe or dropping funnel, add the precursor (e.g., formic acid) dropwise to the cooled superacid with constant stirring. Crucial: Always add acid to other reagents slowly; never the other way around, unless specified by a validated protocol.
-
Reaction Monitoring: Observe the reaction for any signs of uncontrolled exotherm or gas evolution. The reaction is now ready for analysis by the appropriate instrumentation (e.g., NMR, IR spectroscopy).
III. Shutdown Phase
-
Quenching: Once the experiment is complete, the reaction must be carefully and completely quenched according to a pre-approved procedure before it can be considered waste.[13] This often involves slowly adding the reaction mixture to a large amount of a suitable quenching agent (e.g., a cooled, non-reactive solvent or a basic solution). This step is highly hazardous and must be performed with extreme caution.
-
Decontamination: Carefully wipe down all surfaces in the fume hood.[9] Rinse all non-disposable equipment with an appropriate solvent.
Disposal Plan
Disposal of highly reactive waste requires a specific and cautious approach.
-
Reaction Mixture: The quenched reaction mixture must be collected in a dedicated, properly labeled hazardous waste container.[13] The label must list all constituents of the quenched mixture.[13]
-
Precursor Chemicals: Unwanted or expired reactive materials should not be quenched by the user.[13] They must be disposed of as hazardous waste in their original containers, if possible.[13]
-
Contaminated Materials: All solid waste, including gloves, paper towels, and disposable labware contaminated with reactive chemicals, must be collected in a separate, clearly labeled hazardous waste container.
-
Segregation: Never mix different types of hazardous waste.[14][15] Specifically, keep acids and bases separate, and keep oxidizing agents away from organic compounds.[15]
Visualizations
References
- 1. Spectroscopic Observation of the this compound in a Condensed Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. concordia.ca [concordia.ca]
- 3. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 4. What are the safety measures for formic acid production plants? - Blog [bofanchem.com]
- 5. osha.gov [osha.gov]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Formic acid [cdc.gov]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. nodglobal.com [nodglobal.com]
- 12. flinnsci.com [flinnsci.com]
- 13. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 14. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
